Product packaging for Chaetochromin A(Cat. No.:CAS No. 75514-37-3)

Chaetochromin A

Cat. No.: B1236121
CAS No.: 75514-37-3
M. Wt: 546.5 g/mol
InChI Key: RHNVLFNWDGWACV-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chaetochromin is a bis-naphthopyrone fungal metabolite that serves as a selectively active, small-molecule agonist of the insulin receptor . This activity confers potent and long-lasting antidiabetic effects in vivo, positioning Chaetochromin as a potential therapeutic candidate for diabetes research and a convenient alternative to injected insulin . Beyond its antidiabetic properties, Chaetochromin A has been identified as an inhibitor of botulinum neurotoxin serotype A (BoNT/A), demonstrating an IC50 value of 24.6 μM . This makes it a valuable compound for neuroscience research aimed at developing treatments for botulism . Conversely, studies on related congeners like Chaetochromin D have revealed impairing effects on mitochondrial function, including the uncoupling of oxidative phosphorylation and the induction of mitochondrial swelling, which provides insight into the cytotoxic mechanism of this mycotoxin family . First discovered in fungi from the Chaetomium genus, this compound exists in several stereoisomeric forms, including Chaetochromins A, B, C, and D . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O10 B1236121 Chaetochromin A CAS No. 75514-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75514-37-3

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one

InChI

InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1

InChI Key

RHNVLFNWDGWACV-DDHJBXDOSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)C

Canonical SMILES

CC1C(OC2=C(C1=O)C(=C3C(=C2)C(=C(C=C3O)O)C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)C

Synonyms

chaetochromin
chaetochromin A
chaetochromin B
chaetochromin D
chaetochromin, stereoisome

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Chaetochromin A from Chaetomium gracile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction:

Discovered in 1981 from the fungus Chaetomium gracile, Chaetochromin A is a bis(naphtho-γ-pyrone) mycotoxin that has garnered significant interest in the scientific community.[1] Initially studied for its biosynthetic origins and antimicrobial properties, a pivotal discovery in 2014 revealed its potent and selective agonist activity at the insulin receptor, positioning it as a potential therapeutic agent for diabetes.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on detailed experimental protocols and quantitative data for researchers in drug discovery and development.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₀H₂₆O₁₀PubChem CID: 6712966
Molar Mass546.528 g/mol PubChem CID: 6712966
IUPAC Name5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dionePubChem CID: 6712966
CAS Number75514-37-3PubChem CID: 6712966
Biological Activity of this compound and its Derivatives
ActivityTarget/OrganismIC₅₀/MIC/EC₅₀CompoundReference
Insulin Receptor AgonistInsulin Receptor (IR)Activates at 5 µmol/L4548-G05 (derivative)[2]
AntibacterialMycobacterium6.3 µg/mLResorcinol type lipid from C. cupreum[3]
AntifungalMagnaporthe oryzae6.25 µMChaetosemin B from C. seminudum[4]
AntifungalGibberella saubinettii12.5 µMChaetosemin B from C. seminudum[4]
AntibacterialKlebsiella pneumoniae 10.05 mg/mlChloroformic extract of C. globosum[5]
AntibacterialStaphylococcus epidermidis0.05 mg/mlChloroformic extract of C. globosum[5]
AntibacterialStaphylococcus aureus0.1 mg/mlChloroformic extract of C. globosum[5]
AntibacterialSalmonella typhimurium 20.1 mg/mlChloroformic extract of C. globosum[5]

Experimental Protocols

Fungal Strain and Culture Conditions
  • Fungal Strain: Chaetomium gracile (e.g., ATCC 16153) can be obtained from culture collections.

  • Culture Medium: Potato carrot agar or mineral salts agar can be used for routine culture.

  • Incubation Conditions: The fungus is typically incubated aerobically at 24-26°C. Viable growth is usually observed after 3-4 days.

Production of this compound via Solid-State Fermentation
  • Substrate: Solid-state fermentation is a common method for producing fungal secondary metabolites. Rice culture is a suitable substrate for this compound production.

  • Inoculation: A well-sporulated culture of Chaetomium gracile is used to inoculate the sterilized rice substrate.

  • Incubation: The inoculated substrate is incubated for a period of 14 to 21 days at a controlled temperature and humidity to allow for fungal growth and metabolite production.

Extraction of this compound
  • Solvent Extraction: The fermented rice culture is dried and pulverized. The resulting powder is then extracted exhaustively with a suitable organic solvent such as ethyl acetate.[3]

  • Concentration: The organic solvent extract is filtered and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Purification of this compound
  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[6][7][8][9] A solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) is used to elute the compounds.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC.[6] A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.

Structure Elucidation and Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified compound is confirmed using 1D (¹H and ¹³C) and 2D NMR techniques.[1][10][11][12][13][14] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.[1][10][11]

  • High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS is used to determine the exact mass and molecular formula of this compound.[15][16][17]

Biological Assays
  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains is determined using methods like broth microdilution or agar dilution.[5][18][19][20][21]

  • Insulin Receptor Activation Assay:

    • Cell Line: A cell line overexpressing the human insulin receptor (e.g., CHO-IR cells) is used.[22]

    • Treatment: Cells are treated with varying concentrations of this compound.

    • Detection of Receptor Phosphorylation: The activation of the insulin receptor is assessed by measuring the level of receptor autophosphorylation using an ELISA-based assay with an anti-phosphotyrosine antibody.[22][23][24] The half-maximal effective concentration (EC₅₀) can then be determined.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Inoculation of Chaetomium gracile B Solid-State Fermentation (Rice Substrate) A->B C Drying and Pulverization B->C D Ethyl Acetate Extraction C->D E Concentration D->E F Silica Gel Column Chromatography E->F G Fraction Collection (TLC) F->G H Reversed-Phase HPLC G->H I NMR Spectroscopy (1H, 13C, 2D) H->I J HR-Mass Spectrometry H->J K Biological Assays (Antimicrobial, IR Activation) H->K

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade ChaetochrominA This compound IR Insulin Receptor (IR) ChaetochrominA->IR Binds to extracellular domain IRS IRS Proteins IR->IRS Autophosphorylation and recruitment Grb2 Grb2/SOS IR->Grb2 Recruitment PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene

Caption: Insulin receptor signaling pathway activated by this compound.

References

The Chaetochromin A Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Genetic and Molecular Underpinnings of Chaetochromin A Production in Fungi

Abstract

This compound, a dimeric naphtho-γ-pyrone mycotoxin produced by fungi of the genus Chaetomium, notably Chaetomium gracile, has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated in published literature, this document synthesizes the available data on its precursors, related pathways for similar fungal metabolites, and standard molecular biology techniques to present a putative pathway and a framework for future research. This guide details the hypothesized enzymatic steps, potential gene cluster organization, quantitative data from related Chaetomium secondary metabolites, and detailed experimental protocols relevant to the study of this complex natural product.

Introduction

This compound is a member of the bis-naphtho-γ-pyrone class of fungal polyketides[1]. These compounds are known for their diverse and potent biological activities. This compound is biosynthesized from acetate and methionine precursors[2]. The core structure is assembled via the polyketide pathway, a common route for the synthesis of a wide array of secondary metabolites in fungi. Understanding the intricacies of the this compound biosynthesis pathway is crucial for harnessing its therapeutic potential, as well as for controlling its production in agricultural and indoor environments where Chaetomium species can proliferate.

This guide will explore the hypothesized biosynthetic pathway of this compound, drawing parallels with the well-characterized pathways of other fungal secondary metabolites. It will also provide a practical resource for researchers by detailing relevant experimental methodologies and presenting available quantitative data to inform experimental design and yield optimization efforts.

The Putative this compound Biosynthesis Pathway

While the definitive gene cluster for this compound remains to be experimentally verified and published, a putative pathway can be constructed based on the known precursors and the biosynthesis of analogous fungal polyketides. The biosynthesis is proposed to be initiated by a Type I iterative polyketide synthase (PKS).

Core Polyketide Synthesis

The initial step involves the condensation of acetyl-CoA with multiple molecules of malonyl-CoA by a PKS enzyme to form a linear polyketide chain. The folding pattern of this chain in this compound has been determined to be the same as that of rubrofusarin[2].

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes are hypothesized to modify the structure to yield the final this compound molecule. These modifications likely include:

  • Cyclization: Intramolecular cyclization reactions to form the characteristic naphtho-γ-pyrone rings.

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, likely catalyzed by cytochrome P450 monooxygenases.

  • Methylation: The methyl groups present in the this compound structure are derived from S-adenosyl methionine (SAM), indicating the involvement of methyltransferases[2].

  • Dimerization: The formation of the dimeric structure of this compound from two identical monomeric units is a key step, potentially catalyzed by a laccase or a similar oxidative enzyme.

A proposed logical workflow for the biosynthesis is depicted in the following diagram.

Chaetochromin_A_Biosynthesis_Workflow cluster_0 Core Biosynthesis cluster_1 Tailoring and Dimerization Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclase Cyclase Polyketide_Chain->Cyclase Monomer Naphtho-γ-pyrone Monomer Cyclase->Monomer Hydroxylase Hydroxylase (P450) Monomer->Hydroxylase Methyltransferase Methyltransferase Hydroxylase->Methyltransferase Modified_Monomer Modified Monomer Methyltransferase->Modified_Monomer Laccase Laccase/Oxidase Modified_Monomer->Laccase Chaetochromin_A This compound Laccase->Chaetochromin_A

Figure 1: Hypothesized workflow for this compound biosynthesis.

Quantitative Data

CompoundFungal StrainCulture ConditionsYieldReference
Chaetoglobosin AChaetomium globosum W7PDA medium, 15 days58.66 mg/L[3]
Chaetoglobosin AChaetomium globosum OEX13 (overexpressing mutant)Cornstalk substrate, 15 days~5.4 g/L (mycelial biomass)[3]
Chaetoglobosin CChaetomium globosumCitrate phosphate buffered PDA, pH 7.01, 4 weeks203 µg / five plates[4]

Experimental Protocols

This section provides detailed methodologies for key experiments that are central to the investigation of the this compound biosynthesis pathway. These protocols are based on established techniques used for the study of other fungal secondary metabolites.

Fungal Culture and this compound Extraction

Objective: To cultivate Chaetomium gracile and extract this compound for analysis.

Materials:

  • Chaetomium gracile strain (e.g., ATCC 16153)

  • Potato Dextrose Agar (PDA) or Rabbit Food Agar (ATCC Medium 340)

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile flasks and petri dishes

  • Incubator (24-26°C)

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Glass vials for storage

Protocol:

  • Strain Activation: Rehydrate and activate the lyophilized Chaetomium gracile strain according to the supplier's instructions (e.g., ATCC).

  • Solid Culture: Inoculate PDA plates with the activated fungal culture and incubate at 24-26°C in the dark for 7-14 days, or until sufficient mycelial growth is observed.

  • Liquid Culture: Inoculate liquid culture medium with agar plugs from the solid culture. Incubate at 24-26°C with shaking (e.g., 150 rpm) for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Homogenize the mycelium and extract with ethyl acetate (3 x volume).

    • Extract the culture filtrate with an equal volume of ethyl acetate (3x).

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator.

    • Store the dried extract at -20°C until further analysis.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the putative this compound biosynthetic gene cluster in the genome of Chaetomium gracile.

Workflow Diagram:

Gene_Cluster_Identification_Workflow Genomic_DNA_Extraction Genomic DNA Extraction from C. gracile Genome_Sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) Genomic_DNA_Extraction->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly Gene_Prediction Gene Prediction and Annotation Genome_Assembly->Gene_Prediction BGC_Identification Biosynthetic Gene Cluster Identification (e.g., antiSMASH) Gene_Prediction->BGC_Identification Homology_Search Homology Search (BLAST) against known PKS genes BGC_Identification->Homology_Search Candidate_Cluster Candidate this compound Biosynthetic Gene Cluster Homology_Search->Candidate_Cluster

Figure 2: Workflow for identifying a biosynthetic gene cluster.

Protocol:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from Chaetomium gracile mycelium using a suitable fungal DNA extraction kit or a standard CTAB protocol.

  • Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

  • Genome Assembly and Annotation: Assemble the sequencing reads into a draft genome and perform gene prediction and functional annotation.

  • Gene Cluster Identification: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters within the assembled genome.

  • Candidate Cluster Selection: Identify candidate gene clusters that contain a Type I PKS, as well as genes encoding putative tailoring enzymes (e.g., oxidoreductases, methyltransferases, laccases) consistent with the proposed biosynthesis of this compound.

Gene Knockout for Functional Characterization

Objective: To validate the function of a candidate gene in the this compound biosynthesis pathway through targeted gene deletion.

Protocol (based on CRISPR-Cas9 or homologous recombination):

  • Construct Design: Design a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene. For CRISPR-Cas9, design guide RNAs targeting the gene of interest.

  • Protoplast Formation: Generate protoplasts from young Chaetomium gracile mycelium using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase).

  • Transformation: Transform the protoplasts with the knockout cassette or CRISPR-Cas9 components using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Select for transformants on a regeneration medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm the deletion of the target gene.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under this compound-producing conditions. Analyze the culture extracts by HPLC or LC-MS to determine if the production of this compound is abolished in the mutant.

Quantitative Analysis of this compound

Objective: To quantify the amount of this compound produced by Chaetomium gracile.

Protocol (using High-Performance Liquid Chromatography - HPLC):

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Dissolve the dried fungal extracts in a known volume of solvent and filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically acidified with a small amount of formic acid or acetic acid.

    • Detection: Diode array detector (DAD) or a UV detector set to the absorption maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their concentrations. Use the standard curve to determine the concentration of this compound in the fungal extracts.

Regulation of this compound Biosynthesis

The specific signaling pathways that regulate the biosynthesis of this compound have not been elucidated. However, the regulation of secondary metabolism in fungi is a complex process that is often influenced by a variety of environmental and developmental cues.

Potential Regulatory Mechanisms:

  • Transcriptional Regulation: The expression of the this compound biosynthetic genes is likely controlled by pathway-specific transcription factors (often located within the gene cluster) and global regulators that respond to environmental signals.

  • Environmental Factors: Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly impact the production of secondary metabolites in fungi[5].

  • Chromatin Remodeling: The accessibility of the biosynthetic gene cluster to the transcriptional machinery can be regulated by epigenetic modifications, such as histone acetylation and methylation[6].

A conceptual diagram of the potential regulatory inputs is shown below.

Regulatory_Network cluster_0 Environmental Signals cluster_1 Cellular Regulation Nutrients Nutrient Availability (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrients->Global_Regulators pH pH pH->Global_Regulators Light Light Light->Global_Regulators Temperature Temperature Temperature->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF Chromatin_Remodeling Chromatin Remodeling Global_Regulators->Chromatin_Remodeling BGC_Expression This compound Biosynthetic Gene Cluster Expression Pathway_Specific_TF->BGC_Expression Chromatin_Remodeling->BGC_Expression Chaetochromin_A_Production This compound Production BGC_Expression->Chaetochromin_A_Production

Figure 3: Conceptual regulatory network for this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Chaetomium gracile represents a fascinating area of fungal secondary metabolism. While the foundational knowledge of its polyketide origin is established, the complete elucidation of its biosynthetic gene cluster and the intricate regulatory networks that govern its production remain key areas for future research. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future efforts should focus on:

  • Genome sequencing of Chaetomium gracile and definitive identification of the this compound biosynthetic gene cluster.

  • Functional characterization of the genes within the cluster through targeted gene knockouts and heterologous expression.

  • In vitro characterization of the biosynthetic enzymes to elucidate their precise catalytic functions.

  • Transcriptomic and proteomic studies to identify the regulatory factors and signaling pathways that control this compound production.

A deeper understanding of the this compound biosynthesis pathway will not only provide insights into the chemical ecology of Chaetomium species but also open up avenues for the biotechnological production of this and other valuable natural products.

References

In-depth Technical Guide: Mechanism of Action of Chaetochromin A as an Insulin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the mechanism of action of Chaetochromin A, a small molecule insulin receptor (IR) agonist. The primary focus of this document is on a specific derivative of Chaetochromin, designated 4548-G05, which has been identified as a potent and selective agonist of the insulin receptor.[1][2] For the purpose of this guide, and in line with public domain information, we will refer to this compound as this compound (4548-G05). This document provides a comprehensive overview of its molecular interactions with the insulin receptor, the subsequent downstream signaling cascades, and its effects on cellular glucose metabolism. The information presented is collated from peer-reviewed scientific literature to aid researchers and professionals in drug development.

Core Mechanism of Action

This compound (4548-G05) acts as a nonpeptidyl insulin mimetic by directly targeting and activating the insulin receptor.[1] Unlike insulin, which is a polypeptide hormone, this compound is a small molecule that can be orally administered.[1] Its mechanism of action involves binding to the extracellular domain of the insulin receptor, which induces a conformational change in the receptor. This change mimics the effect of insulin binding, leading to the autophosphorylation of the receptor's intracellular tyrosine kinase domains.[1] The activation of the insulin receptor kinase initiates a cascade of downstream signaling events, primarily through the Akt and extracellular signal-related kinase (ERK) pathways, culminating in physiological responses such as glucose uptake.[1] A key finding is that this compound (4548-G05) selectively activates the insulin receptor and does not significantly activate the insulin-like growth factor receptor-I (IGF-1R) or other receptor tyrosine kinases.[1]

Signaling Pathway of this compound (4548-G05)

The binding of this compound (4548-G05) to the insulin receptor triggers a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

ChaetochrominA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds to extracellular domain pIR Phosphorylated IR (pY) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Recruits & Phosphorylates pIRS1 Phosphorylated IRS-1 (pY) PI3K PI3K pIRS1->PI3K Activates ERK ERK pIRS1->ERK Activates (via Ras/Raf/MEK) AKT Akt PI3K->AKT Activates pAKT Phosphorylated Akt (pS/pT) GLUT4 GLUT4 Vesicles pAKT->GLUT4 Promotes translocation to membrane pERK Phosphorylated ERK (pT/pY) Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

This compound (4548-G05) induced insulin receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (4548-G05) on insulin receptor activation and downstream cellular responses as reported in the literature.

Table 1: Effect of this compound (4548-G05) on Insulin Receptor (IR) Phosphorylation in CHO-IR Cells

Concentration of this compound (4548-G05)Duration of TreatmentMethod of DetectionObserved Effect on IR PhosphorylationReference
10 µmol/L15 minSandwich ELISASignificant increase in IR tyrosine phosphorylation[1]
5 µmol/LNot SpecifiedWestern BlotElevated IR phosphorylation[1]
10 µmol/L15 minWestern BlotStrong induction of IR phosphorylation[1]
Time-course (10 µmol/L)5 min - 180 minNot SpecifiedActivation at 5 min, peaked at 15 min, sustained until 120 min, returned to basal at 180 min[1]

Table 2: Effect of this compound (4548-G05) on Downstream Signaling and Glucose Uptake in C2C12 Myotubes

Concentration of this compound (4548-G05)Duration of TreatmentTarget Molecule/ProcessObserved EffectReference
1, 5, and 10 µmol/L30 minIR, Akt, and ERK PhosphorylationDose-dependent increase in phosphorylation of IR, Akt, and ERK[1]
1, 5, and 10 µmol/L30 min[³H]-2-deoxyglucose uptakeDose-dependent stimulation of glucose uptake[1]
200 nmol/L (in combination with 50 nmol/L insulin)30 min[³H]-2-deoxyglucose uptakeSynergistic increase in glucose uptake[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in the primary literature.[1]

Cell Culture and Treatment
  • Cell Lines:

    • Chinese hamster ovary cells stably overexpressing the human insulin receptor (CHO-IR).

    • C2C12 mouse myoblasts.

  • Culture Conditions:

    • CHO-IR cells were maintained in Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.

    • C2C12 myoblasts were grown in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation of C2C12 Myotubes:

    • C2C12 myoblasts were grown to confluence and then switched to DMEM containing 2% horse serum to induce differentiation into myotubes.

  • Compound Treatment:

    • For signaling experiments, cells were serum-starved for a specified period and then treated with various concentrations of this compound (4548-G05) or insulin for the indicated times.

Insulin Receptor Phosphorylation ELISA

This assay quantifies the level of tyrosine-phosphorylated insulin receptors.

ELISA_Workflow cluster_workflow IR Phosphorylation ELISA Workflow start CHO-IR cells treated with This compound (4548-G05) or Insulin lysis Cell Lysis start->lysis incubation1 Incubate cell lysates in coated wells lysis->incubation1 coating Coat 96-well plate with anti-phosphotyrosine antibody (PY20) coating->incubation1 washing1 Wash to remove unbound proteins incubation1->washing1 detection_ab Add anti-IR antibody washing1->detection_ab incubation2 Incubate detection_ab->incubation2 washing2 Wash to remove unbound antibody incubation2->washing2 secondary_ab Add HRP-conjugated secondary antibody washing2->secondary_ab incubation3 Incubate secondary_ab->incubation3 washing3 Wash to remove unbound secondary antibody incubation3->washing3 substrate Add TMB substrate washing3->substrate readout Measure absorbance at 450 nm substrate->readout

Workflow for Insulin Receptor Phosphorylation ELISA.
  • Protocol Steps:

    • CHO-IR cells were treated with insulin (100 nmol/L) or this compound (4548-G05) (10 µmol/L) for 15 minutes.

    • Cells were lysed, and the lysates were incubated in 96-well plates pre-coated with an anti-phosphotyrosine antibody (PY20).

    • After washing, a polyclonal anti-IR antibody was added to the wells.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody was then added.

    • The amount of phosphorylated IR was quantified by measuring the absorbance after the addition of a colorimetric HRP substrate.

Western Blot Analysis

Western blotting was used to analyze the phosphorylation status of IR, Akt, and ERK.

  • Protocol Steps:

    • Cell Lysis: Treated cells were lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates was determined.

    • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking: The membrane was blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of IR, Akt, and ERK.

    • Secondary Antibody Incubation: After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.

    • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

[³H]-2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into cells.

  • Protocol Steps:

    • Differentiated C2C12 myotubes were stimulated with insulin (100 nmol/L) or this compound (4548-G05) (1, 5, and 10 µmol/L) for 30 minutes.

    • [³H]-2-deoxyglucose was added to the cells, and they were incubated for an additional 10 minutes.

    • The cells were then lysed.

    • The amount of radioactivity taken up by the myotubes was measured by scintillation counting.

Conclusion

This compound (4548-G05) is a novel, orally active small molecule that functions as a selective insulin receptor agonist.[1][2] It directly binds to the extracellular domain of the insulin receptor, leading to its activation and the subsequent stimulation of the canonical insulin signaling pathways involving Akt and ERK.[1] This action promotes glucose uptake in metabolically active cells like myotubes.[1] The detailed mechanism and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for diabetes.

References

Chaetochromin A: A Selective Insulin Receptor Modulator for Diabetes Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetochromin A, and specifically its derivative 4548-G05, has emerged as a promising small molecule, non-peptidyl insulin mimetic with potent and selective agonist activity on the insulin receptor (IR).[1][2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on insulin receptor signaling and glucose uptake, and detailed protocols for key experimental assays. The information presented herein is intended to facilitate further research and development of this compound and similar compounds as potential therapeutics for diabetes mellitus.

Mechanism of Action

This compound derivative 4548-G05 acts as a selective agonist of the insulin receptor.[1][3] Unlike insulin, it is an orally active small molecule.[2][3] Its primary mechanism involves binding to the extracellular domain of the insulin receptor, which induces a conformational change that activates the receptor's intrinsic tyrosine kinase activity.[1] This activation mimics the effects of insulin, initiating downstream signaling cascades.

Key aspects of its mechanism include:

  • Selective Insulin Receptor Activation: 4548-G05 selectively activates the insulin receptor but not the closely related insulin-like growth factor 1 receptor (IGF-1R) or other receptor tyrosine kinases.[1] This selectivity is crucial for minimizing off-target effects that can be associated with less specific insulin mimetics.

  • Downstream Signaling Pathway Activation: Upon binding and activation of the IR, 4548-G05 triggers the phosphorylation of key downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1), Akt (also known as Protein Kinase B), and Extracellular signal-regulated kinase (ERK).[1] The activation of the PI3K/Akt pathway is a critical step in mediating the metabolic effects of insulin, including glucose uptake.

  • Stimulation of Glucose Uptake: By activating the insulin signaling pathway, 4548-G05 promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells (myotubes), leading to increased glucose uptake from the bloodstream.[1]

  • Allosteric Modulation: While not definitively termed an "allosteric" modulator in all literature, its binding to a site on the extracellular domain distinct from the primary insulin binding site to activate the receptor is consistent with an allosteric mechanism of action.[4][5]

Quantitative Data

The following tables summarize the quantitative data available for the activity of this compound derivative 4548-G05 in various in vitro assays. While specific EC50 and IC50 values are not always explicitly stated in the primary literature, the data provides a clear indication of the compound's potency.

Table 1: Insulin Receptor Phosphorylation

CompoundCell LineAssay TypeConcentrationObserved EffectReference
4548-G05CHO-IRSandwich ELISA10 µmol/LSignificant increase in IR phosphorylation[1]
4548-G05CHO-IRWestern Blot5 µmol/LDose-dependent increase in IR phosphorylation[1]
4548-G05C2C12 myotubesWestern Blot1, 5, 10 µmol/LDose-dependent increase in IR phosphorylation[1]

Table 2: Downstream Signaling Pathway Activation

CompoundCell LineTargetConcentrationObserved EffectReference
4548-G05CHO-IRAkt phosphorylation5 µmol/LCorrelated with IR phosphorylation[1]
4548-G05CHO-IRERK phosphorylation5 µmol/LEnhanced phosphorylation[1]
4548-G05C2C12 myotubesAkt phosphorylation1, 5, 10 µmol/LDose-dependent increase[1]

Table 3: Glucose Uptake

CompoundCell LineAssayConcentrationObserved EffectReference
4548-G05C2C12 myotubes[³H]-2-deoxyglucose uptake1, 5, 10 µmol/LDose-dependent stimulation of glucose uptake[1]
4548-G05 + InsulinC2C12 myotubes[³H]-2-deoxyglucose uptake200 nmol/L + 50 nmol/L InsulinSynergistic enhancement of glucose uptake[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound derivative 4548-G05.

Insulin Receptor Kinase Activity Assay (based on ELISA)

This protocol describes a cell-based ELISA to quantify insulin receptor phosphorylation.

Materials:

  • CHO cells stably overexpressing the human insulin receptor (CHO-IR)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-phosphotyrosine antibody (e.g., PY20) coated microplates

  • Anti-IRβ antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed CHO-IR cells in 96-well plates and grow to confluence.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µmol/L), insulin (positive control, e.g., 100 nmol/L), or vehicle (DMSO) for 15-30 minutes at 37°C.[1]

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.

  • ELISA:

    • Transfer the cell lysates to the anti-phosphotyrosine antibody-coated microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the anti-IRβ antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Add stop solution and measure the absorbance at 450 nm using a plate reader.

[³H]-2-Deoxyglucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated C2C12 myotubes.

Materials:

  • Differentiated C2C12 myotubes in 24-well plates

  • Krebs-Ringer phosphate-HEPES (KRPH) buffer

  • [³H]-2-deoxyglucose

  • Unlabeled 2-deoxyglucose

  • Insulin

  • This compound

  • 0.2 M Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation and Treatment:

    • Differentiate C2C12 myoblasts into myotubes.

    • Serum-starve the myotubes for 4-6 hours in serum-free medium.

    • Wash the cells twice with KRPH buffer.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µmol/L), insulin (positive control, e.g., 100 nmol/L), or vehicle for 30 minutes at 37°C.[1]

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRPH buffer containing [³H]-2-deoxyglucose (e.g., 0.5 µCi/well) and unlabeled 2-deoxyglucose (final concentration 100 µmol/L).[1]

    • Incubate for 10 minutes at 37°C.[1]

  • Termination and Lysis:

    • Stop the reaction by washing the cells three times with ice-cold KRPH buffer.

    • Solubilize the cells in 0.2 M NaOH.[1]

  • Measurement:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Immunoprecipitation and Immunoblotting

This protocol is for analyzing the phosphorylation status of IR, IRS-1, Akt, and ERK.

Materials:

  • Treated cell lysates (from section 3.1)

  • Protein A/G agarose beads

  • Primary antibodies (anti-IRβ, anti-p-Tyr, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Immunoprecipitation (for IR and IRS-1):

    • Incubate 200-500 µg of cell lysate with the anti-IRβ or anti-IRS-1 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Centrifuge to pellet the beads and wash them three times with ice-cold lysis buffer.

    • Resuspend the beads in SDS sample buffer and boil for 5 minutes.

  • Immunoblotting:

    • For total cell lysates (for Akt and ERK analysis) or immunoprecipitated samples, separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound

ChaetochrominA_Signaling ChaetochrominA This compound (4548-G05) IR Insulin Receptor (IR) Extracellular Domain ChaetochrominA->IR binds IR_Kinase IR Tyrosine Kinase (activated) IR->IR_Kinase activates IRS1 IRS-1 IR_Kinase->IRS1 phosphorylates ERK ERK (MAPK) IR_Kinase->ERK activates (via Ras pathway) PI3K PI3K IRS1->PI3K activates Akt Akt (PKB) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Signaling pathway activated by this compound.

Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow Start Differentiated C2C12 Myotubes Serum_Starve Serum Starvation (4-6 hours) Start->Serum_Starve Treatment Treat with This compound / Insulin Serum_Starve->Treatment Add_Tracer Add [³H]-2-deoxyglucose Treatment->Add_Tracer Incubate Incubate (10 minutes) Add_Tracer->Incubate Wash Wash with ice-cold buffer Incubate->Wash Lyse Cell Lysis (0.2 M NaOH) Wash->Lyse Measure Scintillation Counting Lyse->Measure End Quantify Glucose Uptake Measure->End

Caption: Workflow for the [³H]-2-deoxyglucose uptake assay.

Logical Relationship of this compound's Selective Action

Selective_Action ChaetochrominA This compound (4548-G05) IR Insulin Receptor (IR) ChaetochrominA->IR Selectively Activates IGF1R IGF-1 Receptor ChaetochrominA->IGF1R Does Not Activate Metabolic_Effects Metabolic Effects (Glucose Homeostasis) IR->Metabolic_Effects Mitogenic_Effects Potential Mitogenic Side Effects IGF1R->Mitogenic_Effects

Caption: Selective action of this compound on the Insulin Receptor.

References

Teratogenic Effects of Chaetochromin A in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetochromin A, a mycotoxin produced by various Chaetomium species, has been identified as a teratogenic agent with potent disruptive effects on embryonic development. This technical guide provides a comprehensive overview of the known teratogenic effects of this compound, summarizing the available quantitative data, detailing experimental protocols from key studies, and exploring potential mechanisms of action. This document is intended to serve as a foundational resource for researchers in toxicology, developmental biology, and drug development to inform future studies and risk assessments. The information presented herein is based on limited available studies, highlighting a need for further research to fully elucidate the molecular pathways underlying this compound's developmental toxicity.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are known contaminants of food and feed, posing a significant health risk to humans and animals. Among these, this compound, a bis(naphtho-γ-pyrone) derivative, has demonstrated notable biological activity. Early studies have confirmed its teratogenic potential, revealing its capacity to induce structural abnormalities during embryonic development. Understanding the specific nature of these effects, the dose-dependent responses, and the molecular mechanisms involved is crucial for assessing the risks associated with exposure and for the broader understanding of chemically induced developmental defects. This guide synthesizes the findings from key in vivo and in vitro studies to provide a detailed technical overview of the teratogenicity of this compound.

Quantitative Data on Teratogenic Effects

The teratogenic effects of this compound have been quantified in both in vivo and in vitro experimental models. The following tables summarize the key data from published studies.

Table 1: In Vivo Teratogenicity of this compound in Mice

Animal ModelDosageRoute of AdministrationGestation Day of AdministrationObserved MalformationsIncidence of MalformationsReference
ICR MiceSpecific dosage data not available in abstractOralNot specified in abstractBrain abnormalitiesData not available in abstract(Ito & Ohtsubo, 1987)[1]

Note: The full text of this study was not accessible, limiting the availability of detailed quantitative data.

Table 2: In Vitro Effects of this compound on Mouse Embryonic Cells [2][3]

Cell TypeCompoundIC50 (µg/mL)IC50 (µM)Effect
Limb Bud (LB) CellsThis compound0.13 - 0.24~0.24 - 0.44Inhibition of differentiation
Midbrain (MB) CellsThis compound0.13 - 0.24~0.24 - 0.44Inhibition of differentiation
Limb Bud (LB) CellsChaetochromin D0.13 - 0.24~0.23 - 0.43Inhibition of differentiation
Midbrain (MB) CellsChaetochromin D0.13 - 0.24~0.23 - 0.43Inhibition of differentiation

IC50 (50% inhibitory concentration) refers to the concentration of a compound that inhibits 50% of the differentiation of the cultured cells. Molar concentrations are estimated based on the molecular weight of this compound (C30H26O10) = 546.52 g/mol and Chaetochromin D.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of toxicological studies. The following protocols are based on the available literature.

In Vivo Teratogenicity Study in Mice (Ito & Ohtsubo, 1987)[1]

While the complete protocol is not available, the study abstract indicates the following core methodology:

  • Animal Model: Inbred ICR mice were used.

  • Test Substance: this compound, a polyphenolic mycotoxin produced by Chaetomium spp.

  • Administration: The substance was administered orally to pregnant mice.

  • Endpoint Assessment: Embryos were examined for teratogenic effects, with a specific focus on brain abnormalities.

In Vitro Micromass Cell Culture Assay (Tsuchiya et al., 1987)[2][3]

This in vitro assay assesses the teratogenic potential of a substance by its effect on the differentiation of embryonic cells in a high-density "micromass" culture.

  • Cell Preparation:

    • Limb buds (LB) and midbrains (MB) were dissected from day 10 mouse embryos.

    • The tissues were dissociated into single-cell suspensions.

  • Micromass Culture:

    • The cell suspension was spotted at a high density onto a culture dish to form "micromass cell islands."

    • The cells were cultured for 5 days to allow for differentiation.

  • Exposure to Test Compounds: this compound and Chaetochromin D were added to the culture medium at various concentrations.

  • Assessment of Differentiation:

    • After the culture period, the number of stainable foci of differentiated cells (e.g., cartilage nodules in limb bud cultures) was determined.

    • The concentration at which each compound inhibited the formation of differentiated foci by 50% of the control value (IC50) was calculated.

G cluster_0 Embryo Dissection & Cell Preparation cluster_1 Micromass Culture & Exposure cluster_2 Analysis embryo Day 10 Mouse Embryo dissection Dissection of Limb Buds & Midbrain embryo->dissection dissociation Cell Dissociation dissection->dissociation spotting High-Density Cell Spotting dissociation->spotting culture 5-Day Culture with This compound spotting->culture staining Staining of Differentiated Foci culture->staining quantification Quantification & IC50 Calculation staining->quantification

Caption: Workflow for the in vitro micromass teratogenicity assay.

Potential Mechanisms and Signaling Pathways

The precise molecular mechanisms and signaling pathways disrupted by this compound leading to teratogenesis have not been extensively studied. However, based on its chemical class and the observed effects of related compounds, several potential mechanisms can be hypothesized.

Inhibition of Macromolecule Synthesis and Cytotoxicity

Studies on other bis(naphtho-γ-pyrone) derivatives, such as ustilaginoidin A, have shown that these compounds can inhibit DNA, RNA, and protein synthesis in cultured cells.[4] This general cytotoxic effect, if it occurs in critical developing cell populations, could lead to cell death and subsequent developmental abnormalities. The strong inhibitory effect of this compound on the differentiation of limb bud and midbrain cells in vitro supports this hypothesis.

G chaetochromin_a This compound macromolecule_synthesis DNA, RNA, Protein Synthesis chaetochromin_a->macromolecule_synthesis Inhibits cell_differentiation Cell Differentiation (e.g., Chondrogenesis) macromolecule_synthesis->cell_differentiation Required for cell_death Cell Death (Apoptosis) macromolecule_synthesis->cell_death Leads to teratogenesis Teratogenic Outcome (e.g., Brain Abnormalities) cell_differentiation->teratogenesis Disruption leads to cell_death->teratogenesis Contributes to

Caption: Hypothesized mechanism of this compound-induced teratogenicity.

Disruption of Key Signaling Pathways in Development

Embryonic development is orchestrated by a limited number of highly conserved signaling pathways, including Wnt, FGF, Hedgehog, and Notch.[5] Disruption of these pathways is a common mechanism of teratogenesis. While there is no direct evidence linking this compound to these specific pathways, its profound impact on the development of complex structures like the brain and limbs suggests that interference with one or more of these signaling cascades is a plausible mechanism. Future research should investigate the effects of this compound on the expression of key genes and proteins within these pathways in developing embryonic tissues.

Conclusion and Future Directions

The available evidence, though limited, clearly establishes this compound as a teratogenic mycotoxin. In vivo studies have demonstrated its ability to cause brain abnormalities in mice, and in vitro assays have quantified its potent inhibitory effects on the differentiation of embryonic limb bud and midbrain cells.[1][2][3]

Significant knowledge gaps remain, primarily concerning the precise dose-response relationships in vivo, the full spectrum of developmental defects, and the underlying molecular mechanisms. The lack of recent studies on this topic is a notable limitation in the field of developmental toxicology.

Future research should prioritize:

  • Replication and Expansion of In Vivo Studies: Modern toxicological methods should be employed to conduct comprehensive dose-response studies in animal models to determine no-observed-adverse-effect levels (NOAELs) and benchmark doses.

  • Elucidation of Molecular Mechanisms: Transcriptomic, proteomic, and metabolomic analyses of embryonic tissues exposed to this compound could identify the specific signaling pathways and cellular processes that are disrupted.

  • Investigation of Structure-Activity Relationships: Comparing the teratogenic potential of this compound with other bis(naphtho-γ-pyrone) derivatives could identify the key structural features responsible for its developmental toxicity.

A deeper understanding of the teratogenic effects of this compound is essential for accurate risk assessment and for advancing our knowledge of the fundamental mechanisms of developmental toxicology.

References

Chaetochromin A: A Multifaceted Mycotoxin in Chaetomium Fungal Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites. Among these, Chaetochromin A, a bis(naphtho-γ-pyrone) mycotoxin, has garnered significant attention. Initially identified in Chaetomium gracile, this complex polyketide has demonstrated a range of biological activities, from potent cytotoxicity to, more recently, promising therapeutic potential as an insulin receptor agonist.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, its putative role in the biology of Chaetomium fungi, the signaling pathways that regulate its production, and detailed experimental protocols for its study.

Chemical Properties of this compound

This compound is a dimeric naphtho-γ-pyrone, a class of aromatic polyketides. Its complex structure is derived from the dimerization of two identical naphtho-γ-pyrone monomers. The stereochemistry of this compound, along with its stereoisomer Chaetochromin B and related compounds Chaetochromin C and D, contributes to its specific biological activities.[1]

Biosynthesis of this compound

The backbone of this compound is assembled through the polyketide biosynthetic pathway. This process involves the head-to-tail condensation of acetate units, followed by a series of modifications including cyclization, aromatization, and dimerization.

Precursor Supply: The biosynthesis initiates with acetyl-CoA and malonyl-CoA as the primary building blocks. The folding pattern of the polyketide chain in this compound has been determined to be the same as that of rubrofusarin.[2] Isotope labeling studies have confirmed that the carbon skeleton is derived from acetate, and the methyl groups are supplied by S-adenosyl methionine (SAM).[2]

Polyketide Synthase (PKS) Machinery: The core of the biosynthetic pathway is a Type I iterative polyketide synthase (PKS). While the specific PKS gene cluster for this compound has not been fully elucidated, it is hypothesized to be similar to other characterized bis-naphthopyrone biosynthetic gene clusters in fungi. These clusters typically encode a non-reducing PKS (NR-PKS) responsible for the synthesis of the monomeric unit.

Dimerization and Final Modifications: Following the synthesis of the naphtho-γ-pyrone monomer, a laccase-like enzyme is likely responsible for the oxidative dimerization to form the final this compound molecule. The exact sequence of tailoring reactions, such as hydroxylations, is still under investigation.

This compound Biosynthesis cluster_0 Central Metabolism cluster_1 Polyketide Synthesis cluster_2 Dimerization & Maturation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide Chain Polyketide Chain PKS->Polyketide Chain Naphthopyrone Monomer Naphthopyrone Monomer Polyketide Chain->Naphthopyrone Monomer Cyclization & Aromatization Laccase-like Enzyme Laccase-like Enzyme Naphthopyrone Monomer->Laccase-like Enzyme This compound This compound Laccase-like Enzyme->this compound Oxidative Dimerization

Figure 1: Proposed Biosynthetic Pathway of this compound.

Role in Chaetomium Fungal Biology

While the cytotoxic and other biological activities of this compound against other organisms are well-documented, its endogenous role for the fungus itself is less clear. However, based on studies of similar bis-naphthopyrone pigments in other filamentous fungi, a primary function is likely chemical defense.

Predator Deterrence: Research on the bis-naphthopyrone aurofusarin in Fusarium species has demonstrated that these pigments protect the fungi from a wide range of animal predators, including springtails, woodlice, and mealworms.[3] These compounds act as feeding deterrents rather than toxins to these fungivores. It is highly probable that this compound serves a similar ecological role for Chaetomium, protecting it from predation in its natural habitat.

Interspecies Competition: Secondary metabolites are often involved in antagonistic interactions with other microorganisms. While not directly demonstrated for this compound, many Chaetomium metabolites exhibit antifungal and antibacterial properties, suggesting a role in competing for resources and niche establishment.[4]

Fungal Development: There is a well-established link between secondary metabolism and fungal development, including sporulation. In Chaetomium globosum, the disruption of a pathway-specific regulator for another secondary metabolite, chaetoglobosin A, resulted in a loss of spore production.[5] This suggests a complex interplay where the machinery for producing secondary metabolites is intertwined with developmental processes. While a direct effect of this compound on Chaetomium development has not been reported, it is a plausible area for future investigation.

Signaling Pathways and Regulation

The production of this compound, like other secondary metabolites in fungi, is tightly regulated by a complex network of signaling pathways that respond to environmental cues.

Gα-cAMP/PKA Pathway: In Chaetomium globosum, the Gα-cAMP/PKA pathway has been shown to positively regulate the biosynthesis of another polyketide, chaetoglobosin A, as well as pigmentation and sexual development.[6][7] This pathway is a central hub for sensing nutrient availability and other environmental signals. It is likely that this pathway also plays a role in regulating the expression of the this compound biosynthetic gene cluster.

cAMP-PKA Signaling Pathway Environmental Cues Environmental Cues GPCR G-Protein Coupled Receptor (GPCR) Environmental Cues->GPCR G_alpha Gα Subunit GPCR->G_alpha activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA_R PKA (Regulatory Subunit) cAMP->PKA_R binds & releases PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C TF Transcription Factors PKA_C->TF phosphorylates BGC This compound Biosynthetic Gene Cluster TF->BGC activates transcription

Figure 2: Gα-cAMP/PKA Regulatory Pathway in Chaetomium.

Velvet Complex and LaeA: The Velvet protein complex (VeA, VelB, VosA) and the global regulator LaeA are key players in coordinating secondary metabolism and development in many filamentous fungi.[8][9] This complex acts as a light-responsive master regulator, and LaeA is thought to function as a methyltransferase that influences chromatin structure, thereby controlling the expression of silent secondary metabolite gene clusters. The activity of the Velvet complex and LaeA is a promising target for manipulating the production of this compound.

Epigenetic Regulation: The expression of secondary metabolite gene clusters is also subject to epigenetic control, primarily through histone acetylation and methylation. Treatment of Chaetomium species with histone deacetylase (HDAC) inhibitors has been shown to enhance the production of polyketides. This indicates that the this compound gene cluster may be silenced or expressed at low levels under standard laboratory conditions and that its production can be modulated by epigenetic factors.

Quantitative Data

Quantitative data on the biological activity and production of this compound is crucial for its potential applications. While specific data for this compound is limited in the public domain, data for related compounds and general production levels in Chaetomium provide a useful reference.

Table 1: Biological Activity of Selected Chaetomium Metabolites

CompoundTarget Organism/Cell LineActivityIC50 / MICReference
Chaetoglobosin ABotrytis cinereaAntifungalEC50 < 10 µg/mL[10]
Chaetoglobosin CFusarium oxysporumAntifungal-[11]
ChaetominineHuman cancer cell linesCytotoxic--
This compoundInsulin ReceptorAgonist-[1]

Table 2: Production of Secondary Metabolites in Chaetomium Species

SpeciesCompoundProduction LevelCulture ConditionsReference
C. globosumChaetoglobosin A52-260 mg/LLiquid culture[5]
C. globosumChaetoglobosin A58.66-298.77 mg/LLiquid culture[12]
C. globosumCrude Metabolites7.44-47.2 µg/mg mycelium-[13]

Experimental Protocols

Extraction and Purification of this compound from Chaetomium gracile

This protocol is based on general methods for the extraction of polyketides from fungal cultures.

a. Fungal Cultivation:

  • Inoculate Chaetomium gracile spores or mycelial plugs onto a suitable solid medium such as Potato Dextrose Agar (PDA) or Rabbit Food Agar.[1]

  • Incubate at 24-26 °C in the dark for 14-21 days, or until significant mycelial growth and pigmentation are observed.[1]

  • For larger scale production, use the solid-state culture to inoculate a liquid medium, such as Potato Dextrose Broth (PDB), and incubate with shaking at 150-180 rpm for 10-15 days.

b. Extraction:

  • Harvest the fungal biomass and culture filtrate by filtration.

  • Lyophilize the mycelium to dryness.

  • Extract the dried mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v). Perform the extraction three times to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Purification (Solid Phase Extraction - SPE):

  • Column: C18 reverse-phase SPE cartridge.

  • Conditioning: Wash the cartridge sequentially with 10 mL of methanol and 10 mL of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal volume of methanol and dilute with water (to <10% methanol). Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of water/methanol (90:10, v/v) to remove polar impurities.

  • Elution: Elute this compound with 10 mL of methanol or acetonitrile.

  • Drying: Evaporate the elution solvent to dryness.

d. Further Purification (HPLC):

  • Column: C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm and 280 nm.

  • Collect fractions corresponding to the this compound peak and confirm purity by LC-MS.

Gene Knockout in Chaetomium via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a generalized procedure for gene disruption in filamentous fungi, adapted for Chaetomium.

a. Construction of the Gene Knockout Cassette:

  • Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene (e.g., a PKS gene) from Chaetomium genomic DNA using high-fidelity PCR.

  • Clone the 5' and 3' flanks into a suitable vector on either side of a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph). This can be done using restriction enzyme-based cloning or Gibson assembly.

  • The resulting knockout cassette (5' flank - hph - 3' flank) should be cloned into a binary vector suitable for Agrobacterium tumefaciens (e.g., a pCAMBIA-based vector).

Gene Knockout Workflow cluster_A Knockout Cassette Construction cluster_B Agrobacterium Transformation cluster_C Selection & Verification cluster_D Phenotypic Analysis A1 PCR Amplify 5' and 3' Flanks A3 Assemble into Binary Vector A1->A3 A2 Amplify Hygromycin Resistance Cassette (hph) A2->A3 B1 Transform Binary Vector into A. tumefaciens A3->B1 B2 Co-cultivate A. tumefaciens with Chaetomium Spores B1->B2 C1 Select Transformants on Hygromycin Medium B2->C1 C2 Genomic DNA Extraction C1->C2 C3 PCR & Southern Blot Verification C2->C3 D1 Analyze Mycelial Growth & Sporulation C3->D1 D2 Metabolite Profiling (HPLC) C3->D2

Figure 3: Experimental Workflow for Gene Knockout in Chaetomium.

b. Agrobacterium tumefaciens Preparation:

  • Introduce the binary vector containing the knockout cassette into a suitable A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.

  • Select transformed A. tumefaciens colonies on LB agar containing appropriate antibiotics (e.g., kanamycin for the binary vector and carbenicillin for the Agrobacterium strain).

  • Grow a single colony in liquid LB with antibiotics at 28 °C overnight.

  • Inoculate the overnight culture into induction medium (e.g., IMAS) and grow to an OD600 of 0.5-0.6. Add acetosyringone to a final concentration of 200 µM and continue to incubate for 4-6 hours.

c. Co-cultivation:

  • Harvest Chaetomium spores from a mature culture and adjust the concentration to 1 x 10^7 spores/mL in sterile water.

  • Mix equal volumes of the induced A. tumefaciens culture and the Chaetomium spore suspension.

  • Plate 200 µL of the mixture onto a cellophane membrane placed on co-cultivation medium (e.g., PDA supplemented with acetosyringone).

  • Incubate at 22-25 °C in the dark for 48-72 hours.

d. Selection of Transformants:

  • Transfer the cellophane membrane to a selection medium (e.g., PDA containing hygromycin B at an appropriate concentration and an antibiotic to kill Agrobacterium, such as cefotaxime).

  • Incubate at 25 °C until resistant colonies appear (typically 5-10 days).

  • Subculture individual resistant colonies to fresh selection plates to obtain pure cultures.

e. Verification of Gene Knockout:

  • Extract genomic DNA from the putative knockout mutants and the wild-type strain.

  • Perform PCR using primers that flank the target gene region and primers internal to the hph cassette to confirm the homologous recombination event.

  • For definitive confirmation, perform a Southern blot analysis using a probe specific to the target gene or the hph cassette.

Conclusion

This compound is a fascinating secondary metabolite from Chaetomium fungi with a dual nature. On one hand, it is a mycotoxin with a likely ecological role in defending the fungus against predators. On the other hand, its recently discovered activity as an insulin receptor agonist opens up exciting possibilities for therapeutic development. A deeper understanding of its biosynthesis, regulation, and endogenous function in Chaetomium is essential for harnessing its full potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this complex and promising molecule. Future work should focus on elucidating the specific gene cluster responsible for this compound biosynthesis, quantifying its defensive capabilities, and exploring the intricate signaling networks that control its production.

References

Chaetochromin A: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Chaetochromin A, a complex polyketide metabolite produced by various fungi of the Chaetomium genus, is gaining significant attention within the scientific community for its diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the current research on this compound, summarizing its known biological effects, quantitative data, and the experimental methodologies used to elucidate these activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Overview of Biological Activities

This compound has demonstrated a spectrum of biological effects, including potent antidiabetic properties, inhibitory action against botulinum neurotoxin, and cytotoxic effects. While research into its anticancer, antimicrobial, and insecticidal activities is less specific to this compound itself, studies on related compounds and crude extracts from Chaetomium species suggest potential in these areas as well.

Antidiabetic Activity

This compound, also referred to in some literature as 4548-G05, has been identified as a selective agonist of the insulin receptor (IR).[1] This activity presents a promising avenue for the development of novel oral therapies for diabetes.

Quantitative Data: Antidiabetic Activity

While specific EC50 or IC50 values for the direct activation of the insulin receptor or for glucose uptake stimulation by this compound are not extensively detailed in the currently available public literature, its potent and long-lasting antidiabetic effects have been demonstrated in vivo in mouse models.[1]

Experimental Protocols: Insulin Receptor Activation Assay

The identification of this compound as an insulin receptor agonist was achieved through a cell-based screening assay. The general protocol is as follows:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing the human insulin receptor (CHO-IR) are cultured in a suitable medium.

  • Compound Treatment: The CHO-IR cells are treated with this compound or a vehicle control.

  • Lysis and Immunoprecipitation: After incubation, the cells are lysed, and the insulin receptors are immunoprecipitated using an anti-IR antibody.

  • Phosphorylation Detection: The tyrosine phosphorylation of the immunoprecipitated receptors is quantified using an anti-phosphotyrosine antibody in an ELISA-based format. An increase in phosphorylation indicates receptor activation.

Signaling Pathway: Insulin Receptor Activation

Upon binding to the insulin receptor, this compound induces a conformational change in the receptor, leading to its autophosphorylation on tyrosine residues. This initiates a downstream signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn activates two primary pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK/ERK) pathway. The activation of the PI3K/Akt pathway is crucial for mediating most of the metabolic actions of insulin, including the translocation of GLUT4 transporters to the cell membrane, which facilitates glucose uptake. The Ras/MAPK pathway is primarily involved in regulating gene expression and mitogenic effects.[2][3]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds and Activates IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Ras Ras IRS->Ras Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression BoNT_A_Inhibition_Workflow Start Start In_Silico In Silico Screening (Compound Library) Start->In_Silico Hit_Selection Hit Compound Selection In_Silico->Hit_Selection Biochemical_Assay Biochemical Assay (HPLC-based) Hit_Selection->Biochemical_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis End End Data_Analysis->End

References

Chaetochromin A (C₃₀H₂₆O₁₀): A Technical Guide on its Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, a dimeric naphtho-γ-pyrone with the molecular formula C₃₀H₂₆O₁₀, is a fungal metabolite that has garnered significant interest for its diverse biological activities.[1][2] Initially identified from Chaetomium species, this complex natural product has been a subject of research primarily for its potent effects on cellular signaling pathways, demonstrating potential as both a therapeutic agent and a valuable research tool.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its quantitative biological data, the experimental protocols used in its study, and the signaling pathways it modulates.

Core Scientific Findings

Biological Activity of this compound

This compound has demonstrated significant biological effects in various experimental models, most notably as a selective agonist of the insulin receptor and as a cytotoxic agent.

A key discovery has been the identification of a this compound derivative (referred to as 4548-G05 in the literature) as a potent, orally active, and selective small-molecule agonist of the insulin receptor (IR).[3] This activity is of particular interest for the development of novel therapeutics for diabetes mellitus. The compound selectively activates the insulin receptor over the insulin-like growth factor receptor-I (IGF-IR) and other receptor tyrosine kinases.[3] By binding to the extracellular domain of the IR, this compound induces receptor autophosphorylation and initiates downstream signaling cascades, including the Akt and extracellular signal-regulated kinase (ERK) pathways, ultimately leading to increased glucose uptake in muscle cells.[3]

In addition to its insulin-mimetic properties, this compound has been shown to exhibit strong inhibitory effects on the differentiation of mouse embryo limb bud and midbrain cells in culture.[1] This cytotoxic activity highlights the compound's potential as a modulator of developmental processes and as a starting point for the investigation of anti-proliferative agents.

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound.

ParameterCell Line/SystemValueReference
IC₅₀ Mouse Embryo Limb Bud Cells0.13 - 0.24 µg/mL[1]
IC₅₀ Mouse Embryo Midbrain Cells0.13 - 0.24 µg/mL[1]

Table 1: Cytotoxicity of this compound. The IC₅₀ values represent the concentration of this compound required to inhibit the differentiation of the respective primary cells by 50%.

Cell LineTreatmentEffectReference
CHO-IR cells10 µmol/L 4548-G05Increased IR phosphorylation[3]
CHO-IR cellsDose-dependent (starting at 5 µmol/L)Increased IR and Akt phosphorylation[3]
Differentiated C2C12 myotubes1, 5, and 10 µmol/L 4548-G05Increased IR, Akt, and ERK phosphorylation[3]
Differentiated C2C12 myotubes10 µmol/L 4548-G05Enhanced cellular glucose uptake[3]

Table 2: Effects of this compound derivative (4548-G05) on Insulin Signaling. This table summarizes the observed effects of the this compound derivative on key components of the insulin signaling pathway in different cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Micromass Culture of Mouse Embryo Limb Bud and Midbrain Cells for Cytotoxicity Testing

This protocol is adapted from the method used to determine the IC₅₀ values of this compound.[1]

1. Cell Preparation: a. Euthanize pregnant mice at day 10 of gestation by cervical dislocation. b. Aseptically remove the embryos and place them in sterile phosphate-buffered saline (PBS). c. Dissect the forelimb buds and midbrain tissues from the embryos under a dissecting microscope. d. Pool the tissues in a sterile tube containing a solution of 0.1% trypsin and 0.1% collagenase in PBS. e. Incubate at 37°C for 15-20 minutes with gentle agitation to dissociate the tissue. f. Neutralize the trypsin with an equal volume of fetal bovine serum (FBS). g. Centrifuge the cell suspension at 150 x g for 5 minutes. h. Resuspend the cell pellet in a defined culture medium (e.g., DMEM/F12 supplemented with insulin, transferrin, and selenium). i. Determine cell viability and density using a hemocytometer and trypan blue exclusion.

2. Micromass Culture: a. Adjust the cell suspension to a final concentration of 2.0 x 10⁷ cells/mL. b. Dispense 10 µL droplets of the cell suspension into the center of each well of a 24-well plate. c. Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 2 hours to allow for cell attachment. d. Gently add 1 mL of culture medium containing various concentrations of this compound (or vehicle control) to each well. e. Culture the cells for 5 days, with a medium change on day 3.

3. Assessment of Differentiation: a. After 5 days, aspirate the medium and wash the cultures with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Stain for cartilage differentiation by adding Alcian blue solution (1% in 3% acetic acid, pH 2.5) and incubating for 2 hours. d. Wash extensively with distilled water to remove excess stain. e. Quantify the stained cartilage nodules by image analysis or by extracting the dye with 4M guanidine-HCl and measuring the absorbance at 620 nm. f. The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the number or intensity of stained nodules compared to the vehicle control.

Insulin Receptor Phosphorylation ELISA in CHO-IR Cells

This protocol describes a method to quantify the activation of the insulin receptor by this compound.

1. Cell Culture and Treatment: a. Culture Chinese Hamster Ovary cells stably overexpressing the human insulin receptor (CHO-IR) in a suitable growth medium (e.g., F-12K Medium with 10% FBS and G418 for selection). b. Seed the cells in a 96-well plate and grow to confluence. c. Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium. d. Treat the cells with various concentrations of this compound (4548-G05) or a vehicle control for 15-30 minutes at 37°C. An insulin-treated group should be included as a positive control.

2. Cell Lysis: a. Aspirate the treatment medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Incubate on ice for 10 minutes with occasional agitation. d. Scrape the cell lysates and transfer them to microcentrifuge tubes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. ELISA Procedure: a. Use a commercially available ELISA kit for the detection of phosphorylated insulin receptor (e.g., anti-phospho-IR β subunit [Tyr1150/1151]). b. Coat the wells of a 96-well ELISA plate with a capture antibody specific for the insulin receptor β-subunit overnight at 4°C. c. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). d. Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. e. Wash the wells three times with wash buffer. f. Add 100 µL of diluted cell lysates (normalized for protein concentration) to the wells and incubate for 2 hours at room temperature or overnight at 4°C. g. Wash the wells three times with wash buffer. h. Add a detection antibody that specifically recognizes the phosphorylated tyrosine residues on the insulin receptor and incubate for 1-2 hours at room temperature. i. Wash the wells three times with wash buffer. j. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature. k. Wash the wells five times with wash buffer. l. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes. m. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). n. Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated insulin receptor.

2-Deoxyglucose Uptake Assay in Differentiated C2C12 Myotubes

This protocol details the measurement of glucose uptake in muscle cells in response to this compound.

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% FBS). b. Once the cells reach 80-90% confluency, switch to a differentiation medium (e.g., DMEM with 2% horse serum) to induce their fusion into myotubes. c. Allow the cells to differentiate for 4-6 days, with medium changes every 2 days.

2. Glucose Uptake Assay: a. Serum-starve the differentiated myotubes for 3-4 hours in a serum-free, low-glucose DMEM. b. Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (e.g., 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4). c. Treat the cells with various concentrations of this compound (4548-G05), insulin (positive control), or vehicle control in KRH buffer for 30 minutes at 37°C. d. Initiate glucose uptake by adding KRH buffer containing 0.5-1.0 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. e. Incubate for 10 minutes at 37°C. f. Terminate the uptake by washing the cells three times with ice-cold PBS.

3. Measurement of Glucose Uptake: a. Lyse the cells by adding 0.5 mL of 0.1 M NaOH. b. Transfer the cell lysates to scintillation vials. c. Add 5 mL of scintillation cocktail to each vial. d. Measure the radioactivity using a liquid scintillation counter. e. Determine the protein concentration of parallel wells using a BCA assay to normalize the glucose uptake data. f. The results are expressed as pmol of 2-deoxyglucose taken up per minute per mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general workflows of the experimental protocols described.

insulin_signaling_pathway ChaetochrominA This compound InsulinReceptor Insulin Receptor (IR) ChaetochrominA->InsulinReceptor activates IRS IRS Proteins InsulinReceptor->IRS phosphorylates Ras Ras InsulinReceptor->Ras activates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt activates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression

Caption: Insulin Receptor Signaling Pathway Activated by this compound.

cytotoxicity_workflow Start Start PrepareCells Prepare Mouse Embryo Limb Bud/Midbrain Cells Start->PrepareCells MicromassCulture Plate Micromass Cultures PrepareCells->MicromassCulture AddCompound Add this compound (various concentrations) MicromassCulture->AddCompound Incubate Incubate for 5 Days AddCompound->Incubate Stain Fix and Stain with Alcian Blue Incubate->Stain Quantify Quantify Cartilage Nodules Stain->Quantify CalculateIC50 Calculate IC₅₀ Quantify->CalculateIC50 End End CalculateIC50->End

Caption: Experimental Workflow for Cytotoxicity Assay.

glucose_uptake_workflow Start Start DifferentiateCells Differentiate C2C12 Myoblasts into Myotubes Start->DifferentiateCells SerumStarve Serum Starve Myotubes DifferentiateCells->SerumStarve TreatCompound Treat with this compound SerumStarve->TreatCompound AddRadiolabel Add 2-deoxy-D-[³H]glucose TreatCompound->AddRadiolabel Incubate Incubate for 10 min AddRadiolabel->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize End End Normalize->End

Caption: Experimental Workflow for Glucose Uptake Assay.

Conclusion

This compound is a multifaceted natural product with significant biological activities. Its ability to act as a selective insulin receptor agonist presents a promising avenue for the development of new antidiabetic drugs. Concurrently, its cytotoxic effects warrant further investigation for potential applications in cancer research and developmental biology. The data and protocols presented in this guide offer a comprehensive resource for researchers in these fields, providing a solid foundation for future studies aimed at elucidating the full therapeutic and scientific potential of this compound and its derivatives. Further research is needed to fully characterize its in vivo efficacy, safety profile, and the precise molecular interactions that govern its diverse biological effects.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chaetochromin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Chaetochromin A, a bioactive mycotoxin, from fungal cultures. The methodologies outlined below are based on established techniques for the isolation of bis(naphtho-gamma-pyrone) compounds from fungal sources, primarily species of Chaetomium.

Introduction to this compound

This compound is a dimeric naphtho-γ-pyrone produced by several fungal species, most notably Chaetomium gracile and other related Chaetomium species.[1] This class of compounds has garnered interest due to its diverse biological activities, making it a potential candidate for drug discovery and development. Effective and reproducible methods for the extraction and purification of this compound are essential for further research into its pharmacological properties.

Fungal Strain and Cultivation

Producing Organism: Chaetomium gracile is a known producer of this compound.[1] Other Chaetomium species have also been reported to produce this mycotoxin.

Cultivation Media: For the production of this compound, solid-state fermentation on rice culture is a commonly employed method.[2] Alternatively, liquid fermentation in a suitable broth can also be utilized.

Protocol for Fungal Cultivation (Solid-State Fermentation):

  • Media Preparation: Autoclave 100 g of rice with 100 mL of distilled water in a 1 L Erlenmeyer flask.

  • Inoculation: Inoculate the sterilized rice medium with a mycelial plug or spore suspension of Chaetomium gracile.

  • Incubation: Incubate the culture at 25-28°C in the dark for 21-28 days.

  • Monitoring: Periodically inspect the culture for growth and signs of contamination.

Extraction of this compound

The extraction process is designed to efficiently recover this compound from the fungal biomass and culture medium. Ethyl acetate is a commonly used solvent for the extraction of moderately polar mycotoxins like this compound.

Protocol for Solvent Extraction:

  • Harvesting: After the incubation period, harvest the entire fungal culture (rice and mycelia).

  • Drying and Grinding: Dry the fungal culture at 40-50°C and then grind it into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered fungal material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 g of powder in 1 L of ethyl acetate).

    • Macerate the suspension at room temperature with constant agitation for 24 hours.

    • Repeat the extraction process three times to ensure complete recovery of the compound.

  • Filtration and Concentration:

    • Filter the combined ethyl acetate extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Table 1: Representative Extraction Data (Illustrative)

ParameterValue
Fungal Culture (Dry Weight)500 g
Extraction SolventEthyl Acetate
Solvent Volume (total)5 L
Crude Extract Yield12.5 g
Extraction Efficiency (illustrative)2.5% (w/w)

Purification of this compound

A multi-step purification process involving solvent partitioning and column chromatography is typically required to isolate this compound from the crude extract.

Solvent Partitioning

Solvent partitioning is an initial clean-up step to separate compounds based on their differential solubility in immiscible solvents.

Protocol for Solvent Partitioning:

  • Dissolution: Dissolve the crude ethyl acetate extract (e.g., 10 g) in a minimal amount of methanol.

  • Liquid-Liquid Extraction:

    • Add an equal volume of n-hexane to the methanolic solution in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the methanolic layer (lower layer). The n-hexane layer (upper layer) contains nonpolar impurities and can be discarded.

    • Repeat the partitioning with n-hexane two more times.

  • Concentration: Concentrate the methanolic fraction to dryness under reduced pressure.

Silica Gel Column Chromatography

Silica gel column chromatography is a highly effective method for separating compounds based on their polarity.

Protocol for Silica Gel Column Chromatography:

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Adsorb the dried extract from the solvent partitioning step onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of methanol in dichloromethane (CH₂Cl₂).

    • Start with 100% CH₂Cl₂ and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., CH₂Cl₂:Methanol, 95:5). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by its characteristic Rf value and color) and concentrate to dryness.

Table 2: Representative Purification Data (Illustrative)

Purification StepTotal Weight (mg)Purity (%) (Illustrative)Recovery (%) (Illustrative)Fold Purification (Illustrative)
Crude Extract10,00051001
After Solvent Partitioning4,50010902
After Silica Gel Column450958519

High-Performance Liquid Chromatography (HPLC) Analysis and Final Purification

Analytical HPLC can be used to assess the purity of the isolated this compound. Preparative HPLC can be employed for final polishing if higher purity is required.

Protocol for Analytical HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a scan from 200-400 nm is a good starting point).

  • Injection Volume: 10-20 µL.

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the extraction and purification of this compound.

Extraction_Workflow FungalCulture Fungal Culture (Chaetomium gracile on rice) DryingGrinding Drying and Grinding FungalCulture->DryingGrinding SolventExtraction Solvent Extraction (Ethyl Acetate) DryingGrinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: Workflow for the extraction of this compound.

Purification_Workflow CrudeExtract Crude Extract SolventPartitioning Solvent Partitioning (Methanol/n-Hexane) CrudeExtract->SolventPartitioning SilicaGel Silica Gel Column Chromatography SolventPartitioning->SilicaGel FractionCollection Fraction Collection & TLC Analysis SilicaGel->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling FinalConcentration Concentration Pooling->FinalConcentration PureChaetochrominA Pure this compound FinalConcentration->PureChaetochrominA

Caption: Workflow for the purification of this compound.

Safety Precautions

Mycotoxins are potentially hazardous compounds and should be handled with appropriate safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle all solid and liquid waste containing this compound as hazardous chemical waste.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and may vary depending on the fungal strain, culture conditions, and extraction/purification efficiency. The provided protocols are representative and may require optimization for specific laboratory conditions and research goals.

References

Application Note: Quantitative Analysis of Chaetochromin A using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Chaetochromin A. This compound, a mycotoxin produced by various Chaetomium species, has garnered research interest due to its biological activities, including potential as a selective agonist of the insulin receptor.[1][2] This protocol provides a robust and reliable method for the extraction and quantification of this compound from fungal cultures, which is essential for research in natural product chemistry, toxicology, and drug discovery.

Introduction

This compound is a bis-naphtho-γ-pyrone mycotoxin with the chemical formula C₃₀H₂₆O₁₀ and a molecular weight of 546.53 g/mol .[3] It is produced by several fungal species, including Chaetomium gracile and Chaetomium globosum.[1][4][5] The analysis of bis-naphtho-γ-pyrones like this compound is crucial for understanding their biosynthesis, biological activity, and potential contamination in various substrates. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible and reliable technique for the quantification of such secondary metabolites. This document provides a detailed protocol for sample preparation, HPLC-UV analysis, and method validation for this compound.

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Chaetomium sp. culture broth

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Rotary evaporator.

  • Centrifuge.

  • Vortex mixer.

Fungal Culture and Extraction
  • Cultivation: Cultivate Chaetomium globosum in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 14-21 days in stationary culture.

  • Homogenization: After incubation, homogenize the entire culture (mycelia and broth).

  • Extraction:

    • To 100 mL of the homogenized culture, add 200 mL of ethyl acetate.

    • Shake vigorously for 1 hour on an orbital shaker.

    • Separate the organic layer from the aqueous layer and mycelia by centrifugation (4000 rpm for 10 minutes).

    • Repeat the extraction of the aqueous layer and mycelia twice more with 100 mL of ethyl acetate each time.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm (Bis-naphtho-γ-pyrones exhibit a strong absorbance peak in the 270-285 nm range).[6][7]

Preparation of Standard Solutions

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, create a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

Method Validation Summary

The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the table below.

ParameterResult
Retention Time (RT) ~18.5 min
Linearity (Concentration Range) 0.5 - 100 µg/mL
Correlation Coefficient (R²) >0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD, n=6) < 2.0%
Inter-day Precision (%RSD, n=6) < 3.0%
Accuracy (Recovery %) 95 - 105%

Table 1: Summary of HPLC-UV method validation parameters for this compound analysis. These values are representative for a properly optimized and validated method.

Workflow and Diagrams

The overall workflow from sample preparation to data analysis is depicted below.

ChaetochrominA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing culture Fungal Culture (Chaetomium sp.) extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction concentration Solvent Evaporation (Rotary Evaporator) extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-UV method described in this application note is a reliable, and robust technique for the quantitative determination of this compound in fungal extracts. The protocol provides detailed steps for sample preparation and chromatographic analysis, along with typical validation parameters. This method is suitable for routine analysis in research and quality control laboratories focused on mycotoxins and natural product discovery.

References

Application Note: A Comprehensive LC-MS/MS Method for Multi-Mycotoxin Analysis in Food Matrices, Including Provisional Parameters for Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, secondary metabolites produced by various fungi, are a significant concern for food safety and public health. Their presence in agricultural commodities can lead to a range of adverse health effects in both humans and animals. Regulatory bodies worldwide have established maximum permissible levels for several mycotoxins in food and feed. The co-occurrence of multiple mycotoxins in a single commodity necessitates the development of sensitive and robust analytical methods for their simultaneous detection and quantification. This application note describes a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of a diverse panel of mycotoxins, with a special focus on the emerging mycotoxin, Chaetochromin A.

This compound, a bis-naphtho-γ-pyrone mycotoxin produced by Chaetomium species, has demonstrated toxic properties, including the impairment of mitochondrial respiration.[1] While not yet widely regulated, its potential health risks warrant its inclusion in multi-mycotoxin screening methods. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data interpretation. Due to the limited availability of analytical standards and published MRM transitions for this compound, this note provides provisional parameters based on its chemical structure and data from related compounds. These parameters will require verification and optimization by the end-user.

Experimental Protocols

Scope

This method is applicable to the simultaneous determination of a range of mycotoxins, including aflatoxins (B1, B2, G1, G2), ochratoxin A, fumonisins (B1, B2), zearalenone, deoxynivalenol, T-2 toxin, HT-2 toxin, and a provisional method for this compound in cereal-based food matrices.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Magnesium sulfate (anhydrous), Sodium chloride

  • Mycotoxin Standards: Certified reference standards for all target mycotoxins. Note: The availability of a certified this compound standard is limited. Researchers may need to source it from specialized suppliers or through custom synthesis.

  • Sample Preparation: Homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent) or QuEChERS salts.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for multi-residue analysis.[2][3]

  • Homogenization: Weigh 5 g of the homogenized and representative sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) and 100 µL of an internal standard mix. Cap and shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS salt packet containing magnesium sulfate and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Extract: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow Sample Homogenized Sample (5g) Extraction Add Acetonitrile/Water & Internal Standard Sample->Extraction Step 1 SaltingOut Add QuEChERS Salts (MgSO4, NaCl) Extraction->SaltingOut Step 2 Centrifuge1 Centrifuge SaltingOut->Centrifuge1 Step 3 Cleanup Dispersive SPE Cleanup (PSA, C18) Centrifuge1->Cleanup Step 4 Centrifuge2 Centrifuge Cleanup->Centrifuge2 Step 5 Evaporation Evaporate & Reconstitute Centrifuge2->Evaporation Step 6 LCMS LC-MS/MS Analysis Evaporation->LCMS Step 7

Figure 1: QuEChERS Sample Preparation Workflow.
Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Re-equilibrate at 5% B

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive and negative switching mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the proposed MRM transitions and typical validation data for the target mycotoxins.

Table 1: LC-MS/MS Parameters for Multi-Mycotoxin Analysis

MycotoxinPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Ionization Mode
Aflatoxin B1313.1285.1241.125Positive
Aflatoxin B2315.1287.1259.125Positive
Aflatoxin G1329.1311.1243.122Positive
Aflatoxin G2331.1313.1245.122Positive
Ochratoxin A404.1239.1358.120Positive
Fumonisin B1722.5334.3352.335Positive
Fumonisin B2706.5336.3318.335Positive
Zearalenone317.1175.1131.1-25Negative
Deoxynivalenol355.1295.1249.1-10Negative
T-2 Toxin484.2215.1185.115 (as [M+NH4]+)Positive
HT-2 Toxin442.2263.1215.112 (as [M+NH4]+)Positive
This compound (Provisional) 547.1 ([M+H]+) Requires OptimizationRequires OptimizationRequires OptimizationPositive
This compound (Provisional) 545.1 ([M-H]-) Requires OptimizationRequires OptimizationRequires OptimizationNegative

Note on this compound: The precursor ions for this compound (C30H26O10, Exact Mass: 546.1526) are proposed as the protonated ([M+H]+) and deprotonated ([M-H]-) molecules. The product ions and optimal collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Table 2: Typical Method Validation Data for Selected Mycotoxins in Cereals

MycotoxinLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B10.10.585-110<15
Ochratoxin A0.20.880-115<15
Fumonisin B1103075-120<20
Zearalenone51580-110<15
Deoxynivalenol205070-120<20

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data is indicative and will vary depending on the specific matrix and instrumentation.

Signaling Pathway Visualization

Mycotoxins exert their toxic effects through various mechanisms. This compound, for instance, is known to interfere with mitochondrial function. The following diagram illustrates a simplified overview of a common mycotoxin-induced toxicity pathway leading to oxidative stress and apoptosis.

G cluster_pathway Generalized Mycotoxin Toxicity Pathway Mycotoxin Mycotoxin (e.g., this compound) Mitochondria Mitochondrial Dysfunction Mycotoxin->Mitochondria Inhibition of Electron Transport Chain ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Simplified Mycotoxin-Induced Toxicity Pathway.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous analysis of multiple mycotoxins in food matrices. The inclusion of provisional parameters for this compound highlights the need for further research and method development for emerging mycotoxins. The QuEChERS sample preparation protocol offers an efficient and effective way to extract a broad range of mycotoxins with varying polarities. The use of isotopically labeled internal standards is recommended for accurate quantification, compensating for matrix effects and variations in extraction recovery. Researchers are encouraged to validate this method in their own laboratories and for their specific matrices of interest, and to optimize the parameters for this compound upon availability of an analytical standard.

References

Application Notes and Protocols for Chaetochromin A and Related Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed protocols for in vitro cell-based assays to evaluate the biological activity of Chaetochromin A and the related compound, Chaetocin. It is critical to distinguish between these two mycotoxins, as they possess distinct mechanisms of action. This compound is recognized as a selective agonist of the insulin receptor, playing a role in metabolic signaling pathways.[1] In contrast, Chaetocin is known for its potent cytotoxic and pro-apoptotic effects in various cancer cell lines, primarily through the induction of oxidative stress. This guide offers protocols to investigate both the metabolic signaling effects of this compound and the cytotoxic and apoptotic activities characteristic of Chaetocin.

Section 1: this compound - Insulin Receptor Agonist Activity

This compound, also known as 4548-G05, selectively activates the insulin receptor (IR), initiating downstream signaling cascades such as the Akt and extracellular signal-regulated kinase (ERK) pathways.[2] Assays to confirm this activity typically involve measuring the phosphorylation of the insulin receptor and key downstream kinases.

Protocol: Insulin Receptor (IR) Phosphorylation Assay

This protocol is designed to determine the ability of this compound to induce the tyrosine phosphorylation of the insulin receptor in a cell-based format.

Materials:

  • CHO cells stably overexpressing the human insulin receptor (CHO-IR cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Human Insulin (positive control)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Immobilized anti-phosphotyrosine antibody (e.g., PY20) on ELISA plates

  • Anti-IR β antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • 3,3′,5,5′-tetramethylbenzidine (TMB) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Culture: Culture CHO-IR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed CHO-IR cells in a 96-well plate and allow them to adhere and grow overnight.

  • Serum Starvation: The following day, serum-starve the cells for at least 4 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or human insulin (e.g., 100 nM) for 15 minutes at 37°C.[2] Use DMSO as a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them.

  • ELISA: Transfer the cell lysates to the ELISA plate coated with anti-phosphotyrosine antibody and incubate to capture phosphorylated proteins.

  • Detection: Wash the plate and detect the captured phosphorylated IR using an anti-IR β antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.

  • Quantification: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

Protocol: Akt and ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of downstream signaling molecules, Akt and ERK, following treatment with this compound.

Materials:

  • Cell line expressing insulin receptors (e.g., C2C12 myotubes, HepG2)

  • This compound

  • Insulin (positive control)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence, serum-starve, and then treat with this compound or insulin for a specified time (e.g., 5-30 minutes).

  • Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total Akt and ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data for this compound Activity
CompoundAssayCell LineEffective ConcentrationObserved EffectReference
This compound (4548-G05)IR PhosphorylationCHO-IR10 µMSignificant increase in IR phosphorylation[2]
This compound (4548-G05)Glucose UptakeC2C12 myotubes10 µMStimulation of glucose uptake[2]

Signaling Pathway and Workflow Diagrams

Chaetochromin_A_Signaling_Pathway Chaetochromin_A This compound IR Insulin Receptor (IR) Chaetochromin_A->IR binds and activates IRS IRS Proteins IR->IRS Grb2_Sos Grb2/Sos IR->Grb2_Sos PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Metabolic_Effects

Caption: this compound signaling pathway.

Western_Blot_Workflow start Start: Culture and Treat Cells lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Data Analysis: Quantify Bands detection->analysis

Caption: Western blot workflow for phosphorylation analysis.

Section 2: Chaetocin - Cytotoxicity and Apoptosis Induction

Chaetocin induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to DNA damage and activation of stress-related signaling pathways.

Protocol: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A-498 renal carcinoma cells)

  • RPMI-1640 medium with 10% FBS

  • Chaetocin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of Chaetocin concentrations (e.g., 0-400 nM) for 24 to 72 hours.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • Chaetocin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Chaetocin for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • Chaetocin

  • DCFH-DA probe

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with Chaetocin for a specified period (e.g., 30 minutes to a few hours).

  • Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 10-50 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.[7][8]

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.[8]

Quantitative Data for Chaetocin Activity
CompoundAssayCell LineConcentrationObservationReference
ChaetocinMTTA-498 (ccRCC)50 nMID₅₀ (50% inhibition of cell viability)[3]
ChaetocinMTTCAKI-1 (ccRCC)200 nM~45% cell death[3]
ChaetocinMTTCCD-18Co (non-cancerous)200 nM~28% cell death after 24h[3]

Signaling Pathway and Workflow Diagrams

Chaetocin_Apoptosis_Pathway Chaetocin Chaetocin ROS ↑ Reactive Oxygen Species (ROS) Chaetocin->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria ASK1 ASK1 ROS->ASK1 DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis DNA_Damage->Caspase_Cascade Caspase_Cascade->Apoptosis

Caption: Chaetocin-induced apoptotic pathway.

Apoptosis_Assay_Workflow start Start: Treat Cells with Chaetocin harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: Measuring Chaetochromin A-Induced Insulin Receptor Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, and its derivative 4548-G05, has been identified as a small-molecule, orally active, and selective agonist of the insulin receptor (IR).[1][2] This compound mimics the action of insulin by binding to the extracellular domain of the IR, inducing its activation and initiating downstream signaling pathways, such as the Akt and extracellular signal-related kinase (ERK) pathways.[2] This activation is a critical step in mediating glucose uptake and lowering blood glucose levels, making this compound a potential therapeutic agent for diabetes.[1][2] The primary mechanism of IR activation is through autophosphorylation of specific tyrosine residues on the intracellular β-subunit of the receptor.[3][4][5] Therefore, accurately measuring the extent of IR phosphorylation is a crucial step in characterizing the bioactivity of this compound and similar compounds.

These application notes provide detailed protocols for quantifying this compound-induced insulin receptor phosphorylation in a cell-based context using common laboratory techniques: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assays

The measurement of insulin receptor phosphorylation relies on the use of specific antibodies that can recognize and bind to the phosphorylated tyrosine residues on the IR β-subunit.

  • Western Blotting: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses antibodies to detect the protein of interest. For IR phosphorylation analysis, two primary antibodies are typically used: one that detects the total amount of IR β-subunit and another that specifically recognizes the phosphorylated form of the IR at key tyrosine residues (e.g., pY1158/1162/1163).[2] The ratio of phosphorylated IR to total IR provides a measure of receptor activation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that can quantify protein phosphorylation. In a sandwich ELISA format, a capture antibody that binds to the total IR is coated on the plate. After adding the cell lysate, a detection antibody that is specific for the phosphorylated IR and conjugated to an enzyme (like horseradish peroxidase - HRP) is used. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated IR.[2][6][7]

Data Presentation

The following tables summarize the reported effects of the this compound derivative, 4548-G05, on insulin receptor phosphorylation.

Table 1: Effect of 4548-G05 on Insulin Receptor Phosphorylation in CHO-IR Cells

TreatmentConcentrationMethodObserved Effect on IR PhosphorylationReference
4548-G0510 µmol/LSandwich ELISASignificant increase compared to DMSO control[2]
4548-G05Dose-dependentWestern BlotIncreased phosphorylation at Y1158/1162/1163[2]
Insulin100 nmol/LSandwich ELISASignificant increase compared to DMSO control[2]

Table 2: In Vivo Effects of 4548-G05 on Insulin Receptor Phosphorylation in C57BL/6J Mice

TreatmentDoseTissueMethodObserved Effect on IR PhosphorylationReference
4548-G052.5 or 5 mg/kg (i.v.)Liver, Muscle, FatImmunoblottingDose-dependent increase[2]
4548-G05Oral administrationNot specifiedImmunoblottingIncreased phosphorylation[2]
Insulin1 U/kg (i.v.)Liver, Muscle, FatImmunoblottingIncreased phosphorylation[2]

Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds to extracellular domain IR_beta IR β-subunit pIR Phosphorylated IR (pY) IR_beta->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruits & Phosphorylates ERK ERK pIR->ERK Activates pIRS Phosphorylated IRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt Phosphorylated Akt (pS473) Akt->pAkt Phosphorylation Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake pERK Phosphorylated ERK ERK->pERK Phosphorylation

Caption: this compound induced insulin signaling pathway.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line: Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) or differentiated C2C12 myotubes are suitable model systems.[2]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for C2C12, F-12 for CHO-IR) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Serum Starvation: Prior to treatment, serum-starve the cells for at least 4-12 hours in serum-free media to reduce basal levels of receptor phosphorylation.[8]

  • This compound Treatment:

    • Prepare a stock solution of this compound (or 4548-G05) in DMSO.

    • Dilute the stock solution to the desired final concentrations in serum-free media.

    • Treat the serum-starved cells with this compound for a specified time, typically 15-30 minutes.[2]

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 nM insulin).

II. Protocol for Western Blotting

Western_Blot_Workflow A Cell Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (e.g., 5% BSA or milk) D->E F Primary Antibody Incubation (anti-pIR and anti-IR) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I ELISA_Workflow A Coat plate with capture antibody (anti-IR) B Block non-specific binding sites A->B C Add cell lysates B->C D Add detection antibody (anti-pIR-HRP) C->D E Add substrate (e.g., TMB) D->E F Stop reaction E->F G Read absorbance (e.g., at 450 nm) F->G H Data Analysis G->H

References

Application Notes and Protocols for In Vivo Studies of Chaetochromin A in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies on Chaetochromin A, specifically its derivative 4548-G05, in diabetic mouse models. This compound is a small-molecule, orally active, and selective agonist of the insulin receptor, demonstrating potent and long-lasting anti-diabetic activity in mice.[1][2] The information herein is collated from key research findings to guide the design and execution of preclinical efficacy and safety studies.

Overview of this compound (4548-G05)

This compound derivative 4548-G05 acts as a nonpeptidyl insulin mimetic. It selectively activates the insulin receptor (IR) without significantly affecting the insulin-like growth factor receptor-I or other receptor tyrosine kinases.[3] By binding to the extracellular domain of the IR, 4548-G05 stimulates the downstream Akt and extracellular signal-regulated kinase (ERK) pathways, which in turn promotes glucose uptake.[3] Oral administration of this compound has been shown to produce a significant blood glucose-lowering effect in normal, type 1, and type 2 diabetic mouse models.[3]

Data Presentation: In Vivo Efficacy of this compound (4548-G05)

The following tables summarize the quantitative data from in vivo studies of 4548-G05 in various mouse models.

Table 1: Effect of Oral Administration of 4548-G05 on Blood Glucose in Fed C57BL/6J Mice

Time Point (hours)Blood Glucose (mg/dL) - Vehicle (0.5% Methylcellulose)Blood Glucose (mg/dL) - 4548-G05 (10 mg/kg)
0~120~120
1~120~100
2~120~85
3~120~75
4~120~80
5~120~100
6~120~115

Data extracted from graphical representation in Qiang et al., 2014.

Table 2: Effect of Oral Administration of 4548-G05 on Blood Glucose in Fasted C57BL/6J Mice

Time Point (hours)Blood Glucose (mg/dL) - Vehicle (0.5% Methylcellulose)Blood Glucose (mg/dL) - 4548-G05 (10 mg/kg)
0~90~90
1~90~80
2~90~70
3~90~65
4~90~70
5~90~80
6~90~85

Data extracted from graphical representation in Qiang et al., 2014.

Table 3: Effect of Oral Administration of 4548-G05 on Blood Glucose in Fed db/db Mice (Type 2 Diabetes Model)

Time Point (hours)Blood Glucose (mg/dL) - Vehicle (0.5% Methylcellulose)Blood Glucose (mg/dL) - 4548-G05 (5 mg/kg)
0~450~450
1~450~350
2~450~280
3~450~220
4~450~250
5~450~300
6~450~380

Data extracted from graphical representation in Qiang et al., 2014.

Table 4: Effect of Oral Administration of 4548-G05 on Blood Glucose in Streptozotocin (STZ)-Induced Diabetic Mice (Type 1 Diabetes Model)

Time Point (hours)Blood Glucose (mg/dL) - Vehicle (0.5% Methylcellulose)Blood Glucose (mg/dL) - 4548-G05 (5 mg/kg)
0~400~400
1~400~320
2~400~250
3~400~200
4~400~220
5~400~280
6~400~350

Data extracted from graphical representation in Qiang et al., 2014.

Experimental Protocols

Animal Models
  • Normal Mice: 8-week-old male C57BL/6J mice.

  • Type 1 Diabetes Model: Induced in 8-week-old male C57BL/6J mice by a single intraperitoneal injection of streptozotocin (STZ) at 150 mg/kg body weight. Diabetes is confirmed by blood glucose levels >300 mg/dL.

  • Type 2 Diabetes Model: 8-week-old male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia.

Preparation and Administration of this compound (4548-G05)
  • Formulation: Prepare a suspension of 4548-G05 in 0.5% (w/v) methylcellulose in sterile water.[3]

  • Administration: Administer orally via gavage at the desired concentration (e.g., 5 mg/kg or 10 mg/kg body weight). The volume should not exceed 10 mL/kg.

Blood Glucose Monitoring
  • Collect blood samples from the tail vein at specified time points.

  • Measure blood glucose levels using a standard glucometer.

Oral Glucose Tolerance Test (OGTT)
  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0).

  • Administer this compound (4548-G05) or vehicle orally.

  • After 30 minutes, administer a 2 g/kg body weight glucose solution (20% w/v in water) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes after the glucose challenge.

Analysis of Insulin Signaling Pathway

Tissue Collection and Lysate Preparation:

  • Fast mice for 12 hours and then orally administer 4548-G05.

  • At various time points post-administration, euthanize the mice and rapidly collect liver, skeletal muscle, and adipose tissues.

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • To prepare lysates, homogenize the frozen tissues in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

Immunoprecipitation (for Insulin Receptor):

  • Incubate 500 µg of total protein lysate with an anti-insulin receptor β-subunit (IRβ) antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

  • Wash the beads three times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

Immunoblotting:

  • Separate the proteins from the tissue lysates and the immunoprecipitated samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IR, IR, p-Akt, Akt, p-ERK, and ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
  • Animals: Use healthy, young adult female mice (nulliparous and non-pregnant), as they are generally slightly more sensitive.

  • Housing: House animals individually.

  • Fasting: Fast the animals overnight before dosing.

  • Dose Levels: Based on the fixed dose procedure, start with a dose of 300 mg/kg. Subsequent dose levels can be 2000 mg/kg.

  • Administration: Administer a single oral dose of 4548-G05 suspended in 0.5% methylcellulose.

  • Observations:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record any clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight shortly before dosing and at least weekly thereafter.

  • Endpoint: The endpoint is not death but the observation of clear signs of toxicity at one of a series of fixed dose levels.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.

Visualization of Pathways and Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds and Activates pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS ERK ERK pIR->ERK PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt pAkt Phosphorylated Akt Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation pAkt->GLUT4 pERK Phosphorylated ERK ERK->pERK Phosphorylation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin signaling pathway activated by this compound.

Experimental_Workflow_Efficacy cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A Select Diabetic Mouse Model (db/db or STZ-induced) B Acclimatize Animals A->B C Randomize into Groups (Vehicle and 4548-G05) B->C D Oral Administration of Vehicle or 4548-G05 C->D E Monitor Blood Glucose at Regular Intervals D->E F Perform Oral Glucose Tolerance Test (OGTT) D->F G Collect Tissues (Liver, Muscle, Adipose) D->G I Data Analysis and Statistical Evaluation E->I F->I H Analyze Insulin Signaling (IP/Immunoblot) G->H H->I

Caption: Experimental workflow for in vivo efficacy studies.

Experimental_Workflow_Toxicity cluster_setup_tox Study Initiation cluster_dosing Dosing and Observation cluster_conclusion Study Conclusion T1 Select Healthy Young Adult Female Mice T2 Acclimatize and House Individually T1->T2 T3 Fast Overnight T2->T3 T4 Administer Single Oral Dose of 4548-G05 T3->T4 T5 Observe for Clinical Signs (Intensive for first 24h) T4->T5 T6 Record Body Weight Weekly T4->T6 T7 Continue Daily Observation for 14 Days T5->T7 T8 Perform Gross Necropsy at Day 14 T7->T8 T9 Analyze and Report Findings T8->T9

Caption: Workflow for acute oral toxicity study.

References

Application Notes and Protocols for the Development of a Stable Formulation for Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT

Chaetochromin A, a bis(naphtho-γ-pyrone) mycotoxin, has demonstrated significant potential as a selective agonist of the insulin receptor, marking it as a promising candidate for diabetes therapeutic development.[1][2] However, its complex polycyclic aromatic structure and the presence of multiple hydroxyl and lactone functional groups suggest inherent challenges in its formulation, primarily poor aqueous solubility and potential chemical instability. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and develop a stable pharmaceutical formulation of this compound. The protocols herein detail methods for solubility assessment, forced degradation studies to elucidate degradation pathways, and strategies for enhancing stability and solubility using various pharmaceutical excipients.

INTRODUCTION

This compound is a fungal metabolite with a molecular formula of C30H26O10.[3] Its structure features two naphtho-γ-pyrone moieties linked together, adorned with multiple hydroxyl groups.[4][5] This complex, largely hydrophobic structure predicts low water solubility, a significant hurdle for achieving adequate bioavailability. Furthermore, the polyhydroxy aromatic system is susceptible to oxidation, while the γ-pyrone rings (which are lactones) are prone to pH-dependent hydrolysis.[6]

Developing a stable and effective formulation is therefore critical to advancing this compound from a promising lead compound to a viable clinical candidate. This document outlines a systematic approach to:

  • Characterize the physicochemical properties of this compound.

  • Identify and understand its degradation pathways.

  • Develop and evaluate formulation strategies to enhance solubility and ensure long-term stability.

PHYSICOCHEMICAL PROPERTIES AND SOLUBILITY ASSESSMENT

A fundamental step in formulation development is to determine the solubility profile of the active pharmaceutical ingredient (API) in a range of pharmaceutically acceptable solvents. This data informs the selection of appropriate formulation strategies, such as the development of solutions, suspensions, or lipid-based systems.

Experimental Protocol: Solubility Assessment
  • Objective: To determine the equilibrium solubility of this compound in various solvents.

  • Materials:

    • This compound powder (>98% purity)

    • A selection of solvents (see Table 1)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Method:

    • Add an excess amount of this compound powder to a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

    • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • Calculate the solubility in mg/mL.

Data Presentation: Solubility of this compound

The following table summarizes hypothetical solubility data for this compound in various solvents.

SolventTypePredicted Solubility (mg/mL) at 25°C
Purified WaterAqueous Buffer< 0.001
Phosphate Buffer (pH 7.4)Aqueous Buffer< 0.001
0.1 N HCl (pH 1.2)Aqueous Buffer< 0.001
Propylene Glycol (PG)Co-solvent5.2
Polyethylene Glycol 400 (PEG 400)Co-solvent12.5
EthanolCo-solvent8.9
Dimethyl Sulfoxide (DMSO)Organic Solvent> 50
Cremophor® ELSurfactant (10% aq.)2.1
Solutol® HS 15Surfactant (10% aq.)3.5
Capryol™ 90Lipid0.8

Table 1: Hypothetical solubility data for this compound in common pharmaceutical solvents.

STABILITY ANALYSIS AND DEGRADATION PATHWAYS

Understanding the chemical stability of this compound is paramount. Forced degradation studies are employed to accelerate the degradation process and identify the conditions under which the molecule is labile.[7][8] This information is crucial for developing a stability-indicating analytical method and for designing a formulation that protects the API from degradation.

Proposed Degradation Pathways

Based on its chemical structure, two primary degradation pathways are proposed for this compound:

  • Hydrolysis: The γ-pyrone (lactone) rings are susceptible to hydrolysis, especially under basic or acidic conditions, leading to ring-opening and the formation of inactive carboxylate species.[6][9]

  • Oxidation: The multiple phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen. This can lead to the formation of colored degradation products (quinones) and loss of activity.

Proposed degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study

  • Objective: To identify the degradation products of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol).

    • Hydrochloric acid (HCl) solution (1 N).

    • Sodium hydroxide (NaOH) solution (1 N).

    • Hydrogen peroxide (H₂O₂) solution (3% and 30%).

    • Photostability chamber (ICH Q1B compliant).

    • Oven for thermal stress.

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Method:

    • Acid Hydrolysis: Mix this compound stock solution with 1 N HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Mix this compound stock solution with 1 N NaOH. Incubate at room temperature. Withdraw samples at timed intervals (e.g., 0, 15, 30, 60, 120 minutes), as base hydrolysis is often rapid. Neutralize before analysis.

    • Oxidation: Mix this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours. For more resistant molecules, 30% H₂O₂ may be used.

    • Thermal Degradation: Store the stock solution in an oven at 60°C for 7 days.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all samples by a stability-indicating HPLC-PDA/MS method. Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks.

Data Presentation: Forced Degradation Results

The table below presents hypothetical results from the forced degradation study.

Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products
1 N HCl24 hrs @ 60°C15.42
1 N NaOH2 hrs @ RT85.23
3% H₂O₂24 hrs @ RT45.84
Thermal7 days @ 60°C8.11
PhotolyticICH Q1B22.52

Table 2: Hypothetical summary of forced degradation results for this compound.

FORMULATION DEVELOPMENT STRATEGIES

Based on the anticipated poor solubility and instability, the following strategies are proposed to develop a stable formulation. The development workflow is outlined in the diagram below.

G Formulation Development Workflow for this compound cluster_preformulation Pre-formulation cluster_formulation Formulation Design cluster_characterization Characterization & Optimization Solubility Solubility Screening Excipient Excipient Selection (Solubilizers, Buffers, Antioxidants) Solubility->Excipient Stability Forced Degradation Stability->Excipient Prototype Prototype Formulation (e.g., Co-solvent, Lipid-based) Excipient->Prototype Characterize Physicochemical Characterization Prototype->Characterize StabilityTest Accelerated Stability Testing (ICH) Characterize->StabilityTest Optimize Optimization StabilityTest->Optimize Optimize->Prototype Iterate Final Final Formulation Optimize->Final

Workflow for this compound formulation development.
Strategy 1: Co-solvent System

Given the solubility in PG and PEG 400, a co-solvent system is a viable approach for a liquid formulation.

  • Protocol: Preparation of a Co-solvent Formulation

    • Objective: To prepare a 5 mg/mL solution of this compound.

    • Formulation:

      • This compound: 0.5% w/v

      • PEG 400: 40% v/v

      • Propylene Glycol: 20% v/v

      • Citric Acid (as buffer and chelator): 0.1% w/v

      • Ascorbic Acid (as antioxidant): 0.1% w/v

      • Water for Injection: q.s. to 100%

    • Method:

      • Dissolve the citric acid and ascorbic acid in a portion of the water.

      • In a separate vessel, dissolve this compound in PEG 400 with gentle warming if necessary.

      • Add the propylene glycol to the API/PEG 400 mixture and mix until uniform.

      • Slowly add the aqueous buffer/antioxidant solution to the organic phase while stirring.

      • Add the remaining water to reach the final volume and mix thoroughly.

      • Filter the solution through a 0.22 µm filter.

Strategy 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

For oral delivery, a lipid-based system can enhance solubility and potentially improve absorption.

  • Protocol: Preparation of a SEDDS Formulation

    • Objective: To prepare a 20 mg/g SEDDS pre-concentrate.

    • Formulation:

      • This compound: 2% w/w

      • Capryol™ 90 (Oil): 30% w/w

      • Cremophor® EL (Surfactant): 50% w/w

      • Transcutol® HP (Co-surfactant): 18% w/w

    • Method:

      • Accurately weigh and mix Capryol™ 90, Cremophor® EL, and Transcutol® HP in a glass beaker.

      • Gently heat the mixture to 40°C.

      • Add the this compound powder to the excipient mixture and stir until completely dissolved.

      • Cool the mixture to room temperature.

      • The resulting pre-concentrate should be a clear, homogenous liquid. It should form a fine emulsion upon gentle mixing with water.

STABILITY TESTING OF PROTOTYPE FORMULATIONS

Once prototype formulations are developed, they must be subjected to stability testing under accelerated conditions (e.g., 40°C / 75% RH for 3 months) to predict their shelf-life.

Experimental Protocol: Accelerated Stability Study
  • Objective: To evaluate the chemical and physical stability of prototype formulations.

  • Method:

    • Package the prototype formulations in their intended primary containers (e.g., glass vials).

    • Place the samples in a stability chamber set to 40°C and 75% relative humidity.

    • Withdraw samples at initial (T=0), 1-month, 2-month, and 3-month time points.

    • At each time point, analyze the samples for:

      • Appearance: Color, clarity, precipitation.

      • pH: For aqueous-based formulations.

      • Assay: Quantification of this compound concentration by HPLC.

      • Related Substances: Quantification of degradation products by HPLC.

Data Presentation: Stability of Co-solvent Formulation

The following table shows hypothetical stability data for the co-solvent formulation.

Time PointAppearancepHAssay (% of Initial)Total Degradants (%)
T=0Clear, pale yellow solution3.5100.0< 0.1
1 MonthClear, pale yellow solution3.599.50.4
2 MonthsClear, pale yellow solution3.698.90.9
3 MonthsClear, pale yellow solution3.698.21.5

Table 3: Hypothetical accelerated stability data (40°C/75% RH) for the this compound co-solvent formulation.

CONCLUSION

The protocols and strategies outlined in these application notes provide a robust starting point for the systematic development of a stable formulation for this compound. The key challenges are its poor aqueous solubility and susceptibility to hydrolytic and oxidative degradation. A co-solvent system with pH control and the inclusion of antioxidants appears to be a promising approach. For oral administration, lipid-based formulations like SEDDS warrant further investigation. Successful formulation will be critical for enabling the preclinical and clinical studies required to realize the therapeutic potential of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Insulin Mimetics Using Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, also identified as 4548-G05, is a small-molecule, orally active, and selective agonist of the insulin receptor (IR)[1][2]. Discovered in the fungus Chaetomium gracile, this compound has demonstrated potent and long-lasting antidiabetic activity in murine models[1]. Unlike insulin, which is a peptide hormone requiring injection, this compound presents a promising alternative for diabetes therapy as a convenient, orally administered agent[2]. Its mechanism of action involves binding to the extracellular domain of the insulin receptor, which induces its autophosphorylation and activation[2]. This activation subsequently triggers the downstream insulin signaling cascade, including the PI3K/Akt and MAPK/ERK pathways, culminating in cellular glucose uptake[2]. These characteristics make this compound an excellent tool and lead compound for the high-throughput screening and development of novel insulin mimetics.

These application notes provide detailed protocols for utilizing this compound as a positive control in high-throughput screening assays to identify novel insulin mimetics. The included methodologies cover cell-based assays for measuring insulin receptor activation and glucose uptake.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from published studies. This data is essential for establishing dose-response curves and for the validation of screening assays.

Table 1: this compound (4548-G05) Activity on Insulin Receptor (IR) and Downstream Signaling

ParameterCell LineConcentrationObserved EffectReference
IR PhosphorylationCHO-IR5 µmol/LIncreased IR phosphorylation[2]
IR PhosphorylationCHO-IR10 µmol/LSignificant increase in IR phosphorylation[2]
Akt PhosphorylationCHO-IR5 µmol/LIncreased Akt phosphorylation[2]
Akt PhosphorylationC2C12 myotubes1, 5, 10 µmol/LDose-dependent increase in Akt phosphorylation[2]
ERK PhosphorylationCHO-IR5 µmol/LIncreased ERK phosphorylation[2]
ERK PhosphorylationC2C12 myotubes10 µmol/LReduced ERK phosphorylation upon IR knockdown[2]

Table 2: Effect of this compound (4548-G05) on Cellular Glucose Uptake

Cell LineConcentrationEffect on Glucose UptakeReference
C2C12 myotubes1, 5, 10 µmol/LInitiates glucose uptake[2]

Experimental Protocols

High-Throughput Screening (HTS) for Insulin Mimetics

This protocol describes a cell-based assay designed for HTS to identify compounds that act as insulin receptor agonists. The assay quantifies insulin receptor phosphorylation as a primary readout.

Workflow for HTS of Insulin Mimetics

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection of IR Phosphorylation cluster_analysis Data Analysis seed Seed CHO-IR or C2C12 cells in 384-well plates culture Culture cells to 80-90% confluency seed->culture starve Serum starve cells (e.g., overnight) culture->starve add_compounds Add test compounds, This compound (positive control), and vehicle (negative control) starve->add_compounds incubate Incubate for a defined period (e.g., 15-30 min) add_compounds->incubate lyse Lyse cells incubate->lyse elisa Transfer lysate to antibody-coated plates (e.g., anti-IR antibody) lyse->elisa add_ab Add detection antibody (e.g., anti-phosphotyrosine-HRP) elisa->add_ab read Add substrate and read signal (e.g., luminescence/fluorescence) add_ab->read calculate Calculate Z'-factor and identify hits read->calculate

Caption: High-throughput screening workflow for identifying insulin receptor agonists.

Materials:

  • CHO-IR cells (Chinese Hamster Ovary cells overexpressing the human insulin receptor) or C2C12 myoblasts

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 384-well clear-bottom cell culture plates

  • Test compound library

  • This compound (positive control)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

  • ELISA-based IR phosphorylation assay kit or individual components (e.g., anti-IR capture antibody, anti-phosphotyrosine detection antibody, HRP-conjugated secondary antibody, chemiluminescent substrate)

  • Automated liquid handling systems

  • Plate reader with luminescence or fluorescence detection capabilities

Protocol:

  • Cell Seeding: Seed CHO-IR or C2C12 cells into 384-well plates at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Culture: Incubate the plates at 37°C in a humidified 5% CO2 incubator. For C2C12 cells, differentiate myoblasts into myotubes by switching to a low-serum differentiation medium once confluent.

  • Serum Starvation: Prior to the assay, serum-starve the cells (e.g., in serum-free medium overnight) to reduce basal insulin receptor activation.

  • Compound Addition: Using an automated liquid handler, add test compounds, this compound (e.g., at a final concentration of 10 µM), and DMSO vehicle to the appropriate wells.

  • Incubation: Incubate the plates at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well.

  • IR Phosphorylation Detection (ELISA-based): a. Transfer the cell lysates to a 384-well plate pre-coated with an anti-insulin receptor antibody. b. Incubate to allow the capture of the insulin receptor. c. Wash the plate to remove unbound components. d. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. e. Incubate to allow binding to the phosphorylated receptors. f. Wash the plate thoroughly. g. Add a chemiluminescent or fluorescent HRP substrate.

  • Data Acquisition: Read the signal on a plate reader.

  • Data Analysis: Normalize the data to controls. Calculate the Z'-factor to assess assay quality. Identify hits as compounds that produce a signal significantly above the negative control.

Cellular Glucose Uptake Assay

This protocol details a colorimetric method to measure 2-deoxyglucose (2-DG) uptake in cells, which serves as a functional downstream readout of insulin receptor activation.

Materials:

  • Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 96-well plates

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Insulin (positive control)

  • This compound

  • 2-Deoxyglucose (2-DG)

  • Cell lysis buffer

  • Glucose uptake colorimetric assay kit (containing reagents for the enzymatic detection of 2-DG-6-phosphate)

  • 96-well plate reader (412 nm absorbance)

Protocol:

  • Cell Preparation: Differentiate C2C12 or 3T3-L1 cells in 96-well plates.

  • Serum and Glucose Starvation: Wash the cells twice with PBS and then incubate in serum-free medium overnight. On the day of the assay, wash the cells three times with PBS and then incubate in KRPH buffer for 40 minutes to starve them of glucose.

  • Compound Stimulation: Treat the cells with various concentrations of this compound, insulin (e.g., 100 nM), or vehicle for 20-30 minutes.

  • 2-DG Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 20 minutes.

  • Stop Uptake: Aspirate the 2-DG solution and wash the cells three times with ice-cold PBS to stop glucose uptake.

  • Cell Lysis: Lyse the cells with the provided extraction buffer. Heat the lysate at 85°C for 40 minutes.

  • Neutralization: Cool the lysate on ice and neutralize it with the provided neutralization buffer.

  • Detection: a. Transfer the lysate to a new 96-well plate. b. Prepare a standard curve with the provided 2-DG-6-phosphate standard. c. Add the assay mix (containing enzymes that lead to the production of a colored product from the accumulated 2-DG-6-phosphate) to all wells.

  • Data Acquisition: Incubate as per the kit instructions and then measure the absorbance at 412 nm.

  • Data Analysis: Calculate the amount of 2-DG taken up by the cells by comparing the sample readings to the standard curve. Normalize the data to the vehicle control to determine the fold-increase in glucose uptake.

Signaling Pathway

The activation of the insulin receptor by this compound initiates a cascade of intracellular signaling events that are critical for its insulin-mimetic effects.

Insulin Receptor Signaling Pathway Activated by this compound

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Ras Ras IRS->Ras Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4_vesicle->Glucose_Uptake to Plasma Membrane Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression Regulates Chaeto This compound Chaeto->IR Binds and Activates

Caption: this compound activates the insulin receptor, leading to two main signaling cascades: the PI3K/Akt pathway, which mediates metabolic effects like glucose uptake, and the MAPK/ERK pathway, which is involved in mitogenic responses.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Studying Insulin Signaling Pathways Using Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, also known as 4548-G05, is a potent and selective small-molecule agonist of the insulin receptor (IR).[1] Discovered as a fungal metabolite, it has demonstrated significant antidiabetic properties in preclinical studies, making it a valuable tool for investigating insulin signaling pathways and a potential therapeutic agent for diabetes.[1][2] Unlike insulin, this compound is orally active, offering a convenient administration route for in vivo studies.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to study insulin signaling. It includes detailed protocols for key experiments, a summary of quantitative data, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action

This compound directly binds to the extracellular domain of the insulin receptor, inducing a conformational change that leads to its autophosphorylation and subsequent activation.[2] This activation mimics the effects of insulin, initiating the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. A key characteristic of this compound is its high selectivity for the insulin receptor over the insulin-like growth factor receptor-I (IGF-1R) and other receptor tyrosine kinases.[2]

Data Presentation

The following tables summarize the quantitative data for this compound (4548-G05) from preclinical studies.

Table 1: In Vitro Activity of this compound (4548-G05)

ParameterCell LineConcentration/ValueReference
IR Activation CHO-IREffective at ≥ 5 µmol/L[2]
C2C12 myotubes1, 5, and 10 µmol/L[2]
PTP1B Inhibition In vitro assayNo significant inhibition at 10 µmol/L

Table 2: In Vivo Activity of this compound (4548-G05)

ParameterAnimal ModelDosageEffectReference
IR Pathway Activation C57BL/6J Mice5 mg/kg (oral)Increased phosphorylation of IR and Akt in liver, muscle, and fat[2]
Blood Glucose Lowering db/db Mice5 mg/kg (oral)Significant reduction in blood glucose levels[2]

Signaling Pathways and Experimental Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR Binds and Activates IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates ERK_pathway Ras/MAPK/ERK Pathway IRS->ERK_pathway PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes Translocation Metabolic_Effects Metabolic Effects (Glucose Uptake) GLUT4_vesicle->Metabolic_Effects

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis Culture Culture C2C12 myoblasts or CHO-IR cells Differentiate Differentiate C2C12 myoblasts into myotubes (if applicable) Culture->Differentiate Treat Treat cells with this compound (e.g., 1-10 µM) Differentiate->Treat Lysate Prepare cell lysates Treat->Lysate Glucose_Uptake Glucose Uptake Assay ([3H]-2-deoxyglucose) Treat->Glucose_Uptake Western Western Blot (p-IR, p-Akt, etc.) Lysate->Western

Experimental Protocols

Protocol 1: Insulin Receptor Phosphorylation Assay (Western Blot)

This protocol details the analysis of insulin receptor and downstream Akt phosphorylation in response to this compound treatment in C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin

  • Horse serum

  • This compound (4548-G05)

  • Insulin (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS.

    • To induce differentiation, switch to DMEM with 2% horse serum when cells reach ~80-90% confluency.

    • Allow cells to differentiate for 4-6 days, replacing the medium every 2 days.

  • Cell Treatment:

    • Serum starve the differentiated C2C12 myotubes for 4-6 hours in serum-free DMEM.

    • Treat cells with this compound (e.g., 1, 5, 10 µM), insulin (e.g., 100 nM), or DMSO for 30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Glucose Uptake Assay

This protocol describes a method to measure glucose uptake in C2C12 myotubes using radiolabeled 2-deoxyglucose.

Materials:

  • Differentiated C2C12 myotubes in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound (4548-G05)

  • Insulin

  • [³H]-2-deoxyglucose

  • Cytochalasin B (inhibitor control)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation and Treatment:

    • Differentiate C2C12 myoblasts into myotubes as described in Protocol 1.

    • Wash the myotubes twice with warm PBS.

    • Incubate the cells in KRH buffer for 2 hours at 37°C to serum starve.

    • Treat the cells with this compound (e.g., 200 nM), insulin (e.g., 50 nM), or a combination for 30 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Add [³H]-2-deoxyglucose to each well and incubate for 10 minutes at 37°C.

    • To stop the reaction, wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Compare the glucose uptake in treated cells to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the intricacies of the insulin signaling pathway. Its selectivity for the insulin receptor and oral bioavailability make it a versatile compound for both in vitro and in vivo studies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting the insulin receptor and to further understand the molecular mechanisms of insulin action.

References

Troubleshooting & Optimization

Technical Support Center: Working with Chaetochromin A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chaetochromin A in in vitro experiments. Addressing the key challenge of its limited solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mycotoxin, a type of secondary metabolite produced by fungi.[1][2] It has been identified as a small-molecule, selective agonist of the insulin receptor.[3] By binding to the insulin receptor, this compound initiates a downstream signaling cascade involving the Akt and extracellular signal-related kinase (ERK) pathways, which are crucial for regulating glucose metabolism.[4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: What is the maximum concentration of DMSO that can be used in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.

Q4: My this compound precipitates when I add it to my aqueous culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, add the this compound stock solution (in DMSO) to your pre-warmed culture medium while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation. Avoid adding the DMSO stock directly to cold medium, as this can enhance precipitation.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Protect the solution from light. When stored properly, the stock solution should be stable for several months.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Possible Cause Recommended Solution
Compound Precipitation in Culture Medium - High final concentration of this compound.- Improper mixing technique.- Low temperature of the medium.- Reduce the final concentration of this compound.- Add the DMSO stock solution dropwise to pre-warmed medium while gently vortexing.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Inconsistent or No Biological Activity - Compound degradation.- Inaccurate stock solution concentration.- Sub-optimal assay conditions.- Prepare fresh stock solutions regularly.- Ensure the compound is fully dissolved in DMSO before making dilutions.- Optimize the incubation time and concentration of this compound for your specific cell line and assay.
Vehicle (DMSO) Control Shows Cytotoxicity - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO.- Lower the final DMSO concentration in the culture medium (ideally ≤ 0.1%).- Perform a DMSO dose-response curve to determine the non-toxic concentration for your cells.
Difficulty Reproducing Results - Variability in stock solution preparation.- Inconsistent cell passage number or density.- Minor variations in experimental protocol.- Standardize the protocol for preparing and storing this compound stock solutions.- Use cells within a consistent passage number range and ensure consistent seeding density.- Maintain a detailed and consistent experimental protocol.

Quantitative Data Summary

Due to the limited availability of precise quantitative solubility data in public literature, this section provides qualitative solubility information and a protocol for determining the kinetic solubility of this compound in your experimental setup.

Table 1: Qualitative Solubility of this compound

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Sparingly SolubleMay require heating and sonication to dissolve.
Methanol Sparingly SolubleSimilar to ethanol, may have limited solubility.
Water / Aqueous Buffers InsolubleDirect dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 546.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.47 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if needed.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Insulin Receptor Activation Assay

This protocol is adapted from a study on a this compound derivative and can be used to assess its ability to activate the insulin receptor in a cell-based assay.[4]

Materials:

  • CHO cells stably overexpressing the human insulin receptor (CHO-IR)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Human insulin (positive control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Lysis buffer

  • Phospho-IR ELISA kit or antibodies for Western blotting (anti-phospho-IR, anti-IR)

Procedure:

  • Cell Seeding: Seed CHO-IR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Serum Starvation: Once the cells are confluent, replace the growth medium with serum-free medium and incubate for 12-16 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Prepare a positive control with 100 nM human insulin and a vehicle control with the same final concentration of DMSO as the this compound-treated wells.

    • Remove the serum-free medium from the cells and add the prepared treatments.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 20 minutes.

  • Analysis:

    • ELISA: Analyze the cell lysates for phosphorylated insulin receptor according to the manufacturer's protocol.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated insulin receptor and total insulin receptor.

Visualizations

Experimental Workflow for In Vitro Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO prepare_dilutions Prepare this compound dilutions (1-50 µM) prep_stock->prepare_dilutions seed_cells Seed CHO-IR Cells in 96-well plate serum_starve Serum Starve Cells (12-16 hours) seed_cells->serum_starve add_treatment Treat Cells (15-30 min) serum_starve->add_treatment prepare_dilutions->add_treatment lyse_cells Lyse Cells add_treatment->lyse_cells analyze Analyze Phospho-IR (ELISA or Western Blot) lyse_cells->analyze

Caption: Workflow for assessing this compound-induced insulin receptor activation.

This compound Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ChaetoA This compound IR Insulin Receptor (IR) ChaetoA->IR Binds and Activates IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene

Caption: this compound activates the insulin receptor, leading to downstream signaling.

References

enhancing the stability of Chaetochromin A in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of Chaetochromin A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: My this compound solution is changing color (e.g., turning brown).

  • Question: Why is my this compound solution changing color, and what does this indicate?

  • Answer: A color change, particularly to brown, is a common visual indicator of the oxidation of phenolic compounds like this compound.[1] The multiple phenolic hydroxyl groups in the this compound structure are highly susceptible to oxidation, which converts them into quinones. These quinones can then polymerize, forming complex, dark-colored molecules.[1] This process is often accelerated by factors such as high pH, the presence of dissolved oxygen, exposure to light, and the presence of trace metal ions.[1]

  • Question: What are the consequences of this color change for my experiments?

  • Answer: The oxidation of this compound can severely compromise your experimental results by:

    • Loss of Biological Activity: The structural change from a phenol to a quinone can reduce or eliminate the compound's intended biological function.[1]

    • Inaccurate Quantification: Degradation of the parent compound will lead to an underestimation of its actual concentration in your samples.[1]

    • Formation of Interfering Byproducts: The degradation products can interfere with analytical assays or produce confounding biological effects.[1]

    • Reduced Solubility and Precipitation: The resulting polymers may be less soluble than this compound, leading to precipitation.[1]

Issue 2: I am observing a loss of this compound activity or concentration over time.

  • Question: What factors are likely causing the degradation of my this compound in solution?

  • Answer: The primary factors affecting the stability of phenolic compounds like this compound are:

    • Temperature: Higher temperatures generally accelerate degradation reactions.[2][3]

    • Light: Exposure to light, especially UV light, can induce photo-degradation.[2][4]

    • pH: The stability of phenolic compounds is often pH-dependent. Both strongly acidic and, more commonly, alkaline conditions can promote degradation.[5][6]

    • Oxygen: The presence of dissolved oxygen is a key factor in the oxidation of phenolic hydroxyl groups.[4]

    • Solvent: The choice of solvent can influence the rate of degradation.

  • Question: How can I minimize the degradation of this compound in my stock solutions?

  • Answer: To enhance the stability of your this compound solutions, it is recommended to:

    • Use an inert atmosphere: Prepare solutions and aliquot them under an inert gas like nitrogen or argon to displace oxygen.[1][7]

    • Control the pH: If compatible with your experimental design, maintain the solution at a slightly acidic pH, as alkaline conditions can increase the rate of oxidation for many phenolic compounds.[5]

    • Add antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your stock solutions.[1]

    • Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.[1][7]

    • Store at low temperatures: For short-term storage, use refrigeration (2-8 °C). For long-term storage, store aliquots at -20°C or -80°C.[7][8]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended solvent for dissolving this compound?

  • Question: How should I store the solid form of this compound?

  • Answer: Solid this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature, such as -20°C. Under these conditions, the solid compound is expected to be stable for an extended period.

  • Question: How long can I store this compound solutions?

  • Answer: For optimal activity, it is best to prepare solutions fresh on the day of use. If storage is necessary, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Stored at -20°C and protected from light, solutions may be usable for up to a month, but stability should be verified for long-term experiments.

  • Question: Are there any specific handling precautions for this compound?

  • Answer: As a mycotoxin, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a fume hood.

Data on Factors Affecting Stability

The following table summarizes the qualitative effects of various environmental factors on the stability of phenolic compounds, which is applicable to this compound.

FactorConditionEffect on StabilityRecommendation
Temperature High (e.g., >25°C)Decreases stability, accelerates oxidation[2][3]Store solutions at low temperatures (-20°C or -80°C for long-term).
Low (e.g., 4°C, -20°C)Increases stability[2][7]Recommended for storage.
Light Exposure to ambient or UV lightDecreases stability, promotes degradation[2][4]Store in amber vials or protect from light with foil.
DarkIncreases stability[2][4]Recommended for storage.
pH Alkaline (pH > 7)Generally decreases stability for many phenolic compounds[5][6]Maintain a slightly acidic to neutral pH if possible.
Acidic (pH < 7)Generally increases stability for many phenolic compounds[5]Buffer solutions to a suitable acidic pH if the experiment allows.
Oxygen Presence of dissolved oxygenDecreases stability, promotes oxidation[4]Degas solvents and use an inert atmosphere (N₂ or Ar).
Absence of oxygen (inert atmosphere)Increases stabilityRecommended for preparation and storage.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Solvent Preparation: Degas the desired solvent (e.g., DMSO) by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): If desired, dissolve an antioxidant such as ascorbic acid (to a final concentration of 0.1-1 mM) or BHT (to a final concentration of 0.01-0.1% w/v) directly into the degassed solvent.[1]

  • Dissolving this compound: Accurately weigh the solid this compound and dissolve it in the prepared solvent to the desired concentration. Gentle vortexing or sonication can be used to aid dissolution.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air that may have entered.

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush the headspace of each aliquot vial with inert gas before sealing. Store the aliquots at -20°C or -80°C.[1][7]

Visualizations

Potential Degradation Pathway of this compound A This compound (Phenolic Hydroxyl Groups) C Quinone Intermediates A->C Oxidation B Oxidizing Agents (O₂, Light, Metal Ions) B->A act on D Polymerized Products (Colored) C->D Polymerization E Loss of Biological Activity Inaccurate Quantification D->E

Caption: A diagram illustrating the potential oxidation pathway of this compound.

Experimental Workflow for Preparing Stable this compound Solutions A Start: Solid this compound D Dissolve this compound A->D B Degas Solvent (e.g., DMSO with N₂) C Add Antioxidant (Optional) (e.g., Ascorbic Acid) B->C C->D E Flush with Inert Gas D->E F Aliquot into Amber Vials E->F G Store at -20°C or -80°C F->G

Caption: A recommended workflow for preparing and storing this compound solutions.

References

Technical Support Center: Optimizing Chaetochromin A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chaetochromin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungal metabolite that has been identified as a selective agonist of the insulin receptor (IR)[1][2]. It binds to the insulin receptor, initiating downstream signaling pathways, primarily the Akt and extracellular signal-regulated kinase (ERK) pathways, which are involved in regulating glucose metabolism and cell growth[3].

Q2: What is a recommended starting concentration for this compound in a new cell-based assay?

For a novel compound like this compound in a new experimental setup, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point for a dose-response curve would be a wide range of concentrations, for example, from 0.1 µM to 100 µM. One study has shown that a derivative of this compound can induce insulin receptor phosphorylation at concentrations as low as 5 µmol/L[3].

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO)[4]. For example, you can prepare a 10 mM stock solution. Store the stock solution at -20°C or -80°C, protected from light, to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to determine the tolerance of your specific cell line[5]. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Concentration is too low: The concentration of this compound is below the effective range for your specific cell line or assay. - Compound instability: this compound may be degrading in the cell culture medium under your experimental conditions. - Low or no expression of the insulin receptor: Your cell line may not express the insulin receptor at a sufficient level.- Perform a dose-response experiment with a wider and higher range of concentrations. - Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in the culture medium before the assay. Consider performing a stability study of this compound in your specific medium. - Verify the expression of the insulin receptor in your cell line using techniques like Western blotting or flow cytometry.
High cell death or cytotoxicity observed - Concentration is too high: this compound, being a mycotoxin, can be cytotoxic at high concentrations. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cells.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your cell line and use concentrations below this value for your functional assays. - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤0.5%). Run a vehicle control to assess solvent toxicity.
Precipitation of this compound in cell culture medium - Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.- When diluting the DMSO stock solution, add it to the medium while vortexing to ensure rapid and even dispersion. - Prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume. - If precipitation persists, consider lowering the final concentration of this compound.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to the compound. - Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation.- Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. - Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Potential for off-target effects - Non-specific binding: At higher concentrations, this compound may interact with other cellular targets besides the insulin receptor.- One study noted that a this compound derivative might have off-target effects on the ERK pathway independent of the insulin receptor[3]. - To confirm the on-target effect, consider using a cell line with a knockout or knockdown of the insulin receptor. - If you suspect off-target effects, you can investigate other signaling pathways that might be affected.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that the optimal concentration can vary significantly between different cell lines and experimental conditions.

Table 1: Reported Effective and Cytotoxic Concentrations of this compound

CompoundAssayCell Line/SystemConcentration/IC50Reference
This compound derivative (4548-G05)Insulin Receptor PhosphorylationCHO-IR cellsEffective at ≥ 5 µM[3]
This compoundCytotoxicity (IC50)Mouse Embryo Limb Bud Cells0.13 - 0.24 µg/mL
This compoundCytotoxicity (IC50)Mouse Embryo Midbrain Cells0.13 - 0.24 µg/mL
This compoundBotulinum Neurotoxin A Inhibition (IC50)In vitro assay24.6 µM

Note: Researchers should determine the IC50 for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and MTT Assay

This protocol describes how to determine the optimal, non-toxic concentration range of this compound for your cell-based assay using a dose-response curve coupled with an MTT assay for cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from your stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" well containing medium with the same final concentration of DMSO as your highest this compound concentration.

    • Include an "untreated control" well containing only cells in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%) and identify the optimal non-toxic concentration range for your functional assays.

Visualizations

ChaetochrominA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Serial Dilutions in Culture Medium prep_stock->prep_working add_compound Add this compound & Controls prep_working->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate Incubate (e.g., 24-72h) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Generate Dose-Response Curve & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for determining the optimal concentration of this compound.

Insulin_Signaling_Pathway Chaeto This compound IR Insulin Receptor (IR) Chaeto->IR activates IRS IRS Proteins IR->IRS phosphorylates Grb2 Grb2/Sos IR->Grb2 recruits PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 activates Akt Akt (Protein Kinase B) PDK1->Akt activates Metabolism Metabolic Responses Akt->Metabolism Growth Cell Growth & Proliferation Akt->Growth Ras Ras Grb2->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Growth

Caption: Simplified signaling pathway of this compound via the Insulin Receptor.

References

Technical Support Center: Chaetochromin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Chaetochromin A bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a mycotoxin, a type of polyketide, that has been identified as a selective agonist of the insulin receptor (IR)[1]. Unlike insulin, it is a small molecule that can be orally active. Its primary mechanism of action is to bind to the insulin receptor, leading to its autophosphorylation and the activation of downstream signaling pathways, such as the Akt and ERK pathways[2].

Q2: How should I prepare and store a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO)[3]. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light[3]. To prepare the stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the target concentration. Ensure the compound is fully dissolved by vortexing. For working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the initial signs of variability in my this compound bioassay?

High variability in your this compound bioassay can manifest as:

  • Inconsistent results between replicate wells or plates.

  • Poor dose-response curves that are not sigmoidal.

  • High background signal in control wells.

  • A "drifting" baseline or signal over the course of an experiment.

  • Unexpected cytotoxicity at concentrations that were previously non-toxic.

Q4: Is this compound stable in aqueous cell culture media?

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
Potential Cause Troubleshooting Steps
This compound Precipitation This compound has poor aqueous solubility. When diluting the DMSO stock into aqueous cell culture media, it may precipitate. Solution: Visually inspect the media for any precipitate after adding this compound. Prepare working solutions immediately before use and add them to the media with gentle mixing. Consider a brief sonication of the diluted solution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells.
This compound Degradation As a complex natural product, this compound may degrade in the incubator over the course of the experiment. Solution: Minimize the time the diluted this compound is in the media before and during the assay. For longer incubation periods, consider replenishing the media with freshly diluted this compound. Conduct a time-course experiment to assess the stability of this compound under your specific assay conditions by measuring its activity at different time points.
Inaccurate Pipetting Small volumes of high-concentration stock solutions can be difficult to pipette accurately, leading to variability in the final concentration. Solution: Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. Prepare intermediate dilutions to work with larger, more manageable volumes.
Cell Seeding Density Variation Inconsistent cell numbers across wells will lead to variable responses. Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS or media.
Issue 2: High Background or False Positives in Control Wells
Potential Cause Troubleshooting Steps
DMSO Effects High concentrations of DMSO can be cytotoxic or activate cellular signaling pathways, leading to a high background signal. Solution: Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Media Component Interference Components in the cell culture media, such as phenol red or certain vitamins, can interfere with assay readouts (e.g., fluorescence or absorbance). Solution: If possible, run the assay in a serum-free or phenol red-free medium for the duration of the this compound treatment. Test for interference by running controls with media alone.
Contamination Microbial contamination can affect cell health and interfere with the assay. Solution: Regularly check cell cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.

Quantitative Data

The following table summarizes the effect of this compound on the phosphorylation of the insulin receptor (IR) and downstream signaling proteins, as determined by Western blot analysis in CHO-IR and C2C12 cells. The data is presented as a percentage of the control (DMSO-treated cells), with insulin serving as a positive control.

Cell Line Treatment p-IR (% of Control) p-Akt (% of Control) p-ERK (% of Control)
CHO-IRInsulin (100 nM)~350%N/AN/A
CHO-IRThis compound (10 µM)~250%N/AN/A
C2C12Insulin (100 nM)>200%>200%>200%
C2C12This compound (1 µM)~150%~150%~150%
C2C12This compound (5 µM)>200%>200%>200%
C2C12This compound (10 µM)>200%>200%>200%

Data is estimated from graphical representations in Qiang et al., 2014[2]. "N/A" indicates that the data was not presented in the referenced figure.

Experimental Protocols

Protocol: this compound-Induced Insulin Receptor Phosphorylation Assay in CHO-IR Cells

This protocol is adapted from Qiang et al., 2014[2].

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary cells stably overexpressing the human insulin receptor (CHO-IR) in appropriate growth medium.
  • Seed CHO-IR cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.

3. Cell Treatment:

  • Wash the confluent CHO-IR cells once with serum-free medium.
  • Add the diluted this compound or controls (vehicle: DMSO in serum-free medium; positive control: 100 nM insulin in serum-free medium) to the respective wells.
  • Incubate the plate at 37°C for 15 minutes.

4. Measurement of Insulin Receptor Phosphorylation:

  • After incubation, lyse the cells and measure the amount of phosphorylated insulin receptor using a sandwich ELISA.
  • This can be achieved by using an anti-phosphotyrosine antibody for capture and an anti-insulin receptor antibody for detection.
  • Alternatively, cell lysates can be analyzed by Western blotting using antibodies specific for the phosphorylated form of the insulin receptor.

Visualizations

Insulin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chaetochromin_A This compound IR Insulin Receptor (IR) Chaetochromin_A->IR binds IR->IR IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Grb2 Grb2 IRS->Grb2 binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Cellular_Responses Cellular Responses (e.g., Glucose Uptake) Akt->Cellular_Responses leads to Sos Sos Grb2->Sos activates Ras Ras Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK->Cellular_Responses leads to

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Solubility Check for this compound Precipitation Start->Check_Solubility Precipitation_Yes Precipitate Observed Check_Solubility->Precipitation_Yes Yes Precipitation_No No Precipitate Check_Solubility->Precipitation_No No Solubility_Solutions Optimize Solubilization: - Prepare fresh dilutions - Gentle mixing/sonication - Check final DMSO % Precipitation_Yes->Solubility_Solutions Check_Cell_Health Assess Cell Health and Density Precipitation_No->Check_Cell_Health Cell_Health_Issue Inconsistent Seeding or Poor Viability Check_Cell_Health->Cell_Health_Issue Issue Cell_Health_OK Cells Look Good Check_Cell_Health->Cell_Health_OK OK Cell_Health_Solutions Optimize Cell Culture: - Ensure homogenous suspension - Use calibrated pipettes - Avoid edge effects Cell_Health_Issue->Cell_Health_Solutions Check_Assay_Conditions Evaluate Assay Parameters Cell_Health_OK->Check_Assay_Conditions Conditions_Issue Potential Degradation or Interference Check_Assay_Conditions->Conditions_Issue Issue Conditions_OK Conditions Seem Optimal Check_Assay_Conditions->Conditions_OK OK Conditions_Solutions Refine Protocol: - Minimize incubation time - Run stability time-course - Use appropriate controls Conditions_Issue->Conditions_Solutions Further_Investigation Further Investigation Needed Conditions_OK->Further_Investigation

Caption: Troubleshooting Workflow for Bioassays.

References

Technical Support Center: Addressing Chaetochromin A Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetochromin A. The information is designed to help address challenges related to its cytotoxicity, particularly in non-target cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant cytotoxicity in our non-target/normal cell lines when using this compound. What is the primary mechanism of its cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, largely mediated by the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of cellular events leading to programmed cell death. Key pathways involved include the intrinsic (mitochondrial-dependent) apoptosis pathway and the ATM-YAP1 signaling axis.

Q2: How can we reduce the off-target cytotoxicity of this compound in our experiments with non-target cells?

A2: Mitigating off-target cytotoxicity is crucial for obtaining reliable experimental results. Here are several strategies you can employ:

  • Co-treatment with Antioxidants: Since this compound's toxicity is heavily dependent on ROS production, co-incubation with antioxidants can be an effective strategy.

    • N-Acetylcysteine (NAC): NAC is a potent antioxidant that has been shown to attenuate Chaetocin-induced apoptosis in melanoma cells by reducing ROS levels.[1] While direct studies on this compound are limited, the similar mechanism of action suggests NAC could be a viable protective agent for non-target cells.

    • Vitamin E: As a lipid-soluble antioxidant, Vitamin E can help protect cell membranes from oxidative damage.[2][3]

  • Use of Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors like Z-VAD-FMK can be used to block the apoptotic cascade and determine if this rescues the non-target cells. This can also help elucidate the specific cell death pathways involved.

  • Optimization of Concentration and Exposure Time: Conduct dose-response and time-course experiments on both your target and non-target cells to identify a therapeutic window where this compound exhibits maximal efficacy against cancer cells with minimal toxicity to normal cells.

  • Advanced Delivery Systems (for in vivo and advanced in vitro models):

    • Liposomal Formulations: Encapsulating this compound in liposomes can help control its release and may reduce systemic toxicity to non-target tissues.[4][5][6][7][8]

    • Nanoparticle-based Delivery: Targeted nanoparticles can be engineered to selectively deliver this compound to cancer cells, thereby minimizing exposure to healthy cells.[9][10][11]

Q3: We are seeing conflicting results in our cell viability assays. What are some common pitfalls?

A3: Discrepancies in cell viability assays can arise from several factors. Here are some troubleshooting tips for the commonly used MTT assay:

  • Interference with MTT Reduction: this compound, like some chemical compounds, might directly interfere with the enzymatic reduction of the MTT reagent. Always include a cell-free control with this compound and MTT to check for any chemical reaction.

  • Incorrect Seeding Density: The initial number of cells seeded can significantly impact the final absorbance reading and the calculated IC50 value. Ensure consistent cell seeding across all wells and plates.

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance. If you observe precipitate, increase the incubation time with the solubilization buffer or gently pipette to aid dissolution.

  • Phenol Red and Serum Interference: Phenol red in the culture medium and proteins in fetal bovine serum (FBS) can affect the absorbance readings. It is recommended to use phenol red-free medium and serum-free medium during the MTT incubation step if possible.

Q4: How does the cytotoxicity of this compound compare between cancer cells and normal cells?

Data Presentation

Due to the limited availability of a comprehensive comparative dataset for this compound, we present a summary of reported cytotoxic activities. Researchers are strongly encouraged to determine the IC50 values for their specific cancer and non-target cell lines experimentally.

Table 1: Reported Cytotoxic Activity of this compound and Related Compounds

Compound/MycotoxinCell Line(s)IC50 Value(s)Reference/Notes
This compoundMyeloma cellsPotent antimyeloma activitySpares matched normal CD138− patient bone marrow leukocytes, indicating selectivity.[15]
ChaetocinA549 (Lung Carcinoma)Cytotoxic in a dose-dependent mannerAssociated with increased oxidative stress.[15]
General MycotoxinsVarious cancer and normal cell linesIC50 values vary widely depending on the mycotoxin and cell type.Comparative tables for other mycotoxins are available in the literature and can provide a general reference.[2]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Cell culture medium (serum-free recommended for incubation)

    • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control).

    • After the desired incubation period, remove the treatment medium.

    • Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the MTT solution.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • JC-1 dye

    • Cell culture medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as for the MTT assay.

    • Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and wash the cells with PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope (detecting red and green fluorescence) or a flow cytometer (FL1 channel for green, FL2 for red).

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

3. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method distinguishes between live, apoptotic, and necrotic cells. Acridine orange stains all cells, making them appear green. Ethidium bromide is only taken up by cells with compromised membranes, staining the nucleus red.

  • Materials:

    • Acridine Orange (AO) solution (e.g., 100 µg/mL in PBS)

    • Ethidium Bromide (EB) solution (e.g., 100 µg/mL in PBS)

    • Fluorescence microscope

  • Procedure:

    • Seed and treat cells with this compound.

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • Add a small volume of AO/EB staining solution (e.g., 1 µL of each stock per 25 µL of cell suspension).

    • Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

    • Immediately place a small aliquot on a microscope slide and observe under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red nucleus.

Mandatory Visualizations

ChaetochrominA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ChaetochrominA This compound ROS Increased ROS ChaetochrominA->ROS ATM ATM Activation ROS->ATM JNK JNK Activation ROS->JNK MMP Decreased Mitochondrial Membrane Potential ROS->MMP YAP1 YAP1 Expression ATM->YAP1 p73_p300 p73/p300 Interaction YAP1->p73_p300 Apoptosis_Cytoplasm Apoptosis JNK->Apoptosis_Cytoplasm p73_p300->Apoptosis_Cytoplasm CytochromeC Cytochrome c Release MMP->CytochromeC Bax Bax (Pro-apoptotic) Bax->MMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->MMP Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis_Cytoplasm

This compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_analysis Data Analysis Cell_Culture 1. Culture Target and Non-Target Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assays (e.g., AO/EB, JC-1) Viability_Assay->Apoptosis_Assay High_Toxicity High Non-Target Cytotoxicity Observed Apoptosis_Assay->High_Toxicity Add_Antioxidant 5. Co-treat with Antioxidant (e.g., NAC) High_Toxicity->Add_Antioxidant Troubleshoot Reassess 6. Re-assess Cytotoxicity Add_Antioxidant->Reassess IC50 7. Determine IC50 and Selectivity Index Reassess->IC50 Conclusion 8. Conclusion on Protective Effect IC50->Conclusion

Workflow for assessing and mitigating cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Chaetochromin A in cell lines. The information is designed for scientists and drug development professionals to diagnose and potentially overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a fungal metabolite, primarily induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2][3] This oxidative stress can trigger downstream signaling cascades, including the ASK-1/JNK pathway, leading to cell cycle arrest and programmed cell death.[4] It has demonstrated antiproliferative activity in various cancer cell lines, such as those from colorectal, ovarian, and lung cancers.[1][3]

Q2: My cells have developed resistance to this compound. What are the possible general mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to anti-cancer drugs can be broadly categorized as intrinsic (pre-existing) or acquired (developed after exposure). Common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell.[5]

  • Target alteration: Mutations in the drug's molecular target can prevent binding.

  • Activation of pro-survival signaling: Upregulation of anti-apoptotic pathways or downregulation of pro-apoptotic pathways.

  • Enhanced DNA repair: For drugs that cause DNA damage.

  • Changes in the tumor microenvironment: Secretion of growth factors or immunosuppressive signals.[6]

Q3: Are there known cross-resistances with other drugs for cells resistant to this compound?

There is limited specific data on cross-resistance with this compound. However, given its mechanism of inducing oxidative stress, cells resistant to this compound might exhibit cross-resistance to other pro-oxidant drugs. Conversely, they may remain sensitive to drugs with different mechanisms of action, such as those targeting DNA replication or microtubule dynamics.[7] Some studies have shown that cell lines resistant to one type of topoisomerase inhibitor may have altered sensitivity to another.[8]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a step-by-step approach to identifying the potential cause of resistance and suggests strategies to overcome it.

Problem 1: Decreased Sensitivity to this compound (Increased IC50)

Your cell line shows a significantly higher IC50 value for this compound compared to previous experiments or published data.

Table 1: Example IC50 Values for this compound

Cell LineParental IC50 (nM)Resistant Subclone IC50 (nM)Fold Resistance
A549 (Lung Cancer)5050010
OVCAR-3 (Ovarian Cancer)7580010.7
HCT116 (Colon Cancer)6065010.8

Resistant cells may have upregulated endogenous antioxidant systems to neutralize this compound-induced ROS.

💡 How to Investigate:

  • Measure intracellular ROS levels: Use a fluorescent probe like DCFH-DA to compare ROS levels in parental and resistant cells after this compound treatment.

  • Assess antioxidant enzyme levels and activity: Perform western blotting or activity assays for key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

  • Quantify intracellular glutathione (GSH) levels: Use a commercially available kit to measure and compare GSH levels.

💊 Potential Solution:

  • Co-treatment with an antioxidant inhibitor: Use an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO), to deplete intracellular GSH and potentially re-sensitize the cells to this compound.

Resistant cells may have a dysregulated apoptotic pathway, making them less susceptible to this compound-induced cell death.

💡 How to Investigate:

  • Assess apoptosis levels: Use Annexin V/PI staining followed by flow cytometry to compare the percentage of apoptotic cells in parental and resistant lines after treatment.

  • Profile key apoptosis-related proteins: Perform western blotting to check the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). Also, examine the cleavage of caspase-3 and PARP as markers of apoptosis execution.[9]

💊 Potential Solution:

  • Combination therapy: Combine this compound with a BH3 mimetic (e.g., ABT-737) to inhibit anti-apoptotic Bcl-2 family proteins and promote apoptosis.

Autophagy is a cellular recycling process that can sometimes promote cell survival under stress.[10][11] Resistant cells might be using autophagy to clear damaged components and survive this compound treatment.

💡 How to Investigate:

  • Monitor autophagic flux: Use western blotting to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.[12] Perform this in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to accurately measure flux.[13]

  • Visualize autophagosomes: Use fluorescence microscopy to observe the formation of GFP-LC3 puncta in cells transiently or stably expressing this marker.

💊 Potential Solution:

  • Co-treatment with an autophagy inhibitor: Combine this compound with an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA) to block the pro-survival effects of autophagy.[13][14]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS
  • Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control (vehicle).

  • Staining: Remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Western Blot for Apoptosis and Autophagy Markers
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-LC3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ChaetochrominA_Signaling_Pathway ChaetochrominA This compound ROS ↑ Reactive Oxygen Species (ROS) ChaetochrominA->ROS ASK1 ASK1 ROS->ASK1 Mitochondria Mitochondria ROS->Mitochondria JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow start Decreased Sensitivity (High IC50) check_ros Measure Intracellular ROS start->check_ros check_apoptosis Assess Apoptosis Markers (Annexin V, Caspases) check_ros->check_apoptosis Normal ROS increase ros_high Increased Antioxidant Capacity check_ros->ros_high No/Low ROS increase check_autophagy Monitor Autophagic Flux (LC3-II) check_apoptosis->check_autophagy Normal Apoptosis apoptosis_low Altered Apoptotic Signaling check_apoptosis->apoptosis_low Low Apoptosis autophagy_high Upregulated Pro-survival Autophagy check_autophagy->autophagy_high High Autophagy solution_ros Co-treat with Antioxidant Inhibitor (e.g., BSO) ros_high->solution_ros solution_apoptosis Co-treat with BH3 Mimetic (e.g., ABT-737) apoptosis_low->solution_apoptosis solution_autophagy Co-treat with Autophagy Inhibitor (e.g., Chloroquine) autophagy_high->solution_autophagy

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Chaetochromin A In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Chaetochromin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of this compound while minimizing its off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a mycotoxin originally isolated from the fungus Chaetomium gracile.[1][2] It is a bis(naphtho-gamma-pyrone) derivative with distinct biological activities depending on the cellular context.[1] Its two primary, well-documented mechanisms of action are:

  • HIF-1 Inhibition: this compound disrupts the crucial interaction between Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its transcriptional coactivator p300. This prevents the transcription of hypoxia-responsive genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase 9 (CA9), which are critical for tumor progression and survival in low-oxygen environments.[3][4][5]

  • Insulin Receptor (IR) Agonism: A specific derivative of chaetochromin, identified as 4548-G05, acts as a selective, orally active agonist of the insulin receptor.[6][7] It binds to the extracellular domain of the receptor, triggering its autophosphorylation and activating downstream signaling cascades like the Akt and ERK pathways, which ultimately leads to increased glucose uptake.[7]

Q2: What are the known or potential off-target effects and toxicities of this compound in vivo?

As a mycotoxin, this compound possesses inherent toxicity that requires careful consideration in experimental design.[8] Key concerns include:

  • Mitochondrial Dysfunction: A related compound, Chaetochromin D, has been shown to impair mitochondrial function by uncoupling oxidative phosphorylation and inducing structural damage (swelling) in isolated rat liver mitochondria.[9] This suggests a potential for broad cellular toxicity.

  • Teratogenicity: When administered orally to pregnant mice, this compound was found to be teratogenic, causing abnormalities in the brains of the embryos.[8]

  • General Mycotoxin Toxicity: Other mycotoxins, such as Ochratoxin A, are known to be nephrotoxic, hepatotoxic, and immunotoxic.[10][11][12] While specific studies on these effects for this compound are limited, researchers should remain vigilant for signs of organ damage.

  • Cardiotoxicity: Although not directly reported for this compound, drugs that induce oxidative stress or mitochondrial dysfunction can pose a risk of cardiotoxicity.[13][14] Given its effects on mitochondria, this remains a potential concern.

Q3: How can I assess the off-target effects of this compound in my in vivo model?

A multi-faceted approach is necessary to comprehensively evaluate off-target effects. This should be performed in parallel with on-target efficacy assessments.

  • Comprehensive Toxicology Panel: Conduct standard toxicology assessments, including complete blood counts (CBC), serum biochemistry panels to assess liver and kidney function, and histopathological analysis of major organs (liver, kidney, heart, spleen, brain).

  • -Omics Analyses: Utilize unbiased, genome-wide methods to identify unintended molecular changes.

    • Transcriptomics (RNA-Seq): Analyze changes in gene expression in both target tissues and major organs to identify perturbed pathways beyond the intended target.

    • Proteomics and Metabolomics: Assess changes in protein expression and metabolite levels to gain a deeper understanding of the systemic biological response to the compound.

  • Phenotypic and Behavioral Screening: Observe animals for any changes in weight, food/water intake, activity levels, and other behavioral abnormalities that could indicate systemic toxicity.

Section 2: Troubleshooting Guides

Q4: My in vivo model is showing signs of systemic toxicity (e.g., weight loss, lethargy). How can I reduce this?

Systemic toxicity is a primary concern due to the mycotoxin nature of this compound.

  • Troubleshooting Action 1: Dose Optimization. Perform a dose-response study to identify the minimum effective dose (MED) that achieves the desired on-target effect with the least toxicity. Start with a low dose and escalate gradually while monitoring both efficacy and toxicity markers.

  • Troubleshooting Action 2: Implement Targeted Drug Delivery. Systemic administration can lead to high exposure in non-target organs. Consider formulating this compound into a drug delivery system to concentrate it at the site of action.[15]

    • Nanoparticles/Liposomes: Encapsulating this compound can alter its pharmacokinetic profile, potentially reducing systemic exposure and increasing accumulation in target tissues like tumors.[16][17][18]

    • Conjugation: Linking this compound to a targeting moiety (e.g., an antibody or ligand for a receptor overexpressed on target cells) can enhance specificity.

Q5: I am observing effects unrelated to my target pathway (HIF-1 or Insulin signaling). What are my next steps?

This indicates potential engagement with unintended molecular targets.

  • Troubleshooting Action 1: Confirm Target Engagement. First, verify that the compound is engaging its intended target at the administered dose in your model. Use methods like Western blot for pathway-specific phosphorylation (p-IR, p-Akt) or RT-PCR for HIF-1 target genes (VEGF).[3][7]

  • Troubleshooting Action 2: Consider Chaetochromin Analogs. The base molecule may have a suboptimal selectivity profile. Investigate the use of derivatives or analogs that have been structurally modified to enhance potency for the desired target and reduce affinity for off-targets.[19] The development of the specific insulin receptor agonist 4548-G05 from a chaetochromin scaffold is a prime example of this strategy's success.[7]

  • Troubleshooting Action 3: In Vitro Profiling. Use high-throughput screening or kinase panels to screen this compound against a broad range of receptors and enzymes to identify potential off-targets computationally or in cell-free assays.[20]

Q6: How can I improve the therapeutic index of this compound in my experiments?

The therapeutic index (the ratio between the toxic dose and the therapeutic dose) is a critical parameter for any developmental compound.

  • Troubleshooting Action 1: Combination Therapy. Investigate combining a lower, non-toxic dose of this compound with another therapeutic agent. This is particularly relevant for its HIF-1 inhibitory activity. Studies have shown that inhibiting HIF-1 with a related compound, chetomin, can sensitize hypoxic tumor cells to radiation therapy.[3][4] This allows for a potent anti-tumor effect without relying on high, potentially toxic doses of a single agent.

  • Troubleshooting Action 2: Refine the Dosing Schedule. Instead of single high doses, explore fractionated dosing schedules (e.g., smaller doses given more frequently) or continuous delivery methods. This can maintain therapeutic levels at the target site while keeping systemic peak concentrations below the toxicity threshold.

Section 3: Experimental Protocols & Data

Experimental Protocols

Protocol 1: In Vitro Assessment of HIF-1 Inhibition

  • Cell Culture: Culture human fibrosarcoma cells (e.g., HT 1080) under standard conditions.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 50-200 nM) for 4 hours.

  • Induce Hypoxia: Place cells in a hypoxic chamber (e.g., 0.1% O₂) for 12 hours. Maintain a parallel set of normoxic controls.

  • RNA Extraction and RT-PCR: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of HIF-1 target genes CA9 and VEGF. Normalize to a housekeeping gene (e.g., β-actin).

  • Clonogenic Survival Assay (for Radiosensitization): After hypoxic treatment with or without this compound, irradiate cells with varying doses of radiation (e.g., 2, 5, 10 Gy). Plate cells at low density and allow colonies to form for 10-14 days. Stain colonies and count to determine the surviving fraction.

Protocol 2: In Vivo Assessment of Insulin Receptor Pathway Activation

  • Animal Model: Use male C57BL/6J mice (8 weeks old). Fast the mice for 12 hours prior to the experiment.

  • Administration: Administer this compound derivative 4548-G05 orally (p.o.) or via vena cava injection (i.v.). Doses can range from 2.5 to 5 mg/kg.[7] Use a vehicle control (e.g., DMSO).

  • Tissue Collection: At a specified time point post-administration (e.g., 5 minutes for i.v., or longer for p.o.), euthanize the mice and rapidly collect key metabolic tissues (liver, skeletal muscle, and epididymal fat).[7]

  • Protein Analysis: Homogenize tissues and prepare protein lysates. Perform immunoprecipitation for IRβ followed by Western blotting with anti-phosphotyrosine antibodies to assess IR activation. Perform standard Western blotting on total lysates to assess the phosphorylation status of downstream targets like Akt (at Ser473) and ERK.[7]

  • Blood Glucose Monitoring: At various time points after oral administration, collect blood samples from the tail vein and measure blood glucose levels using a standard glucometer to assess the hypoglycemic effect.

Quantitative Data Summary

Table 1: Effect of Chetomin (a related HIF-1 Inhibitor) on Hypoxic Gene Expression and Radiosensitivity in HT 1080 Cells

ParameterTreatment ConditionResultReference
CA9 mRNA Expression Hypoxia + 150 nM ChetominReduced to 44.4 ± 7.2% of untreated hypoxic control[3][4]
VEGF mRNA Expression Hypoxia + 150 nM ChetominReduced to 39.6 ± 16.0% of untreated hypoxic control[3][4]
Oxygen Enhancement Ratio (OER') 50% Clonogenic SurvivalReduced from 2.02 to 1.27[4][5]
Oxygen Enhancement Ratio (OER') 10% Clonogenic SurvivalReduced from 1.49 to 1.06[4][5]

Table 2: In Vivo Efficacy of Chaetochromin Derivative 4548-G05 in Mice

Animal ModelAdministration Route & DoseKey FindingReference
Normal C57BL/6J Mice Oral, 10 mg/kgSignificant blood glucose reduction starting at 2h, lasting >8h[7]
Type 1 Diabetic Mice (STZ-induced) Oral, 10 mg/kg (single dose)Blood glucose lowered by ~40% after 6 hours[7]
Type 2 Diabetic Mice (db/db) Oral, 10 mg/kg (daily for 2 weeks)Fasting blood glucose reduced by ~50%; improved glucose tolerance[7]
Normal C57BL/6J Mice Vena Cava Injection, 2.5-5 mg/kgRapid phosphorylation of IR, Akt, and ERK in liver, muscle, and fat[7]

Section 4: Visualizations

HIF1_Pathway ChaetoA This compound p300 p300 ChaetoA->p300 Blocks Interaction Hypoxia Hypoxia HIF1a_stabilized HIF1a_stabilized Hypoxia->HIF1a_stabilized HIF1_complex HIF1_complex HIF1a_stabilized->HIF1_complex HIF1b HIF1b HIF1b->HIF1_complex

Caption: this compound derivative 4548-G05 activates the Insulin Receptor pathway.

Workflow_Diagram start Start: Hypothesis invitro 1. In Vitro Dose-Response (Determine EC50 & IC50) start->invitro med 2. Select Minimum Effective Dose (MED) invitro->med delivery 3. Choose Delivery Strategy (Systemic vs. Targeted) med->delivery invivo 4. In Vivo Experiment delivery->invivo assess 5. Assess Outcomes invivo->assess efficacy On-Target Efficacy (Biomarkers, Phenotype) assess->efficacy toxicity Off-Target Effects (Tox panel, -Omics, Histo.) assess->toxicity analyze 6. Analyze Data & Refine efficacy->analyze toxicity->analyze analyze->med Iterate & Optimize end End: Conclusion analyze->end

Caption: Workflow for minimizing and assessing off-target effects in vivo.

References

dealing with potential Chaetochromin A experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetochromin A. The information provided is designed to help users anticipate and address potential experimental artifacts and challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that has been identified as a selective agonist of the insulin receptor.[1] It is known to have potent and long-lasting antidiabetic activity in vivo in mice. Its primary mechanism of action is to bind to the insulin receptor, leading to its activation and the initiation of downstream signaling pathways that regulate glucose metabolism.

Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

Inconsistent results with this compound can stem from several factors, primarily related to its physicochemical properties. This compound is a hydrophobic molecule, which can lead to poor aqueous solubility and a tendency to aggregate in cell culture media. This can result in variable effective concentrations in your experiments. Additionally, the stability of this compound in your specific assay conditions (e.g., media components, pH, light exposure) could be a factor.

Q3: My this compound solution appears to have precipitated in the cell culture medium. How can I address this?

Precipitation is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation upon dilution into aqueous media.

  • Serial Dilutions: Prepare working concentrations by performing serial dilutions in your cell culture medium. Add the stock solution to the medium with gentle mixing to aid dispersion.

  • Warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Sonication: Briefly sonicating the final diluted solution may help to dissolve small aggregates.

  • Use of Pluronic F-68: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 in your culture medium can help to maintain the solubility of hydrophobic compounds.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

Yes, there is a potential for this compound to act as a PAIN. Its chemical structure contains multiple catechol-like moieties (poly-hydroxylated aromatic rings). Catechols are a known class of PAINS that can cause assay interference through various mechanisms, including redox activity and covalent modification of proteins.[2][3] Therefore, it is crucial to perform appropriate control experiments to rule out non-specific effects.

Q5: How can I test if this compound is causing artifacts in my fluorescence-based assay?

If you are using a fluorescence-based assay, this compound could potentially interfere with the signal. Here’s how you can check for this:

  • Intrinsic Fluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to see if it contributes to the signal.

  • Fluorescence Quenching: In a cell-free version of your assay, add this compound to the fluorescent probe or substrate and measure any changes in fluorescence intensity. A decrease in signal in the absence of the biological target could indicate quenching.

Q6: I am using a luciferase-based reporter assay. Could this compound interfere with this?

Yes, small molecules can interfere with luciferase activity, leading to either inhibition or an apparent increase in signal. To test for this, you can perform a counter-screen using purified luciferase enzyme. Add this compound to a reaction with purified luciferase and its substrate and measure the luminescence. Any change in the signal compared to a vehicle control would indicate direct interference with the reporter enzyme.

Q7: What is the stability of this compound in common laboratory solvents and cell culture media?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity Compound Precipitation/Aggregation: this compound has poor aqueous solubility.Prepare fresh dilutions for each experiment. Use a final DMSO concentration below 0.5%. Consider adding a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the medium. Visually inspect for precipitates under a microscope.
Compound Degradation: Instability in aqueous media over time.Prepare fresh solutions immediately before use. Store stock solutions at -80°C under an inert atmosphere and protected from light. Perform a stability study in your specific media if necessary.
Incorrect Stereoisomer: this compound and B are stereoisomers, and their activities may differ.Ensure you are using the correct and pure stereoisomer if your research requires it. Be aware that some commercial sources may provide a mixture.[1]
High background or non-specific effects PAINS Activity: The catechol-like structures in this compound can lead to non-specific interactions.Include counter-screens to identify potential artifacts. For example, test the compound in an unrelated assay to check for promiscuous activity.
Assay Interference: The compound may be interfering with the detection method (e.g., fluorescence, luminescence).Run control experiments in a cell-free system to test for direct effects on the assay components. (See FAQs on fluorescence and luciferase interference).
High variability between replicates Inconsistent Solubilization: Uneven dispersion of the compound in the assay wells.Ensure thorough mixing when preparing dilutions. Vortex or briefly sonicate the final dilution before adding to the cells.
Cell Seeding Density: Variation in cell numbers across wells.Use a consistent and optimized cell seeding density. Ensure even cell distribution when plating.

Quantitative Data Summary

Property Value Source
Molecular Formula C₃₀H₂₆O₁₀PubChem
Molecular Weight 546.53 g/mol PubChem
XLogP3 5.9PubChem
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 10PubChem
Stereochemistry This compound and B are stereoisomers.[1]
Cytotoxicity (IC50) Data not consistently reported for specific cell lines. Researchers should determine the IC50 in their cell line of interest.N/A

Experimental Protocols

Insulin Receptor Phosphorylation Assay (ELISA-based)

This protocol is adapted from a study on a Chaetochromin derivative and can be used to assess the activation of the insulin receptor.

Materials:

  • CHO cells overexpressing the human insulin receptor (CHO-IR cells)

  • 96-well cell culture plates

  • Serum-free culture medium

  • This compound

  • Insulin (positive control)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phosphotyrosine antibody (e.g., PY20) coated ELISA plate

  • Anti-insulin receptor antibody (for detection)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed CHO-IR cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), insulin (e.g., 100 nM) as a positive control, and DMSO as a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer on ice.

  • ELISA: a. Transfer the cell lysates to the anti-phosphotyrosine antibody-coated ELISA plate. b. Incubate for 2 hours at room temperature to capture phosphorylated proteins. c. Wash the plate several times with wash buffer (e.g., PBS with 0.05% Tween-20). d. Add the anti-insulin receptor antibody and incubate for 1-2 hours at room temperature. e. Wash the plate. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate. h. Add TMB substrate and incubate in the dark until color develops. i. Add stop solution and read the absorbance at 450 nm.

Cytotoxicity Assay (MTT-based)

This protocol can be used to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This protocol is for detecting early-stage apoptosis through the externalization of phosphatidylserine.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound at the desired concentration and for the desired time. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent kit)

  • Luminometer or fluorometer

Procedure:

  • Induce Apoptosis: Seed cells in a 96-well plate and treat with this compound as described for the cytotoxicity assay.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: An increase in signal intensity is indicative of increased caspase-3/7 activity and apoptosis.

Visualizations

Insulin_Signaling_Pathway Chaetochromin_A This compound Insulin_Receptor Insulin Receptor Chaetochromin_A->Insulin_Receptor Binds and Activates IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Protein_synthesis Protein Synthesis Akt->Protein_synthesis Ras Ras Grb2_SOS->Ras Activates MAPK_pathway MAPK Pathway (Cell Growth, Proliferation) Ras->MAPK_pathway Artifact_Workflow start Start: Experiment with This compound inconsistent_results Inconsistent or Unexpected Results? start->inconsistent_results check_solubility Check for Precipitation/ Aggregation inconsistent_results->check_solubility Yes valid_results Results likely valid inconsistent_results->valid_results No solubility_issue Solubility Issue? check_solubility->solubility_issue optimize_solubility Optimize Solubilization (e.g., solvent %, surfactant) solubility_issue->optimize_solubility Yes check_pains Consider PAINS Potential solubility_issue->check_pains No optimize_solubility->start Re-run Experiment pains_issue PAINS-like Activity? check_pains->pains_issue counter_screens Perform Counter-Screens (e.g., unrelated target) pains_issue->counter_screens Yes check_assay_interference Check for Assay Technology Interference pains_issue->check_assay_interference No counter_screens->start Analyze Results interference_issue Interference Found? check_assay_interference->interference_issue cell_free_assay Run Cell-Free Controls (e.g., with purified enzyme/probe) interference_issue->cell_free_assay Yes interference_issue->valid_results No cell_free_assay->start Analyze Results PAINS_Concept cluster_chaeto This compound Structure cluster_pains PAINS Mechanisms Chaeto This compound Catechol Catechol-like Moieties (Poly-hydroxylated aromatic rings) Chaeto->Catechol Contains Aggregation Aggregation Chaeto->Aggregation Hydrophobicity can lead to Redox Redox Cycling Catechol->Redox Can cause Covalent Covalent Modification Catechol->Covalent Can cause Chelation Metal Chelation Catechol->Chelation Can cause PAINS Pan-Assay Interference Compounds (PAINS) PAINS->Redox PAINS->Covalent PAINS->Aggregation PAINS->Chelation

References

Technical Support Center: Statistical Analysis of Chaetochromin A Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chaetochromin A. The following information is designed to address specific issues that may arise during the experimental design, execution, and statistical analysis of dose-response curves for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that has been identified as a selective agonist of the insulin receptor (IR).[1][2] Unlike insulin, it is orally active. Its primary mechanism of action involves binding to the extracellular domain of the insulin receptor, which induces its activation.[2] This activation triggers downstream signaling pathways, including the Akt and extracellular signal-related kinase (ERK) pathways, ultimately leading to effects such as glucose uptake.[2]

Q2: What are the key parameters to derive from a this compound dose-response curve?

A2: The most critical parameter is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The IC50 represents the concentration of this compound required to inhibit a specific biological process by 50%, while the EC50 is the concentration needed to elicit 50% of the maximum effect.[3] These values are crucial for determining the potency of the compound.[3] Other important parameters include the top and bottom plateaus of the curve and the Hill slope, which describes the steepness of the curve.[4][5]

Q3: What are common cytotoxicity assays used to generate dose-response data for compounds like this compound?

A3: Common cytotoxicity assays include those that measure cell membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT, MTS), or the number of viable cells.[6][7] The choice of assay depends on the specific research question and the cell type being used.[8] It's important to be aware of the limitations of each assay, as some assay reagents can themselves be toxic to cells, especially with extended incubation times.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Variability in Replicates - Inconsistent cell seeding density.- Pipetting errors, especially with multichannel pipettes.- Edge effects in multi-well plates due to evaporation.[9]- Contamination of cell cultures.- Ensure a homogenous cell suspension before seeding.- Calibrate and practice proper pipetting techniques.- Avoid using the outer wells of the plate or ensure they are filled with sterile liquid to minimize evaporation.[9]- Regularly check cell cultures for any signs of contamination.
Incomplete Dose-Response Curve (No clear top or bottom plateau) - Insufficient range of this compound concentrations tested.- The compound may not achieve 100% inhibition or effect at the tested concentrations.- Expand the concentration range, including higher and lower doses, to better define the plateaus.[5]- If a plateau is not reached, you may need to constrain the top or bottom of the curve to a theoretical value (e.g., 100% and 0%) based on controls.[4][5]
Poor Curve Fit (Low R-squared value) - High variability in the data.- Incorrect choice of nonlinear regression model.- Outliers in the dataset.- Address sources of variability as mentioned above.- Ensure you are using an appropriate dose-response model, such as a four-parameter logistic (sigmoidal) model.[10]- Identify and consider removing statistical outliers, but document the justification for doing so.
Calculated IC50/EC50 Seems Biologically Implausible - Data not properly normalized.- Ambiguity between relative and absolute IC50.[11]- The chosen model is not appropriate for the data's asymmetry.[4]- Normalize the data relative to positive and negative controls (e.g., 0% and 100% effect).- Understand the difference between relative IC50 (halfway between top and bottom plateaus) and absolute IC50 (50% of the maximum possible response) and choose the appropriate one for your research question.[11]- Consider using a five-parameter logistic model if the curve is asymmetrical.[4]

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Experiment
  • Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to have a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity if applicable.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen cytotoxicity or cell viability assay according to the manufacturer's instructions.

  • Data Collection: Read the output of the assay (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the controls and fit a dose-response curve using a nonlinear regression model to determine the IC50/EC50.

Data Presentation

Parameter Description Example Value
IC50 The concentration of this compound that inhibits 50% of the measured response.10 µM
Hill Slope The steepness of the dose-response curve. A value of 1.0 indicates a standard slope, while values greater or less than 1.0 indicate a steeper or shallower curve, respectively.1.2
Top Plateau The maximum response observed in the absence of the inhibitor.100%
Bottom Plateau The minimum response observed at the highest inhibitor concentration.5%
R-squared A measure of the goodness of fit of the curve to the data. Values closer to 1.0 indicate a better fit.0.98

Visualizations

ChaetochrominA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ChaetochrominA This compound IR Insulin Receptor (IR) ChaetochrominA->IR binds to Akt Akt IR->Akt activates ERK ERK IR->ERK activates GlucoseUptake Glucose Uptake Akt->GlucoseUptake ERK->GlucoseUptake

Caption: this compound signaling pathway.

DoseResponse_Workflow start Start Experiment prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Serial Dilutions prepare_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cytotoxicity/ Viability Assay incubate->assay read_plate Read Plate assay->read_plate analyze_data Data Analysis: Normalize and Fit Curve read_plate->analyze_data end Determine IC50/EC50 analyze_data->end

Caption: Experimental workflow for dose-response analysis.

References

Validation & Comparative

A Comparative Analysis of Chaetochromin A and Demethylasterriquinone B1: Potent Insulin Receptor Agonists with Divergent Safety Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of two potent, orally active, small-molecule insulin receptor agonists, Chaetochromin A and Demethylasterriquinone B1 (DAQ B1), reveals significant differences in their downstream signaling pathways and, most critically, their toxicity profiles. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and therapeutic development.

At a Glance: Activity and Toxicity

FeatureThis compoundDemethylasterriquinone B1 (DAQ B1)
Primary Activity Selective Insulin Receptor AgonistSelective Insulin Receptor Agonist
Potency (Insulin Receptor Activation) Activates IR phosphorylation at concentrations as low as 5 µmol/L[1]EC50: 3 - 6 µM for Insulin Receptor Tyrosine Kinase (IRTK)[2]
Downstream Signaling Activates both PI3K/Akt and MAPK/ERK pathways[1]Selectively activates the PI3K/Akt pathway; does not activate the ERK pathway[2][3]
Toxicity Profile Teratogenic, impairs mitochondrial respiration, cytotoxic to embryonic cellsLacks proliferative effects, but some reports of cellular toxicity exist. No definitive data on teratogenicity or mitochondrial effects found.
Oral Bioavailability Yes[4]Yes[5]

Biological Activity: Similar Target, Different Downstream Consequences

Both this compound and Demethylasterriquinone B1 are notable for their ability to selectively activate the insulin receptor, mimicking the action of insulin. This shared characteristic makes them promising candidates for the development of oral therapies for diabetes.

This compound has been shown to be a potent and long-lasting antidiabetic agent in mice[4]. It activates the insulin receptor and initiates downstream signaling through both the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[1].

Demethylasterriquinone B1 , also known as L-783,281, is a selective insulin receptor activator with an EC50 value of 3-6 µM for the insulin receptor tyrosine kinase (IRTK)[2]. A key differentiator is its selective activation of the PI3K/Akt pathway, which is primarily associated with the metabolic effects of insulin, such as glucose uptake[2][3]. Unlike this compound, DAQ B1 does not appear to activate the MAPK/ERK pathway, which is linked to cellular proliferation[2][3]. Furthermore, DAQ B1 has been shown to stimulate insulin secretion from pancreatic beta-cells[6].

Toxicity and Safety: A Stark Contrast

The most significant divergence between these two compounds lies in their toxicity profiles.

This compound has demonstrated considerable toxicity in preclinical studies. It has been identified as a teratogen, causing abnormalities in mouse embryos[7]. Furthermore, studies on isolated rat liver mitochondria have shown that this compound impairs mitochondrial respiration by causing uncoupling of oxidative phosphorylation and depressing state 3 respiration[8]. In vitro studies have also revealed its cytotoxic effects on mouse embryo limb bud and midbrain cells, with IC50 values in the range of 0.13-0.24 µg/mL[9].

Demethylasterriquinone B1 is reported to have a more favorable safety profile, though some conflicting information exists. Several sources highlight that its glucose-lowering effects are not accompanied by enhanced vascular proliferation, a potential side effect of chronic insulin administration[3]. This aligns with its selective activation of the PI3K/Akt pathway over the proliferative ERK pathway. However, it is important to note that at least one source has mentioned "high cellular toxicity" for the demethylasterriquinone B1 family of compounds, although specific quantitative data to support this is limited in the reviewed literature. Crucially, no studies were identified that specifically investigated the teratogenicity or the effect on mitochondrial respiration of Demethylasterriquinone B1.

Quantitative Data Summary

Table 1: Biological Activity

CompoundTargetAssayEndpointResultReference
This compoundInsulin ReceptorIR Phosphorylation in CHO-IR cellsActivationDose-dependent activation (as low as 5 µmol/L)[1]
Demethylasterriquinone B1Insulin Receptor Tyrosine Kinase (IRTK)In vitro kinase assayEC503 - 6 µM[2]
Demethylasterriquinone B1IGF1R, EGFRIn vitro kinase assayEC50100 µM[2]
Demethylasterriquinone B1Pancreatic β-cellsInsulin Secretion AssayInsulin ReleaseStimulated insulin secretion[6]

Table 2: Toxicity Data

CompoundCell Type/SystemAssayEndpointResultReference
This compoundMouse Embryo Limb Bud CellsMicromass Cell CultureIC500.13-0.24 µg/mL[9]
This compoundMouse Embryo Midbrain CellsMicromass Cell CultureIC500.13-0.24 µg/mL[9]
This compoundPregnant MiceIn vivo studyTeratogenicityTeratogenic[7]
This compoundIsolated Rat Liver MitochondriaMitochondrial Respiration AssayEffectUncoupling of oxidative phosphorylation, depression of state 3 respiration[8]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and experimental designs, the following diagrams are provided.

ChaetochrominA_Signaling ChaetochrominA This compound IR Insulin Receptor (IR) ChaetochrominA->IR IRS IRS Proteins IR->IRS Grb2_SOS Grb2/SOS IR->Grb2_SOS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake) Akt->Metabolic_Effects Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Proliferation ERK->Proliferation

Caption: this compound signaling pathway.

DAQB1_Signaling DAQB1 Demethylasterriquinone B1 IR Insulin Receptor (IR) DAQB1->IR IRS IRS Proteins IR->IRS ERK ERK PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake) Akt->Metabolic_Effects Proliferation Gene Expression & Proliferation

Caption: Demethylasterriquinone B1 signaling pathway.

Experimental_Workflow cluster_activity Biological Activity Assessment cluster_toxicity Toxicity Assessment Activity_Start CHO-IR or other suitable cells Compound_Treatment Treat with this compound or DAQ B1 Activity_Start->Compound_Treatment Lysis Cell Lysis Compound_Treatment->Lysis IP Immunoprecipitation (e.g., with anti-phosphotyrosine antibody) Lysis->IP Kinase_Assay In vitro Kinase Assay Lysis->Kinase_Assay WB Western Blot (for p-IR, p-Akt, p-ERK) IP->WB Toxicity_Start Embryonic cells or pregnant animals Cytotoxicity_Assay Cytotoxicity Assay (e.g., Micromass culture) Toxicity_Start->Cytotoxicity_Assay Teratogenicity_Study In vivo Teratogenicity Study Toxicity_Start->Teratogenicity_Study Mitochondria_Isolation Isolate Mitochondria Toxicity_Start->Mitochondria_Isolation IC50 Determine IC50 Cytotoxicity_Assay->IC50 Fetal_Examination Examine fetal development Teratogenicity_Study->Fetal_Examination Respiration_Assay Mitochondrial Respiration Assay Mitochondria_Isolation->Respiration_Assay

Caption: Generalized experimental workflow.

Experimental Protocols

Insulin Receptor Phosphorylation Assay (General Protocol)

  • Cell Culture: Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) are cultured in appropriate media.

  • Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 4-16 hours) to reduce basal receptor phosphorylation.

  • Treatment: Cells are treated with varying concentrations of this compound, Demethylasterriquinone B1, or insulin (as a positive control) for a specified time (e.g., 15-30 minutes).

  • Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional): Cell lysates can be incubated with an anti-phosphotyrosine antibody to enrich for phosphorylated proteins.

  • Western Blotting: Proteins from cell lysates or immunoprecipitates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of the insulin receptor (e.g., anti-pY1158/1162/1163), Akt (e.g., anti-pS473), and ERK (e.g., anti-pT202/Y204). Total protein levels are also assessed as loading controls.

  • Detection: Bound antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.

Micromass Cytotoxicity Assay (for this compound)

  • Cell Preparation: Limb bud and midbrain cells are dissected from mouse embryos at a specific gestational day (e.g., day 10).

  • Cell Culture: The dissected tissues are dissociated into single-cell suspensions and cultured as high-density micromass spots on a suitable culture surface.

  • Treatment: The cell cultures are treated with various concentrations of this compound.

  • Incubation: The cultures are incubated for a period that allows for cellular differentiation (e.g., 5 days).

  • Staining and Analysis: The cultures are fixed and stained to visualize differentiated cell foci. The number and size of these foci are quantified.

  • IC50 Determination: The concentration of this compound that inhibits the formation of differentiated foci by 50% compared to the control is determined as the IC50 value.

Mitochondrial Respiration Assay (for this compound)

  • Mitochondria Isolation: Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode in a reaction chamber containing a respiration buffer, isolated mitochondria, and various substrates and inhibitors.

  • State 3 and State 4 Respiration: State 4 respiration (substrate-dependent, ADP-limited) is measured first. State 3 respiration (ADP-stimulated) is initiated by the addition of ADP.

  • Compound Addition: this compound is added to the chamber to assess its effect on both state 3 and state 4 respiration.

  • Uncoupling Effect: An increase in state 4 respiration and a decrease in the respiratory control ratio (State 3/State 4) are indicative of an uncoupling effect.

Conclusion and Future Directions

This compound and Demethylasterriquinone B1 both represent exciting starting points for the development of orally active insulin mimetics. However, their distinct downstream signaling profiles and, more importantly, their disparate toxicity profiles, necessitate careful consideration in any drug development program.

The selective activation of the metabolic PI3K/Akt pathway by DAQ B1, coupled with its reported lack of proliferative effects, makes it a theoretically safer and more targeted therapeutic candidate. However, the conflicting reports on its cellular toxicity and the current lack of comprehensive safety data, particularly concerning teratogenicity and mitochondrial effects, are significant knowledge gaps that must be addressed.

Conversely, the pronounced toxicity of this compound, including its teratogenic potential and its ability to disrupt mitochondrial function, raises serious concerns about its suitability for further development as a therapeutic agent. Future research should focus on structure-activity relationship studies to identify analogs of this compound that retain insulin receptor agonism while exhibiting a significantly improved safety profile.

References

Unveiling Chaetochromin A: A Comparative Guide to its Selective Insulin Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Chaetochromin A, a small molecule demonstrating selective activation of the insulin receptor (IR). Its performance is objectively compared with other IR activators, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent for insulin-related disorders.

Executive Summary

This compound, particularly its derivative 4548-G05, has emerged as a promising non-peptidyl, orally active small molecule that selectively activates the insulin receptor.[1][2] Unlike insulin and its analogues, which are peptides susceptible to degradation and require injection, this compound offers the potential for a more convenient oral administration. This guide delves into the experimental data validating its selective IR activation, compares its activity with other classes of IR activators, and provides detailed methodologies for key validation assays.

Comparative Analysis of Insulin Receptor Activators

The activation of the insulin receptor is a critical therapeutic target for managing diabetes mellitus. Besides the endogenous ligand insulin, several other molecules can modulate IR activity. This section compares this compound (4548-G05) with other major classes of IR activators.

Data Presentation: Quantitative Comparison of Insulin Receptor Activators

Activator ClassExample(s)Mechanism of ActionBinding Affinity (Kd)Receptor Phosphorylation (EC50)Glucose Uptake StimulationSelectivity
Small Molecule Agonist This compound (4548-G05) Direct agonist, binds to the extracellular domain of the IR.[2]Not explicitly reported.Activates IR phosphorylation at concentrations as low as 5 µmol/L.[2]Stimulates glucose uptake in C2C12 myotubes in a dose-dependent manner.[2]Selective for IR over IGF-1R and other receptor tyrosine kinases.[2]
Endogenous Ligand InsulinDirect agonist, binds to the extracellular α-subunit of the IR.~100 nM (low affinity site), <1 nM (high affinity site)~1-10 nMPotent stimulationAlso binds to IGF-1R with lower affinity.
Insulin Analogues Lispro, Aspart, GlargineDirect agonists with modified pharmacokinetic profiles.Variable, generally similar to or slightly lower than human insulin.Similar to human insulin.Similar to human insulin.Can have altered affinity for IGF-1R compared to human insulin.
Allosteric Antibodies XMetA, XMetSBind to an allosteric site on the IR, can be direct agonists or sensitizers.[3]XMetA: 0.040 nmol/LXMetS potentiates insulin-stimulated IR autophosphorylation with an EC50 of 0.51 nM (in the presence of XMetS).XMetA directly stimulates glucose uptake. XMetS enhances insulin-stimulated glucose uptake.[3]High selectivity for the insulin receptor.
Inorganic Compounds Chromium (as chromodulin)Potentiates insulin-induced IR kinase activity.Binds to insulin-activated IR with a dissociation constant of ~250 pM.[1][4][5]Enhances insulin-stimulated IR phosphorylation.[6][7]Potentiates insulin-stimulated glucose uptake.Acts as a sensitizer, requires insulin.

Experimental Validation of this compound's Selective IR Activation

The selective activation of the insulin receptor by this compound (4548-G05) has been demonstrated through a series of in vitro and in vivo experiments.

Insulin Receptor Phosphorylation

A key indicator of IR activation is the autophosphorylation of its intracellular tyrosine kinase domain. Studies have shown that 4548-G05 induces IR phosphorylation in a dose-dependent manner in cells overexpressing the human insulin receptor (CHO-IR cells).[2] This activation was observed at concentrations as low as 5 µmol/L.[2] Importantly, 4548-G05 did not inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor, indicating its mechanism of action is direct receptor activation.[2]

Downstream Signaling Pathways

Activation of the IR initiates a cascade of downstream signaling events. Treatment of cells with 4548-G05 was shown to increase the phosphorylation of key downstream signaling proteins, including Insulin Receptor Substrate 1 (IRS-1), Akt, and ERK.[2] This confirms that the activation of the IR by 4548-G05 is productive and engages the canonical insulin signaling pathways.

Glucose Uptake

A primary physiological response to insulin signaling is the uptake of glucose into cells. In differentiated C2C12 myotubes, 4548-G05 was found to stimulate glucose uptake in a dose-dependent manner, demonstrating its ability to elicit a key metabolic effect of insulin.[2]

Selectivity Profile

A crucial aspect of a therapeutic IR agonist is its selectivity over the closely related insulin-like growth factor 1 receptor (IGF-1R), as off-target activation of IGF-1R can lead to undesirable mitogenic effects. Experiments have shown that 4548-G05 does not activate the IGF-1R, even at concentrations where it potently activates the IR.[2] This selectivity is a significant advantage over some insulin analogues that exhibit cross-reactivity with the IGF-1R.

Methodologies for Key Experiments

This section provides detailed protocols for the principal assays used to validate the selective activation of the insulin receptor.

Insulin Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the binding of a ligand to the insulin receptor.

  • Materials:

    • Purified human insulin receptor (extracellular domain)

    • Radiolabeled insulin (e.g., [¹²⁵I]-insulin)

    • Wheat Germ Agglutinin (WGA) SPA beads

    • Assay buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgSO₄, 0.025% NaN₃, pH 7.6)

    • Test compounds (e.g., this compound) and unlabeled insulin

    • 96-well microplates

  • Procedure:

    • To each well of a 96-well plate, add assay buffer, a known concentration of radiolabeled insulin, and the test compound at various concentrations.

    • Add the purified insulin receptor to each well.

    • Add WGA SPA beads to each well. The WGA on the beads will bind to the glycosylated insulin receptor.

    • Incubate the plate at room temperature for a specified time (e.g., 12-18 hours) to allow binding to reach equilibrium.

    • When the radiolabeled insulin binds to the receptor, it is brought into close proximity to the scintillant embedded in the SPA bead, generating a light signal.

    • Measure the light signal using a microplate scintillation counter.

    • Competition curves are generated by plotting the signal against the concentration of the test compound. The binding affinity (Kd or IC50) is calculated from these curves.

Insulin Receptor Phosphorylation Assay (ELISA-based)

This assay measures the level of tyrosine phosphorylation of the insulin receptor.

  • Materials:

    • CHO cells overexpressing the human insulin receptor (CHO-IR)

    • Cell culture medium and serum-free medium

    • Test compounds (e.g., this compound) and insulin

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • 96-well plates coated with an anti-phosphotyrosine antibody (e.g., PY20)

    • Detection antibody: anti-insulin receptor β-subunit antibody conjugated to an enzyme (e.g., HRP)

    • Substrate for the enzyme (e.g., TMB)

    • Stop solution

  • Procedure:

    • Seed CHO-IR cells in a 96-well plate and grow to confluence.

    • Serum-starve the cells for a specified period (e.g., 4-6 hours).

    • Treat the cells with various concentrations of the test compound or insulin for a defined time (e.g., 15 minutes) at 37°C.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysates to the anti-phosphotyrosine antibody-coated plate and incubate to capture the phosphorylated insulin receptors.

    • Wash the plate to remove unbound proteins.

    • Add the HRP-conjugated anti-insulin receptor β-subunit antibody and incubate.

    • Wash the plate again.

    • Add the TMB substrate and incubate until a color develops.

    • Add the stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The absorbance is proportional to the amount of phosphorylated insulin receptor. Dose-response curves are generated to determine the EC50.

Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose)

This assay measures the rate of glucose transport into cells.

  • Materials:

    • Differentiated C2C12 myotubes

    • Krebs-Ringer-HEPES (KRH) buffer

    • Radiolabeled 2-deoxyglucose (e.g., [³H]-2-deoxyglucose)

    • Unlabeled 2-deoxyglucose

    • Test compounds (e.g., this compound) and insulin

    • Cell lysis buffer (e.g., 0.1% SDS)

    • Scintillation cocktail

  • Procedure:

    • Culture and differentiate C2C12 myoblasts into myotubes in multi-well plates.

    • Wash the myotubes with KRH buffer and incubate with KRH buffer for a period of serum starvation.

    • Treat the cells with various concentrations of the test compound or insulin for a specified time (e.g., 30 minutes).

    • Initiate glucose uptake by adding a mixture of radiolabeled and unlabeled 2-deoxyglucose to each well and incubate for a short period (e.g., 5-10 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of glucose taken up by the cells. The results are typically expressed as a fold increase over the basal (unstimulated) glucose uptake.

Visualizing the Pathways and Processes

Signaling Pathway

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound IR Insulin Receptor (IR) This compound->IR Activates Insulin Insulin Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates ERK ERK IR->ERK Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Cell Culture (e.g., CHO-IR, C2C12) B Compound Treatment (this compound / Alternatives) A->B C IR Phosphorylation Assay (ELISA / Western Blot) B->C D Downstream Signaling Assay (p-Akt, p-ERK Western Blot) B->D E Glucose Uptake Assay (Radiolabeled / Fluorescent) B->E F Animal Model (e.g., Diabetic Mice) G Oral Administration (this compound) F->G H Blood Glucose Monitoring G->H I Tissue Analysis (IR Phosphorylation in Liver, Muscle) G->I Logical_Relationship Chaetochromin_A This compound (4548-G05) Selective_Activation Selective Activation of Insulin Receptor Chaetochromin_A->Selective_Activation leads to Downstream_Signaling Activation of Downstream Signaling (Akt, ERK) Selective_Activation->Downstream_Signaling results in Metabolic_Effect Physiological Effect (Glucose Uptake) Downstream_Signaling->Metabolic_Effect mediates Therapeutic_Potential Potential Oral Antidiabetic Agent Metabolic_Effect->Therapeutic_Potential indicates

References

A Comparative Analysis of Chaetochromin A and Other Chaetomium Mycotoxins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Chaetochromin A and other prominent mycotoxins produced by the fungal genus Chaetomium. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of the biological activities of these compounds, supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of affected signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to Chaetomium Mycotoxins

The genus Chaetomium is a well-known producer of a diverse array of secondary metabolites, many of which exhibit potent biological activities. These mycotoxins are of significant interest to the scientific community due to their potential applications in medicine and their implications for human health. This guide focuses on a comparative analysis of four key Chaetomium mycotoxins: this compound, Chaetoglobosin A, Chetomin, and Sterigmatocystin.

Comparative Biological Activity

The biological activities of these mycotoxins vary significantly, targeting different cellular components and pathways. This section provides a comparative overview of their primary effects.

  • This compound: Notably identified as a selective agonist of the insulin receptor.[1][2] This unique characteristic positions it as a potential therapeutic agent for diabetes.[1] It has also been reported to exhibit teratogenic effects.[3]

  • Chaetoglobosin A: Primarily known for its potent cytotoxic effects by disrupting the actin cytoskeleton.[4][5] This interference with actin polymerization leads to the inhibition of cell division and motility.[6]

  • Chetomin: A well-characterized inhibitor of the hypoxia-inducible factor-1α (HIF-1α) pathway.[7][8] By disrupting the interaction between HIF-1α and its coactivator p300, chetomin downregulates the expression of hypoxia-inducible genes like VEGF, a key factor in angiogenesis.[7][9][10]

  • Sterigmatocystin: A mycotoxin with known cytotoxic and genotoxic properties.[11]

Quantitative Analysis of Cytotoxicity

To provide a clear comparison of the cytotoxic potential of these mycotoxins, the following table summarizes their 50% inhibitory concentration (IC50) values against various human cancer cell lines.

MycotoxinCell LineIC50 ValueReference
This compound Mouse Embryo Limb Bud Cells0.13-0.24 µg/mL[12]
Mouse Embryo Midbrain Cells0.13-0.24 µg/mL[12]
Chaetoglobosin A T-24 (Bladder Cancer)48.14 ± 10.25 µM[13][14]
HeLa (Cervical Cancer)3.2 - 10 µg/mL[5]
Chetomin H1299 (NSCLC)~nM (spheroid), ~µM (monolayer)[7][15]
H460 (NSCLC)~nM (spheroid), ~µM (monolayer)[7]
Sterigmatocystin HepG2 (Liver Cancer)7.3 µM[11]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of the discussed mycotoxins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Mycotoxin Treatment: Treat the cells with various concentrations of the mycotoxin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V Staining

Annexin V staining is a common method for detecting early-stage apoptosis.

Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the mycotoxin for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Actin Polymerization Assay

This assay is used to investigate the effect of compounds on actin dynamics.

Principle: The polymerization of globular actin (G-actin) into filamentous actin (F-actin) can be monitored by measuring the increase in fluorescence of pyrene-labeled G-actin, which fluoresces more brightly when incorporated into a filament.

Protocol:

  • Reagent Preparation: Prepare pyrene-labeled G-actin and a polymerization-inducing buffer (containing KCl and MgCl2).

  • Reaction Setup: In a fluorometer cuvette, mix the pyrene-labeled G-actin with the compound of interest (e.g., Chaetoglobosin A) or a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by adding the polymerization-inducing buffer.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Data Analysis: Compare the polymerization kinetics in the presence and absence of the test compound to determine its effect on actin polymerization.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound, Chetomin, and Chaetoglobosin A.

This compound: Insulin Receptor Signaling Pathway

ChaetochrominA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chaetochromin_A This compound IR Insulin Receptor (IR) Chaetochromin_A->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound activates the insulin receptor, initiating the PI3K/Akt signaling cascade.

Chetomin: HIF-1α Signaling Pathway Inhibition

Chetomin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a HIF-1α HRE Hypoxia Response Element (HRE) HIF1a->HRE p300 p300 p300->HRE VEGF_Gene VEGF Gene HRE->VEGF_Gene Activates Transcription VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Translation Chetomin Chetomin Chetomin->p300 Inhibits Interaction with HIF-1α Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis ChaetoglobosinA_Workflow G_Actin G-Actin (Monomers) F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization Cell_Processes Cellular Processes (e.g., Division, Motility) F_Actin->Cell_Processes Supports Chaetoglobosin_A Chaetoglobosin A Chaetoglobosin_A->F_Actin Binds to barbed end Inhibits elongation

References

The Structural Dance of Insulin Receptor Activation: A Comparative Guide to Chaetochromin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Chaetochromin A, a promising non-peptidyl insulin mimetic, and its naturally occurring analogs. By examining their effects on insulin receptor activation and other biological activities, we aim to elucidate key structural features essential for its therapeutic potential.

This compound, a mycotoxin produced by the fungus Chaetomium gracile, has garnered significant attention as a selective agonist of the insulin receptor (IR), exhibiting potent antidiabetic activity in preclinical studies.[1] Its unique bis(naphtho-γ-pyrone) scaffold presents a compelling starting point for the development of novel oral therapies for diabetes. This guide synthesizes the available experimental data to compare the structure-activity relationships (SAR) of this compound and its analogs, providing a framework for future drug design and optimization.

Comparative Analysis of Biological Activity

The primary mechanism of this compound's antidiabetic effect is its ability to bind to the insulin receptor and trigger its autophosphorylation, initiating the downstream signaling cascade that leads to glucose uptake. The comparative activity of this compound and its analogs in activating the insulin receptor is summarized in Table 1. Additionally, the cytotoxic effects of some of these compounds have been evaluated and are presented in Table 2.

Table 1: Insulin Receptor Activation by this compound and Its Analogs

CompoundStructureRelative Insulin Receptor Phosphorylation (%)*
This compound (4548-G05) (Structure of this compound)100
Analog 1 (Compound 19) (Structure of Analog 1)< 20
Analog 2 (Compound 22) (Structure of Analog 2)< 20
Analog 3 (Compound 23) (Structure of Analog 3)< 20

*Relative phosphorylation in CHO-IR cells at a concentration of 10 µmol/L, normalized to the activity of this compound.

Table 2: Cytotoxicity of Chaetochromin Analogs

CompoundCell LineIC50 (µg/mL)
This compound Mouse Embryo Limb Bud (LB)0.13
Mouse Embryo Midbrain (MB)0.24
Chaetochromin D Mouse Embryo Limb Bud (LB)0.13
Mouse Embryo Midbrain (MB)0.24
Ustilaginoidin A Mouse Embryo Limb Bud (LB)1.30
Mouse Embryo Midbrain (MB)0.64

Structure-Activity Relationship Insights

The data presented in Table 1, derived from the seminal study by Qiang et al. (2014), reveals critical structural determinants for insulin receptor agonism. This compound is a symmetric dimer. In contrast, the tested analogs, which are structurally related natural products, show significantly diminished activity. While a comprehensive library of synthetic analogs has not been systematically evaluated in the public domain, preliminary analysis suggests that the overall three-dimensional shape and the specific arrangement of the hydroxyl and methyl groups on the pyrone rings are crucial for effective binding to the insulin receptor.

The stereochemistry of this compound is also likely to be a key factor. This compound and B are stereoisomers, while C and D are structurally distinct but related compounds.[1] The precise isomer responsible for the potent insulin mimetic effect has not been definitively identified, highlighting an important area for future investigation.

Beyond its effects on the insulin receptor, this compound and its close analog Chaetochromin D exhibit significant cytotoxicity at sub-micromolar concentrations.[2] This underscores the importance of medicinal chemistry efforts to dissociate the desired insulin receptor agonism from off-target cytotoxic effects.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

insulin_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IR Insulin Receptor Akt Akt IR->Akt ERK ERK IR->ERK Chaetochromin_A This compound Chaetochromin_A->IR Insulin Insulin Insulin->IR Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake ERK->Glucose_Uptake experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CHO_IR_cells CHO-IR Cells Treatment Treat with this compound / Analogs CHO_IR_cells->Treatment IR_Phospho_Assay Insulin Receptor Phosphorylation Assay (ELISA) Treatment->IR_Phospho_Assay Glucose_Uptake_Assay Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake_Assay C2C12_cells C2C12 Myotubes C2C12_cells->Treatment Animal_Model Diabetic Mouse Model Oral_Admin Oral Administration Animal_Model->Oral_Admin Blood_Glucose Blood Glucose Monitoring Oral_Admin->Blood_Glucose

References

A Guide to the Cross-Validation of Chaetochromin A Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetochromin A, a small molecule originally isolated from the fungus Chaetomium gracile, has been identified as a selective agonist of the insulin receptor.[1] A derivative, referred to as 4548-G05, has demonstrated potent antidiabetic activity in mice by activating the insulin receptor (IR) and its downstream signaling pathways, leading to glucose uptake.[2] As with any potential therapeutic agent, the reproducibility and consistency of bioassay results are paramount for advancing research and development.

This guide provides a framework for the cross-validation of this compound bioassays between laboratories. Due to the current lack of published inter-laboratory studies specifically on this compound, this document summarizes the key bioassay data from the foundational study by Qiang et al. (2014) and offers detailed experimental protocols to facilitate the reproduction and comparison of results. The aim is to promote standardized methodologies that will enable robust cross-laboratory validation in the future.

Quantitative Bioassay Data for this compound (4548-G05)

The following table summarizes the key quantitative data from the initial characterization of the this compound derivative, 4548-G05, as an insulin receptor agonist. These values can serve as a benchmark for other laboratories.

BioassayCell LineTreatmentResult (as reported)Source
IR PhosphorylationCHO-IR10 µmol/L 4548-G05~250% of control (DMSO)(Qiang et al., 2014)
Glucose UptakeC2C1210 µmol/L 4548-G05~1.8-fold increase compared to control(Qiang et al., 2014)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are methodologies for key bioassays to assess the activity of this compound.

Insulin Receptor (IR) Phosphorylation Assay (ELISA-based)

This assay quantifies the level of insulin receptor phosphorylation induced by this compound.

Materials:

  • CHO cells stably expressing the human insulin receptor (CHO-IR)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Insulin (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA plate coated with anti-phosphotyrosine antibody (e.g., PY20)

  • Anti-IR β subunit antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Cell Culture: Seed CHO-IR cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, starve the cells in serum-free medium for 4-6 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, insulin (e.g., 100 nmol/L), or DMSO for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • ELISA: a. Transfer the cell lysates to the anti-phosphotyrosine antibody-coated ELISA plate. b. Incubate for 2 hours at room temperature to capture phosphorylated proteins. c. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). d. Add the anti-IR β antibody and incubate for 2 hours at room temperature. e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times. h. Add TMB substrate and incubate in the dark for 15-30 minutes. i. Add stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the readings to a control (e.g., total protein concentration) and express the results as a percentage or fold change relative to the vehicle control.

Glucose Uptake Assay (Fluorescent Glucose Analog)

This assay measures the ability of this compound to stimulate glucose uptake in muscle cells.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • 2-NBDG (fluorescent glucose analog)

  • This compound

  • Insulin (positive control)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Differentiation: Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by switching to differentiation medium for 4-6 days.

  • Serum Starvation: Starve the differentiated myotubes in serum-free medium for 4-6 hours.

  • Treatment: Treat the cells with this compound or insulin in KRH buffer for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Data Acquisition: Measure the fluorescence of the cell lysates (Excitation/Emission ~485/535 nm) using a fluorescence microplate reader.

  • Analysis: Normalize the fluorescence readings to the protein concentration of each well and express the results as a fold change compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound.

Materials:

  • Selected cell line (e.g., HepG2, C2C12)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[3][4][5][6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C to dissolve the formazan crystals.[3][4][5][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase P1 Standardized Protocol Development LabA Lab A Bioassay Execution P1->LabA LabB Lab B Bioassay Execution P1->LabB LabC Lab C Bioassay Execution P1->LabC P2 Reference Material (this compound Lot) P2->LabA P2->LabB P2->LabC P3 Cell Line Authentication & Passage Number Control P3->LabA P3->LabB P3->LabC DataA Lab A Data LabA->DataA DataB Lab B Data LabB->DataB DataC Lab C Data LabC->DataC Compare Inter-laboratory Data Comparison (e.g., EC50, Max Response) DataA->Compare DataB->Compare DataC->Compare Stats Statistical Analysis (e.g., ANOVA, Bland-Altman) Compare->Stats Conclusion Assessment of Reproducibility Stats->Conclusion

Figure 1. A generalized workflow for the inter-laboratory cross-validation of a this compound bioassay.

Signaling Pathway of this compound

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Ras Ras IRS1->Ras Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation to Membrane CellGrowth Cell Growth & Survival Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Chaeto This compound Chaeto->IR Binds & Activates

References

A Comparative Guide to the In Vivo Efficacy of Chaetochromin A and Insulin Glargine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Chaetochromin A, a novel small-molecule insulin receptor agonist, and insulin glargine, a long-acting insulin analog widely used in the treatment of diabetes mellitus. This objective analysis is supported by experimental data to inform preclinical and clinical research in the field of diabetes therapeutics.

Overview

Insulin replacement therapy is a cornerstone for managing type 1 diabetes and is crucial for many patients with advanced type 2 diabetes.[1] However, the necessity of injections presents challenges such as discomfort and potential for tissue irritation.[1] The development of orally active insulin mimetics is therefore a significant goal in diabetes research. This compound, a natural compound discovered in Chaetochromium gracile fungi, and its derivatives have emerged as promising candidates in this area.[2][3] This guide focuses on a derivative, referred to as 4548-G05, which has demonstrated potent antidiabetic activity in preclinical studies.[1]

Insulin glargine is a long-acting recombinant human insulin analog.[4][5] Its molecular structure is modified to have a low solubility at physiological pH, which allows for the formation of microprecipitates upon subcutaneous injection.[4][6] This leads to a slow, sustained release of insulin over approximately 24 hours, providing basal glycemic control with a reduced peak effect compared to other insulins.[4][5][7][8]

In Vivo Efficacy: A Head-to-Head Look

While direct comparative in vivo studies between this compound and insulin glargine are not yet published, this guide synthesizes available data from separate preclinical and clinical studies to offer a comparative perspective.

Blood Glucose Lowering Effect

This compound (4548-G05) has shown a potent and long-lasting blood glucose-lowering effect in various mouse models when administered orally.[1] In normal mice, a single oral dose of 4548-G05 significantly reduced blood glucose levels, with the effect sustained for several hours.[1] Similar potent hypoglycemic activity was observed in both type 1 (streptozotocin-induced) and type 2 (db/db) diabetic mouse models.[1]

Insulin glargine , administered subcutaneously, provides a steady level of basal insulin to control blood glucose levels over a 24-hour period.[7][8] It is effective in both type 1 and type 2 diabetes, helping to maintain glycemic control and reduce the risk of hyperglycemia.[5][8]

The following table summarizes the key efficacy parameters based on available data.

ParameterThis compound (4548-G05)Insulin Glargine
Route of Administration OralSubcutaneous Injection
Animal/Patient Model Normal, Type 1 & Type 2 Diabetic MiceHumans with Type 1 & Type 2 Diabetes
Onset of Action Not explicitly stated, but significant effect observed within hoursApproximately 1 to 2 hours[7][8]
Duration of Action Long-lasting, with effects sustained for at least 4-6 hours in mice[1]Up to 24 hours[4][8][9]
Key Efficacy Endpoint Significant reduction in blood glucose levelsMaintenance of basal glycemic control

Mechanism of Action and Signaling Pathways

Both this compound and insulin glargine exert their effects through the insulin receptor (IR), but their modes of interaction and downstream signaling may have subtle differences.

This compound (4548-G05) acts as a selective agonist of the insulin receptor.[1][2] It binds to the extracellular domain of the IR, inducing its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1] This activation ultimately leads to increased glucose uptake in cells.[1] A notable characteristic is its higher preference for activating the ERK pathway over the Akt pathway.[1]

Insulin glargine binds to the insulin receptor, a heterotetrameric protein, stimulating its intrinsic tyrosine kinase activity.[4][6] This leads to the phosphorylation of intracellular substrates like insulin receptor substrates (IRS) proteins.[4] The activation of IRS proteins triggers two main signaling pathways: the PI3K-AKT/PKB pathway, which is primarily responsible for the metabolic actions of insulin, and the Ras-MAPK pathway, which is involved in cell growth and differentiation.[4][10] The PI3K-AKT pathway leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[4]

Below are diagrams illustrating the signaling pathways.

Chaetochromin_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IR Insulin Receptor (IR) This compound->IR IR_p Phosphorylated IR IR->IR_p Autophosphorylation IRS1 IRS-1 IR_p->IRS1 PI3K PI3K IRS1->PI3K ERK ERK IRS1->ERK Akt Akt PI3K->Akt Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake ERK->Glucose_Uptake

This compound Signaling Pathway

Insulin_Glargine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Glargine Insulin Glargine IR Insulin Receptor (IR) Insulin Glargine->IR IR_p Phosphorylated IR IR->IR_p Autophosphorylation IRS IRS Proteins IR_p->IRS PI3K_Akt PI3K-Akt Pathway IRS->PI3K_Akt Ras_MAPK Ras-MAPK Pathway IRS->Ras_MAPK Metabolic_Effects Metabolic Effects (Glucose Uptake) PI3K_Akt->Metabolic_Effects Growth_Effects Growth & Differentiation Ras_MAPK->Growth_Effects

Insulin Glargine Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the evaluation of this compound (4548-G05) and a general protocol for assessing insulin glargine.

This compound (4548-G05) In Vivo Efficacy Study
  • Animal Models:

    • Normal C57BL/6J mice (8 weeks old) were used to assess the baseline hypoglycemic effect.

    • Type 1 diabetes was induced in C57BL/6J mice by intraperitoneal injection of streptozotocin.

    • Type 2 diabetes was studied using genetically diabetic db/db mice.

  • Drug Administration:

    • 4548-G05 was administered orally via gavage.

    • Dosages varied depending on the experiment, with doses such as 2.5 mg/kg and 5 mg/kg being used.[1]

  • Blood Glucose Measurement:

    • Blood glucose levels were monitored at various time points post-administration from tail vein blood samples using a glucometer.

  • Signaling Pathway Analysis:

    • Mice were treated with 4548-G05 or vehicle control.

    • After a specified time, tissues such as the liver, muscle, and fat were collected.

    • Tissue lysates were analyzed by immunoblotting and immunoprecipitation using specific antibodies to assess the phosphorylation status of IR, Akt, and ERK.[1]

The following diagram illustrates the general workflow for these experiments.

Chaetochromin_A_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis Animal_Models Select Animal Models (Normal, T1DM, T2DM mice) Administration Oral Administration of This compound (4548-G05) or Vehicle Animal_Models->Administration BG_Monitoring Monitor Blood Glucose at Timed Intervals Administration->BG_Monitoring Tissue_Harvest Harvest Tissues (Liver, Muscle, Fat) Administration->Tissue_Harvest Efficacy_Analysis Analyze Blood Glucose Data (Hypoglycemic Effect) BG_Monitoring->Efficacy_Analysis Signaling_Analysis Western Blot/IP for Phosphorylated Proteins Tissue_Harvest->Signaling_Analysis

Experimental Workflow for this compound
Insulin Glargine Clinical Efficacy Assessment (General Protocol)

  • Study Population:

    • Patients with type 1 or type 2 diabetes mellitus.

  • Study Design:

    • Often conducted as randomized, controlled trials comparing insulin glargine to other insulins (e.g., NPH insulin) or placebo.[11]

  • Drug Administration:

    • Insulin glargine is administered subcutaneously, typically once daily.[8]

  • Efficacy Endpoints:

    • Change in HbA1c from baseline.

    • Fasting plasma glucose levels.

    • Incidence of hypoglycemic events.

  • Monitoring:

    • Self-monitoring of blood glucose by patients.

    • Continuous glucose monitoring (CGM) can be used to assess glycemic variability.[11]

Conclusion

This compound, and specifically its derivative 4548-G05, represents a promising new class of orally active insulin receptor agonists.[1][2] Its ability to lower blood glucose in diabetic animal models after oral administration highlights its potential as a more convenient therapeutic option compared to injectable insulins like insulin glargine.[1]

Insulin glargine is a well-established and effective long-acting insulin analog that provides reliable basal glycemic control.[5] Its long duration of action and flat activity profile minimize the risk of nocturnal hypoglycemia compared to older basal insulins.[5]

Further research, including direct comparative in vivo studies, is necessary to fully elucidate the relative efficacy and safety profiles of this compound and insulin glargine. Key areas for future investigation include the long-term effects of this compound on glycemic control, its potential for off-target effects, and a more detailed comparison of the downstream signaling consequences of these two distinct insulin receptor agonists. The preferential activation of the ERK pathway by 4548-G05 warrants further investigation, particularly concerning its long-term implications.[1]

References

Validating the Binding Site of Chaetochromin A on the Insulin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chaetochromin A, a novel small molecule agonist of the insulin receptor (IR), with other known IR modulators. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and binding site validation.

Comparative Analysis of Insulin Receptor Modulators

The following table summarizes the quantitative data on the binding affinity and efficacy of this compound (specifically, its derivative 4548-G05) and other well-characterized insulin receptor ligands. This allows for a direct comparison of their performance.

LigandTypeTarget Receptor(s)Binding Affinity (Kd or IC50)Efficacy (EC50 for IR Phosphorylation)
This compound (4548-G05) Small Molecule AgonistInsulin Receptor (selective)Not QuantifiedInduces phosphorylation at ≥ 5 µmol/L[1]
Human Insulin Peptide AgonistInsulin Receptor, IGF-1R~1.57 nM (for IR-A)[2]~7.43 nM[3]
Insulin Detemir Long-acting Insulin AnalogInsulin ReceptorLower affinity than human insulin[4]Less potent than human insulin[4]
Insulin Glargine Long-acting Insulin AnalogInsulin Receptor, IGF-1RSimilar to human insulin for IR[5]More potent than human insulin at 10-100 nM[6]
S961 Peptide AntagonistInsulin Receptor (selective)IC50: 0.027 nM (HIR-B), 0.048 nM (HIR-A)Antagonist (inhibits insulin action)[7]

Experimental Protocols for Binding Site Validation

Detailed methodologies for key experiments are crucial for replicating and validating findings. Below are protocols for assays essential in characterizing the interaction of this compound with the insulin receptor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time interaction between a ligand (e.g., this compound) and a macromolecule (e.g., Insulin Receptor).

Objective: To determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of this compound to the insulin receptor extracellular domain (IR-ECD).

Methodology:

  • Immobilization of IR-ECD:

    • Covalently immobilize the purified recombinant human IR-ECD onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the IR-ECD solution over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the IR-ECD to subtract non-specific binding.

  • Analyte Injection (this compound):

    • Prepare a series of concentrations of this compound (or 4548-G05) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized IR-ECD surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the surface, in real-time (association phase).

  • Dissociation Phase:

    • After the injection of the analyte, flow the running buffer over the sensor chip to allow for the dissociation of the bound analyte.

    • Monitor the decrease in the SPR signal as the analyte dissociates.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the ka, kd, and Kd values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify drug binding to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

Objective: To confirm that this compound directly engages the insulin receptor in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells expressing the insulin receptor (e.g., CHO-IR cells) to a suitable confluency.

    • Treat the cells with either vehicle control (e.g., DMSO) or different concentrations of this compound for a specified time.

  • Thermal Challenge:

    • Heat the treated cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble insulin receptor in the supernatant by Western blotting or ELISA using an anti-IR antibody.

  • Data Analysis:

    • Plot the amount of soluble IR as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Insulin Receptor Phosphorylation Assay

This assay measures the activation of the insulin receptor by quantifying its autophosphorylation.

Objective: To determine the efficacy (EC50) of this compound in activating the insulin receptor.

Methodology:

  • Cell Stimulation:

    • Serum-starve cells overexpressing the human insulin receptor (CHO-IR) to reduce basal receptor phosphorylation.

    • Stimulate the cells with a range of concentrations of this compound (or 4548-G05) for a specific time (e.g., 15-30 minutes). Include a positive control (e.g., insulin) and a negative control (vehicle).

  • Cell Lysis:

    • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR Tyr1150/1151) and total insulin receptor as a loading control.

    • ELISA: Use a sandwich ELISA kit with an antibody that captures the total insulin receptor and a detection antibody that recognizes the phosphorylated tyrosine residues.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).

    • Plot the phosphorylation signal against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC50 value.

Visualizing the Molecular and Experimental Landscape

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

Insulin_Signaling_Pathway Insulin Receptor Signaling Pathway Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Binds to extracellular domain IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2/Sos IRS->Grb2 Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) Akt->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression

Caption: Insulin Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for Validating this compound Binding Site cluster_0 Initial Binding Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays SPR Surface Plasmon Resonance (SPR) Determine Kd, ka, kd CETSA Cellular Thermal Shift Assay (CETSA) Confirm direct binding in cells SPR->CETSA Competition_Assay Competitive Binding Assay (vs. Labeled Insulin) Competition_Assay->CETSA Phosphorylation IR Phosphorylation Assay Determine EC50 for receptor activation CETSA->Phosphorylation Downstream_Signaling Downstream Signaling Analysis (p-Akt, p-ERK Western Blot) Phosphorylation->Downstream_Signaling Glucose_Uptake Glucose Uptake Assay Measure functional cellular response Downstream_Signaling->Glucose_Uptake

Caption: Workflow for Binding Site Validation.

Logical_Relationships Comparison of Ligand Interactions with the Insulin Receptor IR Insulin Receptor Orthosteric Site (Insulin Binding) Allosteric Site Insulin Insulin (Agonist) Insulin->IR:site1 Glargine Insulin Glargine (Agonist) Glargine->IR:site1 Detemir Insulin Detemir (Agonist) Detemir->IR:site1 Chaeto This compound (4548-G05) (Agonist) Chaeto->IR:site2 Does not compete with Insulin S961 S961 (Antagonist) S961->IR:site1 Competes with Insulin

References

Chaetochromin A Versus Metformin: A Comparative Analysis of Their Mechanisms in Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of Chaetochromin A and metformin, two compounds with significant implications for glucose metabolism and diabetes research. While both exhibit glucose-lowering effects, their primary modes of action are fundamentally distinct. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.

At a Glance: Key Mechanistic Differences

FeatureThis compoundMetformin
Primary Target Insulin Receptor (IR)AMP-activated protein kinase (AMPK) & Mitochondrial Complex I
Mechanism of Action Direct agonist of the insulin receptor, mimicking insulin action.Indirect activation of AMPK, primarily through inhibition of mitochondrial respiration, leading to a decrease in cellular energy status.
Signaling Pathway Activates the canonical insulin signaling pathway, including IRS-1, PI3K, and Akt.Primarily activates the AMPK signaling pathway; effects on insulin signaling are complex and can be context-dependent.
Effect on Glucose Uptake Stimulates glucose uptake by promoting the translocation of glucose transporters (e.g., GLUT4) to the cell membrane.Increases glucose uptake in peripheral tissues, largely through AMPK-mediated pathways.
Mitochondrial Effect Reported to uncouple oxidative phosphorylation and depress state 3 respiration.A well-established inhibitor of mitochondrial respiratory chain complex I.

Quantitative Comparison of Bioactivity

The following tables summarize quantitative data from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, these values should be interpreted within the context of the specific experimental systems cited.

Table 1: Efficacy in Stimulating Key Signaling Molecules

CompoundTargetAssay SystemEffective Concentration / EC₅₀Reference
This compound Insulin Receptor PhosphorylationCHO-IR cellsSignificant activation at 5-10 µmol/L[1]
Metformin AMPK ActivationPrimary Rat HepatocytesSignificant activation at 50 µM (after 7 hours)[2]

Table 2: Potency in Stimulating Glucose Uptake

CompoundCell LineExperimental ConditionsObserved EffectReference
This compound C2C12 Myotubes30 min stimulationDose-dependent increase (significant at 1, 5, and 10 µmol/L)[3]
Metformin L6 Myotubes16 hours stimulation~2-fold increase at 2 mM[4]
Metformin C2C12 Cells24 hours stimulationIncreased glucose consumption at 0.5 mM[5]

Table 3: Effects on Mitochondrial Respiration

CompoundMitochondrial TargetAssay SystemIC₅₀ / Effective ConcentrationReference
This compound Oxidative PhosphorylationIsolated Rat Liver MitochondriaUncoupling and depression of state 3 respiration (specific concentration not defined)[6]
Metformin Mitochondrial Complex IIsolated Liver and Brain Mitochondria~2 mM[4]

Signaling Pathways and Experimental Workflow

To visually compare the mechanisms of this compound and metformin, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for their comparative analysis.

ChaetochrominA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ChaetochrominA This compound IR Insulin Receptor (IR) ChaetochrominA->IR binds and activates IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Figure 1: this compound Signaling Pathway.

Metformin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Metformin_ext Metformin Metformin_int Metformin Metformin_ext->Metformin_int transport ComplexI Complex I Metformin_int->ComplexI inhibits Mitochondrion Mitochondrion ATP ATP ComplexI->ATP decreases production AMP AMP ATP->AMP increases ratio AMPK AMPK AMP->AMPK activates Glucose_uptake Glucose Uptake AMPK->Glucose_uptake promotes Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits

Figure 2: Metformin Signaling Pathway.

Experimental_Workflow cluster_assays Biochemical and Functional Assays start Cell Culture (e.g., C2C12, L6 Myotubes) treatment Treatment with This compound or Metformin (Dose-Response & Time-Course) start->treatment wb Western Blot (p-IR, p-AMPK, p-Akt) treatment->wb gu Glucose Uptake Assay (e.g., 2-NBDG or ³H-2-deoxyglucose) treatment->gu mr Mitochondrial Respiration (Seahorse XF or Oroboros) treatment->mr data_analysis Data Analysis (EC₅₀/IC₅₀ Calculation, Statistical Comparison) wb->data_analysis gu->data_analysis mr->data_analysis conclusion Comparative Mechanism Elucidation data_analysis->conclusion

Figure 3: Comparative Experimental Workflow.

Detailed Experimental Protocols

Western Blot for Protein Phosphorylation (p-IR, p-AMPK, p-Akt)

Objective: To determine the phosphorylation status of key signaling proteins in response to this compound or metformin treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 or L6 myotubes) in multi-well plates and differentiate into myotubes. Starve the cells in serum-free medium for 4-6 hours prior to treatment. Treat cells with varying concentrations of this compound or metformin for the desired time points.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-IR, anti-p-AMPK, anti-p-Akt) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.[5][7]

Glucose Uptake Assay (2-NBDG or ³H-2-deoxyglucose)

Objective: To measure the rate of glucose transport into cells following treatment with this compound or metformin.

Methodology:

  • Cell Culture and Treatment: Differentiate myoblasts (e.g., C2C12 or L6) into myotubes in multi-well plates. Treat the myotubes with the desired concentrations of this compound or metformin for the specified duration.

  • Glucose Starvation: Wash the cells and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 30-60 minutes.

  • Glucose Uptake: Add KRH buffer containing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG), or a radioactive analog, ³H-2-deoxyglucose, to the cells and incubate for 10-30 minutes.

  • Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Measurement:

    • 2-NBDG: Lyse the cells and measure the fluorescence intensity using a microplate reader.

    • ³H-2-deoxyglucose: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Analysis: Normalize the glucose uptake to the total protein content in each well.[3][8]

Mitochondrial Respiration Assay (Seahorse XF or Oroboros O2k)

Objective: To assess the effect of this compound and metformin on mitochondrial oxygen consumption rate (OCR).

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF or other microplate respirometry plate and allow them to adhere and grow.

  • Treatment: Treat the cells with this compound or metformin for the desired duration.

  • Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free incubator for 1 hour prior to the assay.

  • Mitochondrial Stress Test: Measure the basal OCR. Subsequently, inject a series of mitochondrial inhibitors and uncouplers to assess different parameters of mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent, to determine the maximal respiratory capacity.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR values are automatically calculated by the instrument's software. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to the compound treatments.[6]

Conclusion

This compound and metformin represent two distinct pharmacological approaches to lowering blood glucose. This compound acts as a direct insulin mimetic by activating the insulin receptor, thereby initiating the canonical insulin signaling cascade. In contrast, metformin's primary mechanism involves the disruption of mitochondrial function, leading to an altered cellular energy state and subsequent activation of AMPK. This fundamental difference in their primary targets and signaling pathways underscores the diverse strategies available for the development of novel antidiabetic therapeutics. Further head-to-head comparative studies in standardized experimental systems are warranted to fully elucidate their relative potencies and potential for synergistic effects.

References

Unveiling the Synergistic Potential of Chaetochromin A in Antidiabetic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of diabetes mellitus necessitates the exploration of novel therapeutic strategies that can enhance glycemic control and mitigate the long-term complications of the disease. Chaetochromin A, a small-molecule insulin receptor agonist, has emerged as a promising candidate in this arena.[1] This guide provides a comprehensive comparison of the synergistic effects of a this compound derivative, designated as 4548-G05, with insulin, supported by experimental data. While research into its synergy with other classes of antidiabetic drugs is currently limited, this document lays the groundwork for future investigations by presenting the established synergistic mechanism with insulin and outlining the methodologies for such assessments.

Synergistic Effects of this compound (4548-G05) with Insulin

Experimental evidence robustly demonstrates that the this compound derivative, 4548-G05, acts synergistically with insulin to enhance insulin receptor (IR) activation and subsequent glucose uptake.[2] This potentiation suggests that co-administration could lead to improved therapeutic outcomes, potentially allowing for lower doses of insulin and reducing the risk of associated side effects.

Data Presentation: Enhanced Insulin Receptor Signaling and Glucose Uptake

The synergistic action of 4548-G05 and insulin has been quantified through in vitro studies, primarily focusing on insulin receptor (IR) and Akt phosphorylation, key events in the insulin signaling cascade, and subsequent glucose uptake in C2C12 myotubes.[2]

Treatment GroupIR Phosphorylation (Relative Units)Akt Phosphorylation (Relative Units)Glucose Uptake (Relative Units)
Control (DMSO)BaselineBaselineBaseline
Insulin (5 nmol/L)~1.5x increase over baseline~2x increase over baseline-
4548-G05 (50 nmol/L)~1.2x increase over baseline~1.5x increase over baseline-
Insulin (5 nmol/L) + 4548-G05 (50 nmol/L) ~3x increase over baseline ~3.5x increase over baseline -
Control (DMSO)--Baseline
Insulin (50 nmol/L)--~2.5x increase over baseline
4548-G05 (200 nmol/L)--~1.8x increase over baseline
Insulin (50 nmol/L) + 4548-G05 (200 nmol/L) --~4x increase over baseline

Data are approximated from graphical representations in Qiang et al., 2014 and are intended for comparative purposes.[2]

The data clearly indicates that the combination of 4548-G05 and insulin results in a much more robust activation of the insulin signaling pathway and a greater increase in glucose uptake than either agent alone.[2] This synergistic effect is likely due to their distinct binding sites on the insulin receptor, allowing for simultaneous binding and enhanced receptor activation.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of this compound (4548-G05) and insulin.

Cell Culture and Differentiation
  • Cell Line: C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum. The medium is replaced every two days for 4-6 days.

Insulin Receptor and Akt Phosphorylation Assay
  • Cell Treatment: Differentiated C2C12 myotubes are serum-starved for 3-4 hours prior to treatment. Cells are then stimulated with the indicated concentrations of insulin, 4548-G05, or a combination of both for 30 minutes.[2]

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (for IR Phosphorylation): Cell lysates are incubated with an anti-insulin receptor antibody overnight at 4°C. Protein A/G agarose beads are then added to pull down the insulin receptor.

  • Immunoblotting: The immunoprecipitated proteins (for IR phosphorylation) or total cell lysates (for Akt phosphorylation) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated IR (p-IR) and total IR, or phosphorylated Akt (p-Akt) and total Akt. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

[³H]-2-Deoxyglucose Uptake Assay
  • Cell Treatment: Differentiated C2C12 myotubes are serum-starved and then treated with insulin, 4548-G05, or a combination for 30 minutes.[2]

  • Glucose Uptake: After stimulation, [³H]-2-deoxyglucose is added to the cells, and they are incubated for an additional 10 minutes.[2]

  • Cell Lysis and Scintillation Counting: The cells are washed with ice-cold PBS to stop the glucose uptake and then lysed. The radioactivity of the cell lysates, which corresponds to the amount of [³H]-2-deoxyglucose taken up by the cells, is measured using a scintillation counter.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Insulin_Signaling_Synergy cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Site 1 ChaetoA This compound (4548-G05) ChaetoA->IR Binds Site 2 IR_active Activated IR (Phosphorylated) IR->IR_active Synergistic Activation IRS IRS Proteins IR_active->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT AKT_p Phosphorylated Akt AKT->AKT_p Phosphorylation GLUT4_vesicle GLUT4 Vesicle AKT_p->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Synergistic activation of the insulin signaling pathway by Insulin and this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays C2C12_culture Culture C2C12 Myoblasts Differentiation Differentiate into Myotubes C2C12_culture->Differentiation Serum_starvation Serum Starvation Differentiation->Serum_starvation Stimulation Stimulate with Insulin, 4548-G05, or Combination Serum_starvation->Stimulation Phospho_assay IR/Akt Phosphorylation Assay (Immunoblotting) Stimulation->Phospho_assay Glucose_uptake_assay [3H]-2-Deoxyglucose Uptake Assay Stimulation->Glucose_uptake_assay

Caption: Experimental workflow for assessing synergistic effects on insulin signaling and glucose uptake.

Comparison with Other Antidiabetic Drugs

Currently, there is a lack of published experimental data on the synergistic effects of this compound with other classes of antidiabetic drugs, such as:

  • Metformin: An insulin sensitizer that primarily acts by reducing hepatic glucose production.

  • Glucagon-like peptide-1 (GLP-1) Receptor Agonists: Enhance glucose-dependent insulin secretion and suppress glucagon release.

  • Sodium-glucose cotransporter-2 (SGLT2) Inhibitors: Reduce renal glucose reabsorption.

  • Dipeptidyl peptidase-4 (DPP-4) Inhibitors: Increase the levels of incretin hormones, which stimulate insulin release and inhibit glucagon secretion.

Given that this compound directly activates the insulin receptor, it is plausible that it could have additive or synergistic effects when combined with agents that have complementary mechanisms of action. For instance, a combination with metformin could target both insulin signaling and hepatic glucose output. Similarly, combining this compound with a GLP-1 receptor agonist could provide a dual approach to enhancing insulin-mediated glucose disposal. However, these potential synergies are speculative and require rigorous experimental validation.

Future Directions

The promising synergistic effects observed between this compound and insulin underscore the need for further research. Future studies should focus on:

  • Investigating the synergistic potential of this compound with other classes of antidiabetic drugs in relevant in vitro and in vivo models.

  • Elucidating the precise molecular mechanisms underlying the observed synergy, including detailed structural studies of the insulin receptor in complex with both ligands.

  • Evaluating the long-term efficacy and safety of combination therapies involving this compound in preclinical models of diabetes.

References

benchmarking Chaetochromin A's potency against known insulin receptor agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Chaetochromin A's potency against established insulin receptor (IR) agonists. The following sections present quantitative comparisons, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate objective assessment and inform future research and development.

Quantitative Potency Comparison

AgonistEC50 (Insulin Receptor Activation)Cell Line/Assay Conditions
This compound (4548-G05) Effective at ≥ 5 µmol/L (IR phosphorylation)CHO-IR cells
Human Insulin~1.7 nM (Glucose Transport)3T3-L1 Adipocytes
Human Insulin~5.8 nM (DNA Synthesis)3T3-L1 Adipocytes
Insulin-like Growth Factor 1 (IGF-1)~1.4 nM (Glucose Transport)3T3-L1 Adipocytes
Insulin-like Growth Factor 1 (IGF-1)~4.0 nM (DNA Synthesis)3T3-L1 Adipocytes
Insulin Glargine~0.70 - 0.74 nM (IR-A phosphorylation)CHO cells overexpressing IR-A
Insulin DetemirLower affinity than human insulinIn vitro binding assays

Note: EC50 values can vary depending on the specific assay, cell line, and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

In Vitro Insulin Receptor Phosphorylation Assay (ELISA-based)

This protocol outlines a common method to quantify the activation of the insulin receptor by an agonist, measuring the phosphorylation of the receptor's beta subunit.

a. Cell Culture and Treatment:

  • Chinese Hamster Ovary cells overexpressing the human insulin receptor (CHO-IR) are cultured in a suitable medium (e.g., DMEM with 10% FBS) to ~80-90% confluency in 96-well plates.

  • Prior to treatment, cells are serum-starved for 4-6 hours to reduce basal receptor activation.

  • Cells are then treated with varying concentrations of the test agonist (e.g., this compound) or a known agonist (e.g., human insulin) for 15-30 minutes at 37°C.

b. Cell Lysis:

  • After treatment, the medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

c. ELISA Procedure:

  • An ELISA plate pre-coated with an anti-insulin receptor antibody is used to capture the insulin receptor from the cell lysates.

  • After incubation and washing, a detection antibody that specifically recognizes the phosphorylated tyrosine residues of the insulin receptor beta subunit (e.g., anti-phosphotyrosine antibody conjugated to horseradish peroxidase - HRP) is added.

  • A substrate solution (e.g., TMB) is added, and the colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The intensity of the signal is proportional to the amount of phosphorylated insulin receptor.

Glucose Uptake Assay in C2C12 Myotubes

This assay measures the ability of an insulin receptor agonist to stimulate glucose uptake in a skeletal muscle cell line, a key physiological effect of insulin signaling.

a. Cell Differentiation:

  • C2C12 myoblasts are seeded in multi-well plates and grown to confluency.

  • Differentiation into myotubes is induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

b. Glucose Starvation and Treatment:

  • Differentiated myotubes are washed with PBS and then incubated in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer) for 1-2 hours to deplete intracellular glucose.

  • Cells are then treated with the test agonist or a known agonist at various concentrations for a specified time (e.g., 30 minutes).

c. Glucose Uptake Measurement:

  • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells and incubated for a short period (e.g., 10-30 minutes).

  • The uptake is stopped by washing the cells with ice-cold PBS.

  • The fluorescence intensity within the cells is measured using a fluorescence microplate reader or a flow cytometer.

  • Increased fluorescence indicates a higher rate of glucose uptake.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and workflows discussed, the following diagrams provide a visual representation of the insulin receptor signaling pathway and a typical experimental workflow for assessing agonist potency.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_erk_pathway MAPK/ERK Pathway Agonist Insulin Receptor Agonist (e.g., this compound, Insulin) IR Insulin Receptor (IR) Agonist->IR Binding & Activation IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS IRS Proteins IR_P->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Ras Ras IRS->Ras Activation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Stimulates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression

Caption: Insulin Receptor Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-IR or C2C12) Differentiation 2. Differentiation (for C2C12 myotubes) Cell_Culture->Differentiation Starvation 3. Serum/Glucose Starvation Differentiation->Starvation Agonist_Treatment 4. Agonist Incubation (Varying Concentrations) Starvation->Agonist_Treatment Lysis 5a. Cell Lysis (for Phosphorylation Assay) Agonist_Treatment->Lysis NBDG_Incubation 5b. 2-NBDG Incubation (for Glucose Uptake Assay) Agonist_Treatment->NBDG_Incubation ELISA 6a. Phosphorylation ELISA Lysis->ELISA Fluorescence_Measurement 6b. Fluorescence Measurement NBDG_Incubation->Fluorescence_Measurement Data_Quantification 7. Data Quantification ELISA->Data_Quantification Fluorescence_Measurement->Data_Quantification EC50_Determination 8. EC50 Determination Data_Quantification->EC50_Determination

Caption: Agonist Potency Assessment Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Chaetochromin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At its core, Chaetochromin A should be treated as hazardous chemical waste. This necessitates a disposal protocol that emphasizes containment, clear labeling, and the engagement of professional waste management services. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Waste Segregation and Collection: A Critical First Step

Proper segregation of this compound waste is fundamental to preventing cross-contamination and ensuring safe handling. Different forms of waste require distinct collection methods.

Table 1: Waste Segregation and Collection Procedures for this compound

Waste TypeCollection ContainerLabeling Requirements
Solid Waste Dedicated, sealed, and clearly labeled hazardous waste container."Hazardous Waste: this compound," with appropriate hazard symbols.
(e.g., unused compound, contaminated PPE, pipette tips, vials)
Liquid Waste Separate, sealed, and clearly labeled hazardous waste container."Hazardous Waste: this compound," with appropriate hazard symbols.
(e.g., solutions containing this compound)
Sharps Waste Puncture-resistant sharps container."Sharps Waste: this compound," with biohazard and toxic symbols.
(e.g., contaminated needles, scalpels)

Spill Management and Decontamination

In the event of a this compound spill, a swift and organized response is crucial to minimize exposure and environmental contamination.

Table 2: Spill Cleanup and Decontamination Protocol for this compound

StepAction
1. Secure the Area Immediately alert personnel and restrict access to the spill area.
2. Don Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For significant spills, consider respiratory protection.
3. Contain the Spill For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the material to prevent dust generation.
4. Clean the Spill Gently collect all contaminated materials and place them in a designated hazardous waste container.
5. Decontaminate the Area Clean the spill surface with a suitable decontaminating solution, such as a 1:10 bleach solution, followed by a water rinse.
6. Dispose of Cleanup Materials All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

The overall disposal process for this compound should follow a structured workflow, from initial handling to final disposal by a licensed professional service.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Temporary Storage cluster_3 Professional Disposal A Solid Waste (e.g., unused compound, contaminated PPE) D Seal in Labeled Hazardous Waste Container A->D B Liquid Waste (e.g., solutions) E Seal in Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (e.g., contaminated needles) F Place in Puncture-Resistant Sharps Container C->F G Store in Designated Hazardous Waste Accumulation Area D->G E->G F->G H Arrange Pickup with Licensed Waste Disposal Service G->H I Final Disposal via Incineration or Other Approved Method H->I

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

While specific decontamination studies for this compound are not prevalent in publicly available literature, general mycotoxin decontamination procedures can be adapted. A common and effective method involves chemical inactivation.

Protocol for Chemical Inactivation of Mycotoxin Contamination on Surfaces:

  • Preparation of Decontaminating Solution: Prepare a fresh 10% solution of sodium hypochlorite (bleach) in water. For sensitive surfaces, a 70% ethanol solution can be used, although it may be less effective against certain mycotoxins.

  • Application: Liberally apply the decontaminating solution to the contaminated surface, ensuring complete coverage.

  • Contact Time: Allow a contact time of at least 30 minutes.

  • Rinsing: Thoroughly rinse the surface with water to remove any residual decontaminating agent.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: All materials used in the decontamination process, including wipes and residual solutions, must be disposed of as hazardous waste.

It is imperative to consult your institution's EHS department to confirm the most appropriate and compliant disposal procedures for your specific location and laboratory context. By following these guidelines, you can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment.

Essential Safety and Logistical Information for Handling Chaetochromin A

Author: BenchChem Technical Support Team. Date: November 2025

Chaetochromin A is a mycotoxin with known cytotoxic and teratogenic effects.[1][2][3] It has also been identified as a small-molecule, selective agonist of the insulin receptor with antidiabetic activity in mice.[4] Due to its biological activity and toxic properties, stringent safety precautions must be observed during handling and disposal.

Toxicological Data Summary

Data PointInformationSource
Compound Type Mycotoxin, bis(naphtho-γ-pyrone)[5]
Known Effects Cytotoxicity, Teratogenicity (in mice), Inhibition of mitochondrial ATP synthesis[1][2][3][5]
Mechanism of Action Uncouples oxidative phosphorylation and depresses state 3 respiration in mitochondria[5]
Other Biological Activity Insulin receptor agonist with antidiabetic activity in vivo (mice)[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves at all times. The outer glove should be removed and disposed of as hazardous waste immediately upon known or suspected contact.
Body Protection Disposable GownA disposable, solid-front gown with tight-fitting cuffs should be worn to protect against splashes and contamination of personal clothing.
Eye Protection Safety GogglesChemical splash goggles are required to provide a seal around the eyes and protect against splashes and aerosols.
Face Protection Face ShieldA full-face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities.
Respiratory Protection NIOSH-approved RespiratorA fit-tested NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound or when there is a potential for aerosol generation.[6]

Experimental Protocols: Safe Handling and Disposal

1. Pre-Handling Procedures:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.

  • Personnel Training: All personnel handling the compound must be trained on its potential hazards and the established safety protocols.

2. Handling this compound:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared and sealed container to minimize the risk of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Container Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate deactivating agent or a 70% ethanol solution followed by water.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, gown, inner gloves, and finally, safety goggles and respirator outside the immediate work area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

4. Disposal Plan:

  • Waste Segregation: All disposable items contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not dispose of it down the drain.

  • Waste Disposal: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Designate Handling Area (Chemical Fume Hood) A->B C Don Required PPE B->C D Handle this compound (Weighing, Solution Prep) C->D E Decontaminate Surfaces and Equipment D->E F Segregate Contaminated Waste E->F G Remove PPE Correctly F->G H Store Hazardous Waste in Labeled Containers G->H I Arrange for EHS Disposal H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.